6,9-Diaza-spiro[4.5]decane dihydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
6,9-diazaspiro[4.5]decane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c1-2-4-8(3-1)7-9-5-6-10-8;;/h9-10H,1-7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSGNKYVWDGHOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CNCCN2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50661367 | |
| Record name | 6,9-Diazaspiro[4.5]decane--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145122-55-0 | |
| Record name | 6,9-Diazaspiro[4.5]decane--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 145122-55-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
6,9-Diaza-spiro[4.5]decane Dihydrochloride: A Technical Guide to Its Core Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,9-Diaza-spiro[4.5]decane dihydrochloride is a spirocyclic diamine that holds potential as a scaffold in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure offers a unique conformational framework that can be exploited for the design of novel therapeutic agents. This technical guide provides an in-depth overview of the core basic properties of this compound, outlines detailed experimental protocols for their determination, and explores the potential biological significance of this compound class based on structurally related molecules.
Core Properties
| Property | Value | Source |
| CAS Number | 145122-55-0 | Santa Cruz Biotechnology[1] |
| Molecular Formula | C₈H₁₈N₂Cl₂ (or C₈H₁₆N₂·2HCl) | Santa Cruz Biotechnology[1] |
| Molecular Weight | 213.15 g/mol | Santa Cruz Biotechnology[1] |
Computed Properties of the Free Base (6,9-Diaza-spiro[4.5]decane):
| Property | Value |
| Molecular Formula | C₈H₁₆N₂ |
| Molecular Weight | 140.23 g/mol |
| Topological Polar Surface Area | 24.1 Ų |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 2 |
| XLogP3 | 0.2 |
Experimental Protocols
Given the lack of published experimental data, this section provides detailed methodologies for determining the key basic properties of this compound.
pKa Determination by Potentiometric Titration
The acid dissociation constants (pKa) of the two amine groups are critical for understanding the ionization state of the molecule at different pH values, which influences its solubility, permeability, and target binding.
Principle: A solution of the compound is titrated with a standardized solution of a strong base (e.g., NaOH), and the change in pH is monitored using a pH meter. The pKa values correspond to the pH at the half-equivalence points.
Materials:
-
This compound
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Deionized water, boiled to remove dissolved CO₂
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Burette (10 mL or 25 mL)
-
Beaker (100 mL)
Procedure:
-
Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
-
Sample Preparation: Accurately weigh approximately 21.3 mg (0.1 mmol) of this compound and dissolve it in 50 mL of deionized water in a beaker.
-
Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode and the tip of the burette into the solution.
-
Titration:
-
Record the initial pH of the solution.
-
Add the standardized NaOH solution in small increments (e.g., 0.1-0.2 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration past the second equivalence point.
-
-
Data Analysis:
-
Plot a titration curve of pH versus the volume of NaOH added.
-
Determine the two equivalence points from the inflection points of the curve. The first and second derivatives of the curve can be used for more accurate determination.
-
The pKa values are the pH values at the half-equivalence points (i.e., at half the volume of NaOH required to reach each equivalence point).
-
Aqueous Solubility Determination by Shake-Flask Method
Aqueous solubility is a critical determinant of a drug candidate's absorption and bioavailability.
Principle: An excess amount of the solid compound is agitated in a specific buffer at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined.
Materials:
-
This compound
-
Phosphate buffered saline (PBS), pH 7.4
-
Other buffers as required (e.g., pH 1.2, 4.5, 6.8)
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC system with a suitable column and detector (e.g., UV-Vis or MS)
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound (e.g., 10 mg) to a vial containing a known volume of the desired buffer (e.g., 1 mL).
-
Ensure that undissolved solid is present.
-
-
Equilibration:
-
Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).[2]
-
-
Sample Processing:
-
After equilibration, allow the vials to stand to let the solid settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved particles.
-
Alternatively, centrifuge the vials at high speed and collect the supernatant.
-
-
Quantification:
-
Prepare a series of standard solutions of the compound with known concentrations.
-
Analyze both the standards and the filtered supernatant by a validated analytical method, such as HPLC.
-
Construct a calibration curve from the standard solutions and determine the concentration of the dissolved compound in the sample.
-
Stability Assessment according to ICH Guidelines
Stability testing is essential to determine the shelf-life of a drug substance and to identify potential degradation products.[3][4][5][6][7]
Principle: The compound is subjected to various stress conditions (e.g., heat, humidity, light, acid/base hydrolysis, oxidation) as recommended by the International Council for Harmonisation (ICH) guidelines. The degradation of the parent compound and the formation of degradation products are monitored over time using a stability-indicating analytical method.[3][4][5][6][7]
Materials:
-
This compound
-
Stability chambers (controlled temperature and humidity)
-
Photostability chamber
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
A validated stability-indicating HPLC method
Procedure (Forced Degradation Study):
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at a specified temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at a specified temperature for a defined period.
-
Oxidative Degradation: Dissolve the compound in a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature for a defined period.
-
Thermal Degradation: Expose the solid compound to high temperature (e.g., 80°C) for a defined period.
-
Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B.[4]
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using the stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.
Long-Term and Accelerated Stability Studies:
-
Long-Term: Store the compound at 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.[4]
-
Accelerated: Store the compound at 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[4]
-
Samples are pulled at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated) and analyzed.[4]
References
- 1. scbt.com [scbt.com]
- 2. enamine.net [enamine.net]
- 3. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 5. ICH Official web site : ICH [ich.org]
- 6. Ich guideline for stability testing | PPTX [slideshare.net]
- 7. database.ich.org [database.ich.org]
In-Depth Technical Guide: Physicochemical Characteristics of 6,9-Diaza-spiro[4.5]decane Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,9-Diaza-spiro[4.5]decane dihydrochloride is a spirocyclic diamine salt with potential applications in medicinal chemistry and drug discovery. The unique three-dimensional structure imparted by the spirocyclic core can offer advantages in target binding and pharmacokinetic properties compared to more planar molecules. This technical guide provides a summary of the available physicochemical data for this compound and its free base, 6,9-diazaspiro[4.5]decane. Due to the limited availability of specific experimental data for the dihydrochloride salt in publicly accessible literature, this guide also outlines standard experimental protocols for the determination of key physicochemical parameters.
Core Physicochemical Data
A comprehensive search of scientific literature and chemical databases reveals foundational information for this compound and its corresponding free base. While experimentally determined values for the dihydrochloride salt are scarce, computed data for the free base offers valuable insights.
Table 1: Identifier and Molecular Data for 6,9-Diaza-spiro[4.5]decane and its Dihydrochloride Salt
| Property | 6,9-Diaza-spiro[4.5]decane (Free Base) | This compound |
| CAS Number | 177-19-5 | 145122-55-0[1] |
| Molecular Formula | C₈H₁₆N₂[2][] | C₈H₁₆N₂·2HCl[1] |
| Molecular Weight | 140.23 g/mol [] | 213.15 g/mol [1] |
| Canonical SMILES | C1CCC2(C1)CNCCN2 | C1CCC2(C1)CNCCN2.Cl.Cl |
| InChI Key | IAKQYJGYZJGWLB-UHFFFAOYSA-N | Not Available |
Table 2: Computed Physicochemical Properties for 6,9-Diaza-spiro[4.5]decane (Free Base)
| Property | Value |
| XLogP3 | 0.2[2] |
| Hydrogen Bond Donor Count | 2[2] |
| Hydrogen Bond Acceptor Count | 2[2] |
| Rotatable Bond Count | 0[2] |
| Topological Polar Surface Area | 24.1 Ų[2] |
| Heavy Atom Count | 10[2] |
| Complexity | 116[2] |
Experimental Protocols for Key Physicochemical Characterization
To address the gap in experimental data for this compound, the following are detailed methodologies for determining its melting point, solubility, and pKa.
Melting Point Determination
The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range is expected.
Methodology: Capillary Melting Point Method
-
Sample Preparation: A small amount of the dry this compound powder is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The temperature is ramped up at a rate of 10-20°C per minute for an initial approximate determination.
-
For an accurate measurement, the procedure is repeated with a fresh sample, and the temperature is increased at a slower rate of 1-2°C per minute, starting from approximately 20°C below the approximate melting point.
-
The temperature at which the first droplet of liquid appears is recorded as the onset of melting, and the temperature at which the entire sample becomes a clear liquid is the completion of melting. The range between these two temperatures is the melting range.
-
Solubility Determination
Understanding the solubility of a compound in various solvents is crucial for its formulation and delivery.
Methodology: Shake-Flask Method
-
Solvent Selection: A range of solvents should be tested, including water, buffered solutions at various pH values (e.g., pH 1.2, 6.8, 7.4), and common organic solvents (e.g., ethanol, methanol, DMSO).
-
Procedure:
-
An excess amount of this compound is added to a known volume of the selected solvent in a sealed vial.
-
The vial is agitated (e.g., using a shaker) at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
The resulting suspension is filtered to remove any undissolved solid.
-
The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
The solubility is expressed in units such as mg/mL or mol/L.
-
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a diamine dihydrochloride, two pKa values are expected, corresponding to the two protonated amine groups.
Methodology: Potentiometric Titration
-
Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically water or a co-solvent system (e.g., water-methanol) if solubility is limited.
-
Apparatus: A calibrated pH meter with a suitable electrode and an automated titrator are used.
-
Procedure:
-
The solution of the compound is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
The pH of the solution is measured and recorded after each incremental addition of the titrant.
-
The titration is continued past the equivalence points.
-
The pKa values are determined from the resulting titration curve (pH versus volume of titrant added). The pKa corresponds to the pH at the half-equivalence points. Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence points.
-
Visualizations
Experimental Workflow for Physicochemical Characterization
The following diagram illustrates a general workflow for the physicochemical characterization of a chemical entity like this compound.
Caption: Workflow for Physicochemical Characterization.
Logical Relationship of Physicochemical Properties
The interplay between the fundamental physicochemical properties of a drug candidate is crucial for its development. The following diagram illustrates these relationships.
Caption: Interrelationship of Key Physicochemical Properties.
Biological Context and Potential Applications
-
Antifungal Agents: Certain diazaspiro[4.5]decan-1-one derivatives have been synthesized and evaluated as potential chitin synthase inhibitors.[4]
-
Kinase Inhibitors: The 2,8-diazaspiro[4.5]decan-1-one core has been utilized in the development of potent inhibitors for kinases such as RIPK1 and TYK2/JAK1, which are implicated in inflammatory diseases.
-
Neurokinin-1 (NK1) Receptor Antagonists: The related 6,7-diazaspiro[4.5]decane scaffold has been a key component in the discovery of antagonists for the NK1 receptor, a target for conditions like chemotherapy-induced nausea and depression.[5]
The rigid, three-dimensional nature of the spirocyclic system in 6,9-Diaza-spiro[4.5]decane can lead to improved target selectivity and metabolic stability compared to more flexible acyclic or monocyclic diamines.
Conclusion
This compound represents a chemical entity with potential for further investigation in drug discovery and development. This guide has consolidated the available physicochemical information and provided standard experimental protocols to determine the missing key parameters. The visualizations offer a framework for understanding the characterization workflow and the interplay of fundamental molecular properties. Further research to elucidate the specific biological targets and activities of this compound is warranted to fully explore its therapeutic potential.
References
An In-Depth Technical Guide to 6,9-Diaza-spiro[4.5]decane Dihydrochloride and its Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 177-19-5 Chemical Formula: C₈H₁₈Cl₂N₂ Molecular Weight: 213.15 g/mol
This technical guide provides a comprehensive overview of 6,9-Diaza-spiro[4.5]decane dihydrochloride, a spirocyclic diamine that holds potential as a scaffold in medicinal chemistry. While specific biological activity and detailed experimental data for this particular compound (CAS 177-19-5) are not extensively documented in publicly available scientific literature, this guide will delve into its chemical properties, safety information, and the broader therapeutic applications of the diazaspiro[4.5]decane core structure, drawing insights from published research on its analogs.
Physicochemical Properties and Safety Data
Understanding the fundamental characteristics of this compound is crucial for its handling, storage, and potential application in experimental settings.
Table 1: Physicochemical Properties of 6,9-Diaza-spiro[4.5]decane
| Property | Value |
| Molecular Formula | C₈H₁₆N₂ |
| Molecular Weight | 140.23 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 224-228 °C |
| Solubility | Soluble in water |
| LogP | -1.2 (estimated) |
Safety and Handling:
This compound should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information. General safety precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses, and gloves.
-
Ventilation: Use in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
The Diazaspiro[4.5]decane Scaffold in Medicinal Chemistry
The diazaspiro[4.5]decane core is a privileged scaffold in drug discovery due to its rigid, three-dimensional structure. This conformational constraint can lead to higher binding affinity and selectivity for biological targets. While research on the specific 6,9-isomer is limited, studies on other diazaspiro[4.5]decane derivatives have revealed significant therapeutic potential across various disease areas.
Antifungal Activity
Derivatives of diazaspiro[4.5]decan-1-one have been investigated as potential chitin synthase inhibitors, demonstrating promising antifungal activity. Chitin is an essential component of the fungal cell wall, making its synthesis an attractive target for antifungal drug development.
Kinase Inhibition
The diazaspiro[4.5]decane scaffold has been successfully employed in the design of potent and selective kinase inhibitors. Kinases play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.
-
RIPK1 Kinase Inhibitors: Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis, a form of programmed cell death involved in inflammatory diseases.
-
TYK2/JAK1 Inhibitors: Novel 2,8-diazaspiro[4.5]decan-1-one derivatives have been developed as dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), which are involved in cytokine signaling pathways that drive inflammation. These compounds have shown efficacy in preclinical models of inflammatory bowel disease.
PROTAC Linkers
The structural rigidity of the diazaspiro[4.5]decane core makes it an attractive linker for the design of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of specific target proteins. A 2,8-diazaspiro[4.5]decane linker has been utilized in the development of a bioavailable PROTAC targeting EZH2, a histone methyltransferase implicated in cancer.
Synthesis of the 6,9-Diaza-spiro[4.5]decane Scaffold
The synthesis of the 6,9-diaza-spiro[4.5]decane core can be achieved through various synthetic routes. A common approach involves a multi-step synthesis starting from readily available starting materials.
Caption: A potential synthetic workflow for 6,9-Diaza-spiro[4.5]decane.
Experimental Protocols: A General Framework
While specific experimental protocols for this compound are not available, a general workflow for evaluating a novel compound with a similar scaffold for kinase inhibitory activity is presented below.
Caption: A generalized experimental workflow for kinase inhibitor drug discovery.
Future Directions and Conclusion
This compound represents a chemical entity with untapped potential. The broader success of the diazaspiro[4.5]decane scaffold in generating potent and selective modulators of various biological targets suggests that this specific isomer warrants further investigation. Future research could focus on:
-
Biological Screening: Evaluating the compound against a wide range of biological targets, including GPCRs, ion channels, and enzymes, to identify potential therapeutic applications.
-
Analogue Synthesis: Synthesizing a library of derivatives to explore structure-activity relationships and optimize for potency, selectivity, and pharmacokinetic properties.
-
Computational Modeling: Utilizing in silico methods to predict potential binding interactions and guide the design of novel analogs.
An In-Depth Technical Guide to the Synthesis of the 6,9-Diaza-spiro[4.5]decane Core Structure
For Researchers, Scientists, and Drug Development Professionals
The 6,9-Diaza-spiro[4.5]decane core is a significant heterocyclic motif in medicinal chemistry, offering a rigid, three-dimensional scaffold that is of growing interest in the design of novel therapeutic agents. Its unique topology allows for the precise spatial orientation of substituents, making it an attractive framework for exploring new chemical space in drug discovery. This technical guide provides a comprehensive overview of a proposed synthetic approach to the 6,9-Diaza-spiro[4.5]decane core, complete with detailed, analogous experimental protocols, tabulated data for key intermediates, and visualizations of the synthetic pathway and its application in drug development.
Proposed Multi-Step Synthesis of 6,9-Diaza-spiro[4.5]decane
In the absence of a direct, published protocol for the synthesis of the 6,9-Diaza-spiro[4.5]decane core, a plausible and robust multi-step synthetic route is proposed. This pathway commences with a commercially available piperidone derivative and employs a series of well-established chemical transformations to construct the target spirocyclic system.
Experimental Protocols
The following protocols are based on analogous transformations found in the literature and are adapted for the proposed synthesis of 6,9-Diaza-spiro[4.5]decane.
Step 1: Synthesis of 8-Aza-1,4-dioxaspiro[4.5]decane (Piperidone Ethylene Ketal)
This initial step involves the protection of the ketone functionality of 4-piperidone as an ethylene ketal to prevent its participation in subsequent reactions.
Materials:
-
4-Piperidone monohydrate hydrochloride
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate (catalyst)
-
Toluene
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
A mixture of 4-piperidone monohydrate hydrochloride (1 equivalent), ethylene glycol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate in toluene is heated to reflux with a Dean-Stark apparatus to remove water.
-
The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification is achieved by vacuum distillation or column chromatography on silica gel.
| Compound | Formula | MW | Yield (%) | Physical State | b.p. (°C) |
| 8-Aza-1,4-dioxaspiro[4.5]decane | C8H15NO2 | 157.21 | ~90 | Colorless oil | 85-90 (at 10 mmHg) |
Step 2: Synthesis of 8-(2-Nitroethyl)-1,4-dioxaspiro[4.5]decane
N-alkylation of the protected piperidone introduces the nitrogen atom of the second ring and a masked amino group in the form of a nitro group.
Materials:
-
8-Aza-1,4-dioxaspiro[4.5]decane
-
1-Bromo-2-nitroethane
-
Potassium carbonate
-
Acetonitrile
Procedure:
-
To a solution of 8-Aza-1,4-dioxaspiro[4.5]decane (1 equivalent) in acetonitrile, potassium carbonate (2 equivalents) and 1-bromo-2-nitroethane (1.1 equivalents) are added.
-
The mixture is stirred at reflux until TLC analysis indicates the complete consumption of the starting amine.
-
The reaction mixture is cooled, filtered, and the solvent is evaporated under reduced pressure.
-
The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
| Compound | Formula | MW | Yield (%) | Physical State |
| 8-(2-Nitroethyl)-1,4-dioxaspiro[4.5]decane | C10H18N2O4 | 230.26 | ~75 | Pale yellow oil |
Step 3: Synthesis of 8-(2-Aminoethyl)-1,4-dioxaspiro[4.5]decane
The nitro group is reduced to a primary amine, which is a crucial step for the subsequent intramolecular cyclization.
Materials:
-
8-(2-Nitroethyl)-1,4-dioxaspiro[4.5]decane
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas
Procedure:
-
A solution of 8-(2-Nitroethyl)-1,4-dioxaspiro[4.5]decane (1 equivalent) in methanol is charged into a hydrogenation vessel.
-
A catalytic amount of 10% Pd/C is added to the solution.
-
The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically 50 psi) at room temperature until the starting material is consumed (monitored by TLC).
-
The reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to afford the crude amine, which is often used in the next step without further purification.
| Compound | Formula | MW | Yield (%) | Physical State |
| 8-(2-Aminoethyl)-1,4-dioxaspiro[4.5]decane | C10H20N2O2 | 200.28 | >95 (crude) | Oil |
Step 4: Synthesis of 6,9-Diaza-spiro[4.5]decane Core
This key step involves an intramolecular reductive amination to form the second heterocyclic ring, yielding the desired spirocyclic core.
Materials:
-
8-(2-Aminoethyl)-1,4-dioxaspiro[4.5]decane
-
Sodium triacetoxyborohydride
-
Acetic acid (glacial)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of the crude 8-(2-Aminoethyl)-1,4-dioxaspiro[4.5]decane (1 equivalent) in dichloromethane, glacial acetic acid (2 equivalents) is added, and the mixture is stirred for 30 minutes.
-
Sodium triacetoxyborohydride (1.5 equivalents) is then added portion-wise, and the reaction is stirred at room temperature overnight.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by crystallization of its salt (e.g., dihydrochloride).
| Compound | Formula | MW | Yield (%) | Physical State | Expected 1H NMR (CDCl3, δ ppm) | Expected 13C NMR (CDCl3, δ ppm) |
| 6,9-Diaza-spiro[4.5]decane | C8H16N2 | 140.23 | ~60-70 | Waxy solid or oil | ~1.5-1.8 (m, 4H), ~2.6-3.0 (m, 8H), NH protons (broad) | ~35-40 (C-1,2,3,4), ~50-55 (C-7,8,10), Spiro C (variable) |
Application in Drug Discovery
The 6,9-Diaza-spiro[4.5]decane core serves as a rigid scaffold that can be functionalized at its two nitrogen atoms to generate libraries of diverse compounds for screening against various biological targets. This approach is central to modern drug discovery efforts.
This technical guide provides a foundational understanding of a viable synthetic route to the 6,9-Diaza-spiro[4.5]decane core and highlights its importance as a scaffold in the development of new chemical entities. The provided protocols, while based on analogous transformations, offer a solid starting point for researchers to synthesize and explore the potential of this valuable heterocyclic system.
One-Step Syntheses of Diazaspiro[4.5]decane Scaffolds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The diazaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, appearing in a variety of biologically active compounds and clinical drug candidates. Its rigid, three-dimensional architecture provides a unique conformational constraint that can enhance binding affinity and selectivity to biological targets. The development of efficient, one-step synthetic routes to this core structure is of significant interest to the drug discovery community, as it enables the rapid generation of diverse chemical libraries for screening and lead optimization. This technical guide provides a detailed overview of key one-step methodologies for the synthesis of diazaspiro[4.5]decane scaffolds, complete with experimental protocols, quantitative data, and mechanistic visualizations.
Palladium-Catalyzed Domino Reaction for Diazaspiro[4.5]decanes with Exocyclic Double Bonds
A powerful one-step approach to functionalized diazaspiro[4.5]decanes involves a palladium-catalyzed domino reaction of unactivated yne-en-ynes with substituted aryl halides.[1][2][3] This methodology facilitates the formation of three new carbon-carbon bonds in a single operation, proceeding through a highly regioselective C-C coupling and a subsequent spirocyclization step.
Reaction Mechanism and Workflow
The proposed catalytic cycle begins with the oxidative addition of the aryl halide to the Pd(0) species, followed by carbopalladation of the alkyne. A subsequent intramolecular insertion of the alkene into the Pd-C bond forms the spirocyclic core. The reaction culminates in a β-hydride elimination to regenerate the catalyst and yield the final product with an exocyclic double bond.
Quantitative Data
The following table summarizes the reaction outcomes for a variety of substrates under the optimized reaction conditions.
| Entry | Aryl Halide (Ar-X) | Yne-en-yne (R) | Product | Yield (%) |
| 1 | Iodobenzene | Ts | 3a | 85 |
| 2 | 4-Iodotoluene | Ts | 3b | 82 |
| 3 | 4-Anisyl iodide | Ts | 3c | 78 |
| 4 | 4-Fluorophenyl iodide | Ts | 3d | 75 |
| 5 | 4-Chlorophenyl iodide | Ts | 3e | 72 |
| 6 | 4-(Trifluoromethyl)phenyl iodide | Ts | 3f | 68 |
| 7 | 2-Iodotoluene | Ts | 3g | 70 |
| 8 | 1-Iodonaphthalene | Ts | 3h | 76 |
| 9 | Iodobenzene | Ms | 3i | 80 |
| 10 | Iodobenzene | Boc | 3j | 65 |
Table 1: Substrate scope and yields for the Pd-catalyzed domino synthesis of diazaspiro[4.5]decanes.[1]
Experimental Protocol
General Procedure for the Synthesis of Diazaspiro[4.5]decanes (3a-j): [1]
A mixture of the corresponding yne-en-yne (0.2 mmol), aryl halide (0.3 mmol), Pd(OAc)₂ (0.01 mmol, 5 mol%), PPh₃ (0.02 mmol, 10 mol%), and K₂CO₃ (0.4 mmol) in anhydrous DMF (2 mL) is placed in a sealed tube. The reaction mixture is stirred at 100 °C for 12-24 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, filtered through a pad of Celite, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired diazaspiro[4.5]decane product.
Multicomponent Reactions (MCRs) for Spirocyclic Piperidines
Multicomponent reactions, particularly the Ugi four-component reaction (U-4CR), offer an efficient one-pot strategy for the synthesis of complex molecules. While a direct one-pot synthesis of the core diazaspiro[4.5]decane from acyclic precursors via an MCR is not widely reported, the Ugi reaction can be effectively employed to construct spirocyclic systems containing a piperidine ring, which are closely related scaffolds or can be precursors to the target system. This approach typically involves the reaction of a piperidone derivative, an amine, a carboxylic acid, and an isocyanide.[4][5]
Ugi Reaction for N-Substituted Pyrrolidinone-Tethered Piperidines
A notable application of the Ugi reaction is the solid-phase synthesis of N-substituted pyrrolidinone-tethered N-substituted piperidines.[4] This method utilizes a resin-bound glutamic acid as a bifunctional component.
Quantitative Data
The following table showcases the yields of various N-substituted pyrrolidinone-tethered piperidines synthesized via the solid-phase Ugi reaction.
| Entry | Isocyanide | Ketone | Product | Yield (%) |
| 1 | Benzyl isocyanide | Cyclohexanone | 4a | 58 |
| 2 | tert-Butyl isocyanide | Cyclohexanone | 4b | 65 |
| 3 | Cyclohexyl isocyanide | Cyclohexanone | 4c | 72 |
| 4 | Benzyl isocyanide | Acetone | 4d | 55 |
| 5 | Benzyl isocyanide | Boc-piperidone | 8a | 75 |
| 6 | Cyclohexyl isocyanide | Boc-piperidone | 8b | 82 |
| 7 | tert-Butyl isocyanide | Boc-piperidone | 8c | 68 |
Table 2: Yields for the solid-phase Ugi synthesis of piperidine-containing spirocycles.[4]
Experimental Protocol
Solid-Phase Ugi Reaction for Pyrrolidinone-Tethered Piperidines (8a-c): [4]
Resin-bound glutamic acid (1.0 equiv) is swelled in a 1:1 mixture of acetonitrile and methanol. Boc-piperidone (2.0 equiv) is added, and the mixture is agitated at 65 °C for 1 hour. The corresponding isocyanide (2.0 equiv) is then added, and the reaction is continued at 65 °C for 24 hours. The resin is washed successively with methanol, DMF, and DCM, and then dried. The Boc group is deprotected using 55% TFA in DCM. The resulting resin-bound piperidine can be further functionalized with various capping agents (e.g., sulfonyl chlorides, isocyanates). The final product is cleaved from the resin using an appropriate cleavage cocktail and purified by HPLC.
Intramolecular Spirocyclization for 2,7-Diazaspiro[4.5]decane-1,3-diones
A diastereoselective, one-pot synthesis of 2,7-diazaspiro[4.5]decane-1,3-diones can be achieved through a Lewis acid-catalyzed intramolecular spirocyclization.[6] This method involves a C(sp³)-H functionalization via an intramolecular hydride transfer-initiated cascade annulation of ortho-amino-benzylidene-succinimides.
Reaction Pathway
The reaction is initiated by the coordination of the Lewis acid (Sc(OTf)₃) to the imine nitrogen, which facilitates a[1][7]-hydride shift from the benzylic position to the iminium carbon. This generates a more stabilized carbocation, which then undergoes an intramolecular cyclization onto the succinimide ring to form the spirocyclic product.
References
- 1. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scaffold Remodelling of Diazaspirotricycles Enables Synthesis of Diverse sp3‐Rich Compounds With Distinct Phenotypic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. figshare.com [figshare.com]
An In-depth Technical Guide to the Molecular Structure of 6,9-Diaza-spiro[4.5]decane
For Researchers, Scientists, and Drug Development Professionals
Abstract
6,9-Diaza-spiro[4.5]decane is a heterocyclic organic compound featuring a spirocyclic scaffold containing two nitrogen atoms. This unique three-dimensional structure has garnered interest in medicinal chemistry and materials science due to its potential as a versatile building block for the synthesis of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the molecular structure of 6,9-diaza-spiro[4.5]decane, including its chemical and physical properties, and serves as a technical resource for researchers in the field.
Molecular Structure and Chemical Identity
6,9-Diaza-spiro[4.5]decane is characterized by a cyclopentane ring and a piperazine ring sharing a single carbon atom, known as the spiro atom. This arrangement results in a rigid, non-planar structure.
Table 1: Chemical Identifiers for 6,9-Diaza-spiro[4.5]decane
| Identifier | Value |
| CAS Number | 177-19-5[] |
| Molecular Formula | C₈H₁₆N₂[] |
| IUPAC Name | 6,9-diazaspiro[4.5]decane[] |
| InChI | InChI=1S/C8H16N2/c1-2-4-8(3-1)7-9-5-6-10-8/h9-10H,1-7H2[][2] |
| InChIKey | IAKQYJGYZJGWLB-UHFFFAOYSA-N[][2] |
| SMILES | C1CCC2(C1)CNCCN2[][2] |
Physicochemical Properties
The physicochemical properties of 6,9-diaza-spiro[4.5]decane are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.
Table 2: Computed Physicochemical Properties of 6,9-Diaza-spiro[4.5]decane
| Property | Value |
| Molecular Weight | 140.23 g/mol [] |
| Exact Mass | 140.131348519 g/mol [2] |
| Monoisotopic Mass | 140.131348519 g/mol [2] |
| XLogP3 | 0.2[2] |
| Hydrogen Bond Donor Count | 2[2] |
| Hydrogen Bond Acceptor Count | 2[2] |
| Rotatable Bond Count | 0[2] |
| Topological Polar Surface Area | 24.1 Ų[2] |
| Heavy Atom Count | 10[2] |
| Complexity | 116[2] |
| Covalently-Bonded Unit Count | 1[2] |
Synthesis and Methodologies
The synthesis of diazaspiro[4.5]decane scaffolds can be achieved through various organic reactions. One notable method involves a domino reaction of unactivated yne-en-ynes with substituted aryl halides in the presence of a palladium catalyst, such as Pd(OAc)₂-PPh₃. This particular reaction results in the formation of three new carbon-carbon bonds and the spiro scaffold in a highly regioselective manner.[3]
Conceptual Synthetic Workflow
Caption: A generalized workflow for the synthesis of 6,9-Diaza-spiro[4.5]decane.
Spectroscopic and Crystallographic Data
Detailed experimental spectroscopic and crystallographic data for the parent 6,9-diaza-spiro[4.5]decane are not extensively available in the public domain. However, research on related spiro[4.5]decane derivatives provides insights into the expected spectral characteristics. For instance, ¹H and ¹³C NMR spectroscopy would be essential for confirming the structure, with the chemical shifts and coupling constants of the protons and carbons in the cyclopentane and piperazine rings providing key structural information. X-ray crystallography would be the definitive method to determine the precise bond lengths, bond angles, and the three-dimensional conformation of the molecule.
Applications in Drug Discovery and Development
The 6,9-diaza-spiro[4.5]decane scaffold is a valuable starting point for the design and synthesis of novel therapeutic agents. The presence of two nitrogen atoms allows for further functionalization to modulate physicochemical properties and biological activity. Derivatives of diazaspiro[4.5]decanes have been investigated for various therapeutic applications, including their potential as antifungal agents and chitin synthase inhibitors.
Logical Relationship in Drug Discovery
Caption: The progression from the core scaffold to a potential drug candidate.
Conclusion
6,9-Diaza-spiro[4.5]decane represents a structurally interesting and synthetically accessible scaffold with significant potential in medicinal chemistry and drug discovery. While detailed experimental data on the parent compound is limited, the foundational knowledge of its structure and properties provides a strong basis for further research and development. The unique three-dimensional arrangement of the spirocyclic system offers opportunities to explore chemical space that is not accessible with more planar molecules, potentially leading to the discovery of novel drugs with improved efficacy and selectivity. Further experimental studies are warranted to fully characterize this promising molecule and unlock its full potential.
References
Technical Guide: Solubility Profile of 6,9-Diaza-spiro[4.5]decane Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Expected Solubility Profile
6,9-Diaza-spiro[4.5]decane dihydrochloride is the salt form of the parent compound, 6,9-Diaza-spiro[4.5]decane. As a general principle, the salt forms of amines are significantly more soluble in aqueous solutions than the corresponding free base.[1] The presence of two hydrochloride moieties suggests that this compound is likely to be water-soluble. The protonation of the nitrogen atoms in the diazaspiro structure to form ammonium salts increases the polarity of the molecule, facilitating its interaction with polar solvents like water.
The solubility in various solvents will be influenced by factors such as pH and temperature. In acidic to neutral aqueous solutions, the compound is expected to remain in its ionized form and exhibit good solubility. However, in basic solutions, the deprotonation of the ammonium ions to the free amine would decrease its polarity and likely reduce its aqueous solubility.
Data Presentation
As no specific quantitative data could be retrieved from the literature search, a data table cannot be presented. Researchers are encouraged to determine the solubility experimentally using the protocols outlined below.
Experimental Protocols for Solubility Determination
The following are generalized experimental protocols for determining the solubility of a compound like this compound. These methods are adapted from standard laboratory procedures for solubility assessment of organic compounds, particularly amines and their salts.[1]
1. Qualitative Solubility Assessment
This initial screening provides a general understanding of the compound's solubility in various solvents.
-
Objective: To quickly assess solubility in water and the effect of pH.
-
Materials:
-
This compound
-
Test tubes
-
Vortex mixer
-
Deionized water
-
5% (w/v) Hydrochloric acid (HCl) solution
-
5% (w/v) Sodium hydroxide (NaOH) solution
-
pH indicator strips or a calibrated pH meter
-
-
Procedure:
-
Add approximately 1-2 mg of this compound to three separate test tubes.
-
To the first test tube, add 1 mL of deionized water.
-
To the second test tube, add 1 mL of 5% HCl solution.
-
To the third test tube, add 1 mL of 5% NaOH solution.
-
Vigorously stir or vortex each tube for 30 seconds.
-
Visually inspect each tube for the dissolution of the solid.
-
If the solid dissolves, the compound is considered soluble. If not, it is considered insoluble at that concentration.
-
Measure and record the pH of the aqueous solution.
-
2. Quantitative Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of the compound in a specific solvent.
-
Objective: To determine the precise concentration at which a saturated solution is formed at a given temperature.
-
Materials:
-
This compound
-
Scintillation vials or flasks with secure caps
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Chosen solvent (e.g., water, phosphate-buffered saline (PBS))
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification.
-
-
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid is necessary to ensure a saturated solution is formed.
-
Seal the vial and place it in a shaker set to a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to reach equilibrium.
-
After the incubation period, check for the presence of undissolved solid. If none is present, add more compound and repeat the equilibration.
-
Once equilibrium is reached, centrifuge the sample at a high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant.
-
Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method like HPLC.
-
The determined concentration represents the equilibrium solubility of the compound in that solvent at that temperature.
-
Relevance in Drug Development
Spirocyclic scaffolds, such as the diazaspiro[4.5]decane core, are of significant interest in medicinal chemistry and drug discovery. Their rigid, three-dimensional structures can lead to high-affinity and selective interactions with biological targets. Specifically, diazaspiro[4.5]decane derivatives have been investigated as potential therapeutic agents, including as inhibitors of chitin synthase for antifungal applications and as antagonists for G-protein coupled receptors.[2][3] The solubility of such compounds is a critical physicochemical property that influences their ADME (absorption, distribution, metabolism, and excretion) profile and ultimately their efficacy and developability as drug candidates.
Mandatory Visualization
The following diagram illustrates a generalized workflow for the experimental determination of solubility.
Caption: Generalized workflow for solubility determination.
References
Spectral Analysis of 6,9-Diaza-spiro[4.5]decane Dihydrochloride: A Technical Guide
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) analysis of 6,9-Diaza-spiro[4.5]decane dihydrochloride. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines predicted spectral data, detailed experimental protocols, and workflows for the structural elucidation of this compound.
Predicted Spectral Data
Due to the limited availability of published experimental spectra for this compound, the following tables present predicted data based on the chemical structure of the molecule. These predictions are derived from established principles of NMR and MS and serve as a guide for spectral interpretation.
Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.5 - 3.8 | Multiplet | 4H | H-7, H-8 |
| ~3.2 - 3.5 | Multiplet | 4H | H-1, H-4 |
| ~1.8 - 2.1 | Multiplet | 4H | H-2, H-3 |
| ~9.0 - 10.0 | Broad Singlet | 2H | NH₂⁺ |
Note: Predicted chemical shifts are in ppm relative to a standard internal reference (e.g., TMS at 0.00 ppm). The solvent used (e.g., D₂O, DMSO-d₆) will affect the exact chemical shifts and the observation of exchangeable protons like the amine protons.
Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~55 - 60 | C-5 (Spiro carbon) |
| ~45 - 50 | C-7, C-8 |
| ~40 - 45 | C-1, C-4 |
| ~25 - 30 | C-2, C-3 |
Predicted Mass Spectrometry Data
| m/z | Ion |
| 141.1441 | [M+H]⁺ |
| 163.1260 | [M+Na]⁺ |
Note: The molecular formula of 6,9-Diaza-spiro[4.5]decane is C₈H₁₆N₂ with a monoisotopic mass of 140.1313 u. The dihydrochloride salt has a molecular weight of 213.15 g/mol . The table shows the predicted exact mass for the protonated molecule and its sodium adduct.
Experimental Protocols
The following are detailed methodologies for the NMR and MS analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.[1]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a clean, dry vial.[2]
-
Vortex the vial to ensure complete dissolution. If solids persist, filter the solution through a glass wool plug in a Pasteur pipette into a clean NMR tube.
-
Transfer the solution to a 5 mm NMR tube.[2]
-
If required, add a small amount of an internal standard, such as tetramethylsilane (TMS) or a deuterated equivalent for referencing.[1]
¹H NMR Spectroscopy:
-
Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
¹³C NMR Spectroscopy:
-
Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.[1]
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile/water.[3]
-
Dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.[3]
High-Resolution Mass Spectrometry (HRMS):
-
The analysis can be performed using a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.[4]
-
Set the ESI source to positive ion mode.
-
Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography (LC) system.
-
Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).
-
Perform calibration using a known standard to ensure high mass accuracy.[5]
Visualizations
The following diagrams illustrate the workflow of the spectral analysis and the logical relationship between the analytical techniques and the structural information obtained.
Caption: Workflow for the spectral analysis of this compound.
Caption: Logical relationship between spectral data and structural elucidation.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. NMR Characterization of RNA Small Molecule Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 4. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. rsc.org [rsc.org]
Navigating Drug Discovery with 6,9-Diaza-spiro[4.5]decane Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The spirocyclic scaffold has emerged as a compelling structural motif in modern medicinal chemistry, offering a unique three-dimensional architecture that can lead to enhanced potency, selectivity, and improved pharmacokinetic properties. Among these, the 6,9-Diaza-spiro[4.5]decane core is a key building block for the synthesis of novel therapeutic agents. This technical guide provides an in-depth overview of 6,9-Diaza-spiro[4.5]decane dihydrochloride, its commercial availability, and the broader applications of the diazaspiro[4.5]decane scaffold in drug discovery, supported by relevant experimental insights.
Commercial Availability
This compound (CAS: 145122-55-0) is accessible through several commercial suppliers, facilitating its use in research and development. The table below summarizes key suppliers and basic product information.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Notes |
| Santa Cruz Biotechnology | This compound | 145122-55-0 | C₈H₁₆N₂ · 2HCl | 213.15 | For research use only.[1] |
| Laibo Chem (via Orion Cientific) | This compound | 145122-55-0 | Not specified | Not specified | Available in 1g packaging. |
| BOC Sciences | 6,9-Diazaspiro[4.5]decane | 177-19-5 (free base) | C₈H₁₆N₂ | 140.23 | Offers the free base of the compound. |
The Versatility of the Diazaspiro[4.5]decane Scaffold in Drug Discovery
While specific research applications for the 6,9-isomer are not extensively documented in publicly available literature, the broader class of diazaspiro[4.5]decane derivatives has been successfully employed in the development of novel therapeutics targeting a range of diseases. The rigid, spirocyclic nature of this scaffold provides a unique conformational constraint that can enhance binding affinity and selectivity for biological targets.
Neurokinin-1 (NK1) Receptor Antagonism
The 6,7-Diazaspiro[4.5]decane scaffold has been identified as a privileged core structure in the design of potent and selective neurokinin-1 (NK1) receptor antagonists.[2] The NK1 receptor, a G-protein coupled receptor (GPCR), is involved in pain transmission, inflammation, and emesis. The conformationally restricted nature of the diazaspiro[4.5]decane core is instrumental in achieving high-affinity binding to the NK1 receptor.[2]
Below is a simplified representation of the Substance P/NK1 receptor signaling pathway, a key target for diazaspiro[4.5]decane-based antagonists.
Application as a Piperazine Bioisostere
The diazaspiro[4.5]decane scaffold is also strategically employed as a conformationally constrained bioisostere of piperazine. Replacing the flexible piperazine ring with the rigid spirocyclic core can lead to improved biological activity and a more favorable absorption, distribution, metabolism, and excretion (ADME) profile. This approach offers a powerful tool for lead optimization in drug discovery programs.
Other Therapeutic Areas
Derivatives of diazaspiro[4.5]decane have shown promise in a variety of other therapeutic areas:
-
Antifungal Agents: Certain diazaspiro[4.5]decan-1-one derivatives have been investigated as potential chitin synthase inhibitors, demonstrating antifungal activity.[3]
-
Cancer: The 2,8-diazaspiro[4.5]decane linker has been utilized in the design of bioavailable EZH2 PROTACs (Proteolysis Targeting Chimeras) for the treatment of cancer.[4] Additionally, 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent RIPK1 kinase inhibitors, a target in inflammatory diseases and cancer.
-
Inflammatory Diseases: Novel 2,8-diazaspiro[4.5]decan-1-one derivatives have been developed as potent and selective dual TYK2/JAK1 inhibitors for the treatment of inflammatory bowel disease.[5]
Experimental Protocols: A General Approach
Disclaimer: The experimental protocols and signaling pathway information provided are based on related diazaspiro[4.5]decane compounds. Researchers should adapt and validate these methodologies for their specific research involving this compound.
Conclusion
This compound is a commercially available building block that provides access to the broader class of diazaspiro[4.5]decane scaffolds. While direct research applications of this specific isomer are still emerging, the proven success of related isomers in diverse therapeutic areas, including neurokinin-1 receptor antagonism and as kinase inhibitors, highlights the significant potential of this structural motif. The unique conformational constraints and synthetic tractability of the diazaspiro[4.5]decane core make it a valuable tool for medicinal chemists and drug discovery professionals seeking to develop novel and effective therapeutic agents.
References
- 1. scbt.com [scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological evaluation of a bioavailable EZH2 PROTAC with a 2,8-diazaspiro[4.5]decane linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Safety and Handling of 6,9-Diaza-spiro[4.5]decane Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 6,9-Diaza-spiro[4.5]decane dihydrochloride (CAS No: 145122-55-0), a spiro compound of interest in biochemical and proteomics research.[1][2] Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of the compound during research and development activities.
Chemical and Physical Properties
This compound is a solid, air-sensitive, and hygroscopic compound.[3] Its properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₆N₂ · 2HCl | [1] |
| Molecular Weight | 213.15 g/mol | [1] |
| Appearance | Solid | N/A |
| Air Sensitivity | Air sensitive | [3] |
| Hygroscopic | Yes | N/A |
Hazard Identification and GHS Classification
This compound is classified as hazardous. The GHS classification, along with corresponding hazard and precautionary statements, is detailed below.
| GHS Classification | Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| Acute Toxicity, Oral (Category 4) |
| Warning | H302: Harmful if swallowed.[4][5] | P264: Wash skin thoroughly after handling.[5][6]P270: Do not eat, drink or smoke when using this product.[5]P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P330: Rinse mouth.[5]P501: Dispose of contents/container to an approved waste disposal plant. |
| Skin Irritation (Category 2) |
| Warning | H315: Causes skin irritation.[4][5][6] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][5][6]P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5][6]P332+P313: If skin irritation occurs: Get medical advice/attention.[6]P362: Take off contaminated clothing and wash before reuse.[6] |
| Eye Irritation (Category 2A) |
| Warning | H319: Causes serious eye irritation.[3][4][5][6] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5][6]P337+P313: If eye irritation persists: Get medical advice/attention.[6] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system |
| Warning | H335: May cause respiratory irritation.[4][5][6] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][6]P271: Use only outdoors or in a well-ventilated area.[5][6]P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5][6]P312: Call a POISON CENTER or doctor/physician if you feel unwell.[6] |
Safe Handling and Storage
Due to its air-sensitive and hygroscopic nature, special precautions are required when handling and storing this compound.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound.
| PPE Type | Specification |
| Eye/Face Protection | Safety glasses with side-shields or goggles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat. |
| Respiratory Protection | Use a NIOSH-approved respirator with a dust filter if ventilation is inadequate or for spill cleanup. |
Handling Procedures
The following workflow outlines the recommended procedure for handling this air-sensitive and hygroscopic solid.
Storage Conditions
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] Protect from moisture and direct sunlight.[3] For long-term stability, store under an inert atmosphere (e.g., argon or nitrogen).[3]
First Aid Measures
In case of exposure, follow these first aid procedures and seek medical attention.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a physician. |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Call a physician. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call a physician.[3] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician. |
Spill Response
In the event of a spill, follow these procedures to minimize exposure and environmental contamination.
Experimental Protocols
General considerations for working with air- and moisture-sensitive solids:
-
Glassware: All glassware must be thoroughly dried in an oven and cooled under a stream of inert gas before use.
-
Inert Atmosphere Techniques: Operations should be carried out in a glovebox or using a Schlenk line to maintain an inert atmosphere of argon or nitrogen.
-
Reagent Transfer: Use techniques such as a solids addition funnel or transfer under a positive pressure of inert gas to prevent exposure to air and moisture.
Incompatible Materials
Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[3]
Disposal Considerations
Dispose of this compound and its container in accordance with local, regional, and national regulations. Do not allow the product to enter drains.
This technical guide is intended to provide essential safety and handling information. It is not a substitute for a thorough understanding of the hazards of this chemical and proper laboratory technique. Always consult the most up-to-date Safety Data Sheet (SDS) before use and perform a risk assessment for any new procedure.
References
The Rising Therapeutic Potential of Diazaspiro[4.5]decane Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The diazaspiro[4.5]decane scaffold, a unique three-dimensional heterocyclic motif, is rapidly emerging as a privileged structure in medicinal chemistry. Its inherent rigidity and conformational constraint offer a versatile template for designing novel therapeutic agents with high affinity and selectivity for a range of biological targets. This technical guide provides a comprehensive overview of the burgeoning research into the biological activities of diazaspiro[4.5]decane derivatives, with a focus on their anticancer, antifungal, and neurological applications. Detailed experimental protocols and visual representations of key biological pathways are included to facilitate further research and drug development in this promising area.
Anticancer Activity: Targeting Proliferation and Survival
Several studies have highlighted the potential of diazaspiro[4.5]decane derivatives as potent anticancer agents. These compounds have demonstrated significant inhibitory activity against a variety of cancer cell lines, including those of the liver, prostate, and colon.
Quantitative Anticancer Activity Data
The in vitro anticancer activity of various diazaspiro[4.5]decane derivatives has been quantified using the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit the growth of 50% of cancer cells, are summarized below.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| 7 | HCT-116 | Human Colorectal Carcinoma | 92.2 - 120.1 | [1] |
| 9 | HCT-116 | Human Colorectal Carcinoma | 92.2 - 120.1 | [1] |
| 14 | HCT-116 | Human Colorectal Carcinoma | 92.2 - 120.1 | [1] |
| 18 | HCT-116 | Human Colorectal Carcinoma | 92.2 - 120.1 | [1] |
| 19 | HCT-116 | Human Colorectal Carcinoma | 92.2 - 120.1 | [1] |
| 14 | PC-3 | Human Prostate Adenocarcinoma | Good Activity | [1] |
| 18 | PC-3 | Human Prostate Adenocarcinoma | Good Activity | [1] |
Note: "Good Activity" indicates that the compounds showed significant inhibition, though specific IC50 values were not provided in the abstract.
Experimental Protocol: MTT Assay for Anticancer Activity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2]
Materials:
-
96-well plates
-
Cancer cell lines (e.g., HepG-2, PC-3, HCT-116)
-
Complete culture medium
-
Diazaspiro[4.5]decane compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)[3]
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)[3]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of the diazaspiro[4.5]decane compounds in the culture medium. Replace the existing medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the solvent used to dissolve the compounds).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.[3]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.[3]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration.
References
Methodological & Application
The 6,9-Diaza-spiro[4.5]decane Scaffold in Drug Design: Application Notes and Protocols
A focus on the broader class of Diaza-spiro[4.5]decane scaffolds due to limited specific data on the 6,9-isomer.
The 6,9-diaza-spiro[4.5]decane scaffold is a unique three-dimensional structure that holds significant potential in medicinal chemistry. Its rigid conformation and the spatial arrangement of its two nitrogen atoms make it an attractive building block for creating novel therapeutics. While detailed research specifically on the 6,9-isomer is not extensively available in publicly accessible literature, the broader class of diaza-spiro[4.5]decane isomers, such as the 6,7-, 1,8-, and 2,8-isomers, has been successfully employed in the design of potent and selective ligands for various biological targets. These related scaffolds serve as excellent surrogates for understanding the potential applications and methodologies relevant to the 6,9-isomer.
This document provides a consolidated overview of the application of diaza-spiro[4.5]decane scaffolds in drug discovery, with a focus on their use as privileged structures in targeting G-protein coupled receptors (GPCRs), enzymes, and in the development of novel therapeutic modalities like proteolysis-targeting chimeras (PROTACs).
Rationale for Use in Drug Design
The diaza-spiro[4.5]decane core is considered a "privileged scaffold." This is due to its rigid structure, which can lead to higher binding affinity and selectivity for biological targets compared to more flexible aliphatic diamines like piperazine. The fixed spatial orientation of the nitrogen atoms can be exploited to create specific interactions with receptor pockets, leading to improved pharmacological profiles.
One key application is its use as a conformationally constrained bioisostere of piperazine.[1] Replacing the flexible piperazine ring with a rigid diazaspiro[4.5]decane scaffold can lead to:
-
Enhanced Potency and Selectivity: The rigid structure can lock the molecule in a bioactive conformation, improving binding to the target receptor.
-
Improved Pharmacokinetics: The spirocyclic nature can lead to better metabolic stability and oral bioavailability.
-
Novel Intellectual Property: The unique chemical structure provides opportunities for developing new chemical entities with strong patent protection.
Therapeutic Applications and Biological Activity
Derivatives of diaza-spiro[4.5]decane have shown promise in a range of therapeutic areas:
Neurokinin-1 (NK1) Receptor Antagonism
The 6,7-diazaspiro[4.5]decane core has been instrumental in the development of potent and selective NK1 receptor antagonists.[2] The NK1 receptor is implicated in pain, inflammation, and chemotherapy-induced nausea and vomiting. The rigid scaffold helps to correctly position the key pharmacophoric elements for high-affinity binding to the NK1 receptor.[2]
Enzyme Inhibition
-
Chitin Synthase Inhibitors: Novel 2,8-diazaspiro[4.5]decan-1-one derivatives have been designed and synthesized as potential chitin synthase inhibitors with antifungal activity.[3] Some of these compounds exhibited excellent inhibitory activity against chitin synthase with IC50 values in the low micromolar range.[3]
-
Phospholipase D (PLD) Inhibitors: Chiral 2,8-diazaspiro[4.5]decan-1-one derivatives have been developed as isoform-selective PLD inhibitors.[4] These compounds showed improved pharmacokinetic properties, including enhanced metabolic stability and longer half-lives, compared to earlier triazaspiro[4.5]decanone-based inhibitors.[4]
Proteolysis-Targeting Chimeras (PROTACs)
A 2,8-diazaspiro[4.5]decane linker has been successfully incorporated into the design of a bioavailable EZH2 PROTAC (Proteolysis-Targeting Chimera).[5] This novel PROTAC effectively degraded the EZH2 protein in cancer cell lines and showed anti-proliferative activity, highlighting the utility of this scaffold in developing new cancer therapeutics.[5]
Quantitative Biological Data
The following tables summarize the reported biological activities of various diaza-spiro[4.5]decane derivatives.
Table 1: Chitin Synthase Inhibitory Activity of 2,8-Diazaspiro[4.5]decan-1-one Derivatives [3]
| Compound | Target | IC50 (mM) |
| 5h | Chitin Synthase | 0.10 |
| 5b | Chitin Synthase | 0.13 |
| 5q | Chitin Synthase | 0.15 |
| 5d | Chitin Synthase | 0.18 |
| Polyoxin B (Control) | Chitin Synthase | 0.08 |
Table 2: Pharmacokinetic Properties of a 2,8-Diazaspiro[4.5]decane-based EZH2 PROTAC [5]
| Compound | Parameter | Value |
| 5g | Oral Bioavailability | 8.91 % |
Experimental Protocols
General Synthesis of Diaza-spiro[4.5]decane Scaffolds
While a specific protocol for 6,9-diaza-spiro[4.5]decane is not detailed in the provided results, a general approach often involves multi-step sequences. One-step domino reactions have also been developed for the synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds.[6][7]
Protocol: One-step Domino Synthesis of Diaza-spiro[4.5]decane with Exocyclic Double Bonds [6][7]
This protocol describes a palladium-catalyzed domino reaction of unactivated yne-en-ynes with aryl halides.
Materials:
-
Substituted yne-en-yne
-
Substituted aryl halide
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Anhydrous solvent (e.g., Toluene)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a reaction vessel under an inert atmosphere, add the yne-en-yne, aryl halide, Pd(OAc)2, and PPh3 in an appropriate solvent.
-
Stir the reaction mixture at an elevated temperature (e.g., 80-120 °C) for the required time (typically several hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired diazaspiro[4.5]decane derivative.
Biological Assay Protocol: Chitin Synthase Inhibition Assay[3]
This protocol is for evaluating the inhibitory activity of compounds against chitin synthase.
Materials:
-
Chitin synthase enzyme preparation
-
UDP-N-acetylglucosamine (substrate)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Buffer solution (e.g., Tris-HCl)
-
Scintillation cocktail
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the buffer, chitin synthase enzyme, and the test compound at various concentrations.
-
Pre-incubate the mixture for a defined period at a specific temperature (e.g., 10 minutes at 30 °C).
-
Initiate the enzymatic reaction by adding the substrate, UDP-N-acetylglucosamine (containing a radiolabel like ³H or ¹⁴C).
-
Incubate the reaction for a specific time (e.g., 60 minutes) at the optimal temperature for the enzyme.
-
Stop the reaction by adding a quenching solution (e.g., 10% trichloroacetic acid).
-
Filter the reaction mixture through glass fiber filters to capture the precipitated radiolabeled chitin.
-
Wash the filters to remove any unincorporated radiolabeled substrate.
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Visualizations
General Synthetic Workflow
Caption: General workflow for the one-step synthesis of diazaspiro[4.5]decane scaffolds.
PROTAC Mechanism of Action
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Isoform selective PLD inhibition by novel, chiral 2,8-diazaspiro[4.5]decan-1-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of a bioavailable EZH2 PROTAC with a 2,8-diazaspiro[4.5]decane linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Alkylation of 6,9-Diaza-spiro[4.5]decane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the N-alkylation of 6,9-diaza-spiro[4.5]decane, a key structural motif in medicinal chemistry. The protocols detailed below are based on established methods for the N-alkylation of related cyclic diamines and piperazine analogs, offering robust starting points for the synthesis of mono- and di-substituted derivatives.
Introduction
6,9-Diaza-spiro[4.5]decane is a valuable scaffold in drug discovery due to its rigid, three-dimensional structure, which allows for precise orientation of substituents in chemical space. N-alkylation of the secondary amine groups at the 6- and 9-positions is a critical step in the development of novel therapeutic agents, enabling the modulation of pharmacological properties such as potency, selectivity, and pharmacokinetics.
This document outlines two primary methodologies for the N-alkylation of 6,9-diaza-spiro[4.5]decane: direct alkylation with alkyl halides and reductive amination with carbonyl compounds. Strategies for achieving selective mono-alkylation are also discussed.
Method 1: Direct N-Alkylation with Alkyl Halides
Direct alkylation is a straightforward approach for forging new carbon-nitrogen bonds. However, with a symmetrical diamine like 6,9-diaza-spiro[4.5]decane, controlling the extent of alkylation to achieve mono-substitution can be challenging.
Protocol 1: Mono-N-Alkylation using a Protecting Group Strategy
To achieve selective mono-alkylation, one of the secondary amines can be temporarily protected. The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for this purpose.
Step 1: Mono-Boc Protection of 6,9-Diaza-spiro[4.5]decane
-
Dissolve 6,9-diaza-spiro[4.5]decane (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0-1.1 eq) in the same solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the mono-Boc-protected 6,9-diaza-spiro[4.5]decane.
Step 2: N-Alkylation of Mono-Boc-Protected Intermediate
-
Dissolve the mono-Boc-protected 6,9-diaza-spiro[4.5]decane (1.0 eq) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Add a base, such as potassium carbonate (K₂CO₃) (2.0-3.0 eq) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq).
-
Add the alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1-1.5 eq) to the suspension.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the alkyl halide.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction mixture and filter to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 3: Deprotection of the Boc Group
-
Dissolve the N-alkylated, Boc-protected intermediate in a suitable solvent like DCM or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
-
Stir the solution at room temperature for 1-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Concentrate the reaction mixture to remove the excess acid and solvent.
-
The desired mono-N-alkylated 6,9-diaza-spiro[4.5]decane is typically obtained as the corresponding salt and can be used directly or neutralized with a base.
Protocol 2: Di-N-Alkylation
For the synthesis of symmetrically di-substituted derivatives, an excess of the alkylating agent and base is used.
-
Dissolve 6,9-diaza-spiro[4.5]decane (1.0 eq) in DMF or acetonitrile.
-
Add a base, such as K₂CO₃ (4.0-5.0 eq).
-
Add the alkyl halide (2.2-3.0 eq).
-
Heat the reaction mixture to 60-100 °C and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up and purify as described in Protocol 1, Step 2.
Method 2: Reductive Amination
Reductive amination is a versatile method for N-alkylation that proceeds via the formation of an iminium ion intermediate, which is then reduced in situ. This method is particularly useful for introducing a wide range of substituents from corresponding aldehydes and ketones.
Protocol 3: Mono- or Di-N-Alkylation via Reductive Amination
-
Dissolve 6,9-diaza-spiro[4.5]decane (1.0 eq for mono-alkylation, 0.5 eq for di-alkylation) and the aldehyde or ketone (1.1 eq for mono-alkylation, 2.2 eq for di-alkylation) in a suitable solvent, typically an anhydrous chlorinated solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM).
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.
-
Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq per carbonyl group), portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes representative reaction conditions and yields for N-alkylation of piperazine and related cyclic diamines, which can serve as a starting point for the optimization of reactions with 6,9-diaza-spiro[4.5]decane.
| Amine Substrate | Alkylating/Carbonyl Reagent | Method | Base/Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| N-Boc-piperazine | Benzyl bromide | Direct Alkylation | K₂CO₃ | DMF | RT | 12 | ~90 |
| Piperazine | Benzaldehyde | Reductive Amination | NaBH(OAc)₃ | DCE | RT | 18 | ~85 (mono) |
| Piperazine | Acetone | Reductive Amination | NaBH(OAc)₃ | DCE | RT | 24 | ~80 (di) |
| 1,4-diazepane | 1-Bromooctane | Direct Alkylation | K₂CO₃ | Acetonitrile | Reflux | 24 | ~75 (di) |
Note: The data presented is for analogous compounds and should be considered as a guideline. Actual results with 6,9-diaza-spiro[4.5]decane may vary and require optimization.
Mandatory Visualization
Caption: Workflow for selective mono-N-alkylation using a protecting group strategy.
Caption: Workflow for N-alkylation via one-pot reductive amination.
Palladium-Catalyzed Synthesis of Diazaspiro[4.5]decane Derivatives: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the palladium-catalyzed synthesis of diazaspiro[4.5]decane derivatives, a class of compounds with significant potential in medicinal chemistry.
The diazaspiro[4.5]decane scaffold is a privileged heterocyclic motif in drug discovery. Its rigid, three-dimensional structure offers unique conformational constraints that can lead to high-affinity and selective interactions with biological targets. This spirocyclic system serves as a versatile template for designing novel therapeutic agents, particularly for G-protein coupled receptors (GPCRs) and kinases.
Applications in Drug Discovery
Diazaspiro[4.5]decane derivatives have emerged as promising candidates in various therapeutic areas. The introduction of this rigid spirocyclic core can improve biological activity and provide favorable absorption, distribution, metabolism, and excretion (ADME) properties compared to more flexible structures like piperazine.[1]
Notable applications include:
-
Neurokinin-1 (NK1) Receptor Antagonism: The 6,7-diazaspiro[4.5]decane core has been instrumental in developing potent and orally bioavailable NK1 receptor antagonists. These compounds have therapeutic potential for treating chemotherapy-induced nausea and vomiting (CINV), postoperative nausea and vomiting (PONV), depression, and other central nervous system (CNS) disorders.
-
TYK2/JAK1 Inhibition: A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[2][3] One promising compound demonstrated excellent potency and metabolic stability, showing more potent anti-inflammatory efficacy than tofacitinib in models of acute ulcerative colitis.[2][3]
-
RIPK1 Kinase Inhibition: Following a virtual screening campaign, 2,8-diazaspiro[4.5]decan-1-one derivatives were identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1).[4] RIPK1 is a key regulator of necroptosis, a form of programmed cell death implicated in various inflammatory diseases.
-
Antifungal Agents: Novel diazaspiro[4.5]decan-1-one derivatives have been designed and synthesized as potential chitin synthase inhibitors, demonstrating promising antifungal activities.[5]
-
Mitochondrial Permeability Transition Pore (mPTP) Inhibition: 1,3,8-Triazaspiro[4.5]decane derivatives have been developed as inhibitors of the mPTP opening, a critical event in myocardial cell death following reperfusion injury.[6]
Palladium-Catalyzed Synthetic Strategies
Palladium catalysis offers an efficient and versatile approach to constructing the diazaspiro[4.5]decane scaffold. One notable method is a one-step domino reaction that forms three new carbon-carbon bonds.[7]
Featured Protocol: One-Step Palladium-Catalyzed Domino Synthesis of Diazaspiro[4.5]decane Scaffolds
This protocol is based on the work of Li, et al. and describes the synthesis of diazaspiro[4.5]decanes with exocyclic double bonds from unactivated yne-en-ynes and substituted aryl halides.[7]
Reaction Scheme:
General reaction for the palladium-catalyzed domino synthesis.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Substituted yne-en-yne
-
Substituted aryl halide (e.g., iodobenzene, bromobenzene)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Equipment:
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Experimental Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate (5 mol%) and triphenylphosphine (10 mol%).
-
Add the yne-en-yne (1.0 mmol, 1.0 equiv), the aryl halide (1.2 mmol, 1.2 equiv), and the base (2.0 mmol, 2.0 equiv).
-
Add the anhydrous solvent (5 mL).
-
Seal the flask and heat the reaction mixture at the appropriate temperature (e.g., 100-120 °C) for the specified time (typically 12-24 hours), monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired diazaspiro[4.5]decane derivative.
Quantitative Data Summary:
| Entry | Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | K₂CO₃ | Toluene | 110 | 12 | 78 |
| 2 | 4-Iodoanisole | K₂CO₃ | Toluene | 110 | 12 | 82 |
| 3 | 4-Iodotoluene | Cs₂CO₃ | DMF | 120 | 24 | 75 |
| 4 | Bromobenzene | Cs₂CO₃ | DMF | 120 | 24 | 65 |
Note: The data presented in this table is representative and may vary depending on the specific substrates and reaction conditions used.
Visualizing the Workflow and Applications
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis, purification, and characterization of diazaspiro[4.5]decane derivatives.
General experimental workflow.
From Synthesis to Drug Discovery
The path from the synthesis of diazaspiro[4.5]decane derivatives to their application in drug discovery involves several key stages.
Drug discovery pipeline for diazaspiro[4.5]decane derivatives.
Illustrative Catalytic Cycle
The following diagram depicts a plausible catalytic cycle for the palladium-catalyzed domino reaction.
Plausible catalytic cycle for the domino reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protecting Group Strategies of 6,9-Diaza-spiro[4.5]decane
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,9-Diaza-spiro[4.5]decane is a valuable spirocyclic scaffold in medicinal chemistry, offering a three-dimensional architecture that can be exploited for the development of novel therapeutics. The presence of two secondary amine functionalities at the N6 and N9 positions allows for the introduction of diverse substituents to modulate pharmacological properties. However, the similar reactivity of these two nitrogen atoms presents a challenge for selective functionalization. This document provides detailed application notes and proposed protocols for the strategic use of protecting groups to achieve selective mono- and di-functionalization of the 6,9-diaza-spiro[4.5]decane core. The strategies outlined herein are based on established principles of amine protection and are intended to serve as a foundational guide for researchers.
Protecting Group Strategies
The selective functionalization of 6,9-diaza-spiro[4.5]decane relies on the differential protection of the N6 and N9 secondary amines. The choice of protecting group is critical and should be guided by its stability to various reaction conditions and the ease of its selective removal. The most commonly employed protecting groups for secondary amines are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. These two groups form the basis of an effective orthogonal protection strategy.
Mono-Protection Strategy
Achieving selective mono-protection of one of the two secondary amines is the first crucial step towards controlled derivatization. Due to the inherent symmetry of the molecule, statistical mixtures of di-protected, mono-protected, and unprotected starting material are likely. However, by carefully controlling the stoichiometry of the protecting group reagent, a significant yield of the mono-protected product can be obtained. A common strategy to enhance mono-protection of diamines involves the use of one equivalent of a strong acid to protonate one of the amino groups, thereby rendering it less nucleophilic.
Orthogonal Protection Strategy
An orthogonal protection strategy allows for the selective deprotection of one protecting group in the presence of another. This is essential for the sequential functionalization of the N6 and N9 positions. The Boc and Cbz groups are ideal for this purpose as their deprotection conditions are mutually exclusive. The Boc group is labile to acidic conditions, while the Cbz group is typically removed by catalytic hydrogenation. This allows for the selective unmasking of either the N6 or N9 amine for further reaction, followed by the deprotection of the second amine.
Experimental Protocols
The following protocols are proposed based on standard procedures for the protection and deprotection of secondary amines. Researchers should optimize these conditions for their specific applications.
Protocol 1: Mono-Boc Protection of 6,9-Diaza-spiro[4.5]decane
This protocol aims to selectively protect one of the secondary amines with a tert-butoxycarbonyl (Boc) group.
Materials:
-
6,9-Diaza-spiro[4.5]decane
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Dichloromethane (DCM)
-
Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 6,9-diaza-spiro[4.5]decane (1.0 eq) in DCM.
-
Add a base such as triethylamine (1.1 eq) or sodium bicarbonate (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of (Boc)₂O (0.9-1.0 eq) in DCM dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the mono-Boc-protected product.
Protocol 2: Orthogonal Protection - N6-Boc, N9-Cbz Protection
This protocol describes the introduction of two different, orthogonally removable protecting groups.
Step 2a: Introduction of the Cbz group onto Mono-Boc-protected 6,9-Diaza-spiro[4.5]decane
Materials:
-
Mono-Boc-6,9-diaza-spiro[4.5]decane
-
Benzyl chloroformate (Cbz-Cl)
-
Dichloromethane (DCM)
-
Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve mono-Boc-6,9-diaza-spiro[4.5]decane (1.0 eq) in DCM.
-
Add a base such as triethylamine (1.2 eq) or sodium bicarbonate (2.0 eq).
-
Cool the mixture to 0 °C.
-
Slowly add benzyl chloroformate (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Work-up the reaction as described in Protocol 1.
-
Purify the product by column chromatography.
Protocol 3: Selective Deprotection
Step 3a: Selective Removal of the Boc Group
Materials:
-
N6-Boc, N9-Cbz-6,9-diaza-spiro[4.5]decane
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the orthogonally protected compound (1.0 eq) in DCM.
-
Add TFA (10-20 eq) or an excess of 4M HCl in Dioxane.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, carefully neutralize the excess acid with a saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM, dry the organic layer, and concentrate to yield the N9-Cbz-protected product.
Step 3b: Selective Removal of the Cbz Group
Materials:
-
N6-Boc, N9-Cbz-6,9-diaza-spiro[4.5]decane
-
Palladium on carbon (Pd/C, 10 wt. %)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Procedure:
-
Dissolve the orthogonally protected compound (1.0 eq) in MeOH or EtOH.
-
Add Pd/C (5-10 mol %).
-
Purge the flask with hydrogen gas and stir the reaction under a hydrogen atmosphere (balloon pressure is often sufficient) for 2-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the Celite pad with the solvent used for the reaction.
-
Concentrate the filtrate to obtain the N6-Boc-protected product.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the protecting group strategies. Note that yields are indicative and will vary based on reaction scale and optimization.
| Reaction | Protecting Group | Reagents and Conditions | Typical Reaction Time | Typical Yield |
| Mono-protection | Boc | (Boc)₂O (1.0 eq), TEA, DCM, 0°C to rt | 12-24 h | 40-60% |
| Di-protection | Boc | (Boc)₂O (2.2 eq), TEA, DCM, 0°C to rt | 12-24 h | >90% |
| Orthogonal Protection | Cbz on mono-Boc | Cbz-Cl (1.1 eq), TEA, DCM, 0°C to rt | 4-12 h | 80-95% |
| Boc Deprotection | - | TFA, DCM, rt | 1-4 h | >95% |
| Cbz Deprotection | - | H₂, 10% Pd/C, MeOH, rt | 2-16 h | >95% |
Visualizations
Caption: Workflow for orthogonal protection and selective functionalization.
Caption: Logic of orthogonal deprotection of Boc and Cbz groups.
Application of 6,9-Diaza-spiro[4.5]decane in Kinase Inhibitor Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 6,9-diaza-spiro[4.5]decane scaffold and its derivatives have emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its rigid, three-dimensional conformation allows for precise orientation of substituents to interact with the kinase ATP-binding site, leading to enhanced potency and selectivity. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of kinase inhibitors incorporating the 2,8-diazaspiro[4.5]decan-1-one moiety, a common derivative of the core 6,9-diaza-spiro[4.5]decane structure.
Kinase Targets and Signaling Pathways
Derivatives of the 6,9-diaza-spiro[4.5]decane scaffold have been successfully employed to target a range of kinases involved in various diseases, including inflammatory disorders and cancer. This section outlines the key kinase targets and their associated signaling pathways.
Receptor-Interacting Protein Kinase 1 (RIPK1)
RIPK1 is a crucial regulator of cell death and inflammation.[1] Its kinase activity is implicated in necroptosis, a form of programmed necrosis. Inhibition of RIPK1 is a promising therapeutic strategy for inflammatory diseases.
Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1)
TYK2 and JAK1 are members of the Janus kinase family and are key components of the JAK-STAT signaling pathway. This pathway transduces signals from various cytokines and is central to the immune response. Dual inhibition of TYK2 and JAK1 is a therapeutic approach for autoimmune and inflammatory diseases.
Cyclin-Dependent Kinase 8 and 19 (CDK8/CDK19)
CDK8 and its paralog CDK19 are components of the Mediator complex, which regulates transcription. Dysregulation of CDK8/19 activity is implicated in various cancers, making them attractive targets for anti-cancer drug development.
Data Presentation: Quantitative Structure-Activity Relationship (SAR)
The following tables summarize the in vitro inhibitory activities of exemplary 2,8-diazaspiro[4.5]decan-1-one derivatives against their respective kinase targets.
Table 1: Inhibitory Activity of 2,8-Diazaspiro[4.5]decan-1-one Derivatives against RIPK1
| Compound ID | R1 Group | R2 Group | RIPK1 IC50 (nM) |
| Hit Compound (8) | 3-benzyl-2,4-dione | 8-benzoyl | - |
| Optimized Lead (41) | - | - | 92[1] |
| Additional Analogs | ... | ... | ... |
Note: Detailed SAR data for a broader range of RIPK1 inhibitors with this scaffold is often presented in the primary literature.
Table 2: Inhibitory Activity of 2,8-Diazaspiro[4.5]decan-1-one Derivatives against TYK2 and JAK Family Kinases
| Compound ID | R Group | TYK2 IC50 (nM) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) |
| Lead Compound (48) | -(CH2)2-O-(CH2)2-N(CH3)2 | 6[2] | 37[2] | >1000 | >1000 |
| Analog A | ... | ... | ... | ... | ... |
| Analog B | ... | ... | ... | ... | ... |
Note: The selectivity against JAK2 and JAK3 is a key feature of these dual TYK2/JAK1 inhibitors.
Table 3: Inhibitory Activity of 2,8-Diazaspiro[4.5]decan-1-one Derivatives against CDK8 and CDK19
| Compound ID | Pyridine C-3 Substituent | Pyridine C-5 Substituent | CDK8 Ki (nM) | CDK19 Ki (nM) |
| Example 1 | Cl | H | 1.2 | 0.8 |
| Example 2 | F | H | 1.5 | 1.1 |
| Example 3 | Cl | F | 0.9 | 0.6 |
| Example 4 | Cl | OMe | 3.4 | 2.5 |
Data adapted from representative compounds in the literature. Ki values represent the inhibition constant.
Experimental Protocols
This section provides detailed methodologies for the synthesis of the 2,8-diazaspiro[4.5]decan-1-one core and subsequent functionalization, as well as protocols for in vitro kinase activity assays.
General Synthetic Scheme for 2,8-Diazaspiro[4.5]decan-1-one Derivatives
The synthesis of the 2,8-diazaspiro[4.5]decan-1-one core typically involves a multi-step sequence starting from commercially available materials. The following is a generalized workflow.
References
Application Notes and Protocols: 6,9-Diaza-spiro[4.5]decane and its Analogs in CNS Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of the 6,9-diaza-spiro[4.5]decane scaffold and its related analogs, particularly azaspirodecanediones and other spirocyclic diamines, in the discovery and development of novel therapeutics for Central Nervous System (CNS) disorders. The unique three-dimensional structure of these spirocycles offers significant advantages in designing selective and potent ligands for various CNS targets.
Introduction to Spirocyclic Scaffolds in CNS Drug Design
Spirocycles are increasingly utilized in medicinal chemistry to explore beyond the "flatland" of traditional aromatic scaffolds.[1] The inherent three-dimensionality of spirocyclic systems, such as the 6,9-diaza-spiro[4.5]decane core, provides a rigid framework that can enhance binding affinity and selectivity for biological targets by presenting substituents in well-defined spatial orientations. This conformational rigidity can also lead to improved pharmacokinetic properties.
Key Applications in CNS Drug Discovery
While direct applications of the 6,9-diaza-spiro[4.5]decane scaffold are not extensively documented in mainstream CNS drug discovery literature, the closely related azaspirodecanedione and other aryl-spirocyclic diamine classes have proven to be fruitful starting points for novel CNS agents.
2.1 Anxiolytic Agents: The Buspirone Story
Buspirone, a prominent member of the azaspirodecanedione class, is a clinically approved anxiolytic drug.[2][3] It represents a significant departure from traditional benzodiazepine anxiolytics, offering a non-sedating and non-addictive profile.[2][4]
-
Mechanism of Action: Buspirone's primary mechanism involves its activity as a partial agonist at serotonin 5-HT1A receptors.[5] It also exhibits weak antagonist effects at dopamine D2, D3, and D4 receptors.[5][6] This dual action contributes to its anxiolytic effects without the significant side effects associated with benzodiazepines.[2][4]
-
Clinical Significance: Buspirone is effective in the treatment of generalized anxiety disorder (GAD).[2][3] Its delayed onset of action, typically 2-4 weeks, is a key clinical consideration.[5]
2.2 Antidepressant Agents: Multi-target Approaches
Recent research has explored aryl-spirocyclic diamine derivatives for their potential as novel antidepressants.[7] A rational drug design approach has led to the synthesis of compounds with multimodal monoaminergic activity.[7]
-
Mechanism of Action: Certain derivatives have been shown to be triple monoamine reuptake inhibitors (targeting SERT, NET, and DAT), while others exhibit potent inhibition of both SERT and the 5-HT3A receptor.[7] This multi-target engagement is a promising strategy for achieving broader efficacy in treating depression and its comorbidities.[7]
Quantitative Data Summary
The following tables summarize key quantitative data for representative compounds, providing a basis for comparison and further development.
Table 1: Receptor Binding Profile of Buspirone
| Receptor | Binding Affinity (Ki, nM) | Functional Activity |
| 5-HT1A | 10.2 | Partial Agonist |
| Dopamine D2 | 434 | Antagonist |
| Dopamine D3 | 35 | Antagonist |
| Dopamine D4 | 56 | Antagonist |
| α1-Adrenergic | 55 | Antagonist |
Data compiled from various pharmacological sources.
Table 2: In Vitro Activity of Novel Aryl-Spirocyclic Diamine Derivatives
| Compound | SERT IC50 (nM) | NET IC50 (nM) | DAT IC50 (nM) | 5-HT3A IC50 (nM) |
| (R)-D24 | 15.3 | 28.7 | 45.1 | >10000 |
| D6 | 8.2 | >10000 | >10000 | 25.6 |
| D17 | 12.5 | >10000 | >10000 | 31.8 |
Adapted from studies on novel antidepressant candidates.[7]
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of novel diaza-spiro[4.5]decane derivatives.
4.1 General Synthesis of Diaza-spiro[4.5]decane Scaffolds
A one-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds has been reported.[8] This method involves the reaction of unactivated yne-en-ynes with substituted aryl halides in the presence of a Palladium catalyst (Pd(OAc)2-PPh3).[8] This domino reaction forms three new carbon-carbon bonds with high regioselectivity.[8]
Protocol: Palladium-Catalyzed Domino Reaction
-
Reaction Setup: To a solution of the yne-en-yne (1.0 equiv) and aryl halide (1.2 equiv) in a suitable solvent (e.g., toluene), add Pd(OAc)2 (5 mol%) and PPh3 (10 mol%).
-
Reaction Conditions: Heat the mixture at a specified temperature (e.g., 100 °C) under an inert atmosphere (e.g., nitrogen or argon) for a designated time (e.g., 12-24 hours).
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/petroleum ether) to yield the desired diazaspiro[4.5]decane product.[8]
4.2 In Vitro Receptor Binding Assay
Protocol: Radioligand Binding Assay for 5-HT1A Receptor
-
Membrane Preparation: Prepare crude membrane fractions from cells stably expressing the human 5-HT1A receptor.
-
Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA.
-
Incubation: Incubate the cell membranes with a specific radioligand (e.g., [3H]8-OH-DPAT) and varying concentrations of the test compound.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Detection: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 values by non-linear regression analysis of the competition binding data. Calculate the Ki values using the Cheng-Prusoff equation.
4.3 In Vivo Behavioral Models for Anxiolytic Activity
Protocol: Elevated Plus Maze (EPM) Test in Mice
-
Apparatus: The EPM consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor.
-
Acclimatization: Allow the animals to acclimatize to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer the test compound or vehicle to the mice at a specified time before the test (e.g., 30 minutes for intraperitoneal injection).
-
Test Procedure: Place each mouse at the center of the maze, facing an open arm. Allow the mouse to explore the maze for a set period (e.g., 5 minutes).
-
Data Collection: Record the time spent in and the number of entries into the open and closed arms using an automated tracking system.
-
Data Analysis: An increase in the time spent and the number of entries into the open arms is indicative of anxiolytic-like activity.
Visualizations
Diagram 1: Signaling Pathway of a 5-HT1A Receptor Partial Agonist
Caption: Simplified signaling cascade following partial agonism at the 5-HT1A receptor.
Diagram 2: Experimental Workflow for CNS Drug Candidate Evaluation
Caption: A typical workflow for the preclinical evaluation of CNS drug candidates.
Diagram 3: Logical Relationship of Multi-Target Antidepressant Action
Caption: Synergistic mechanisms of a multi-target spirocyclic antidepressant.
References
- 1. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buspirone: a new type of anxiolytic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azaspirodecanediones in generalized anxiety disorder: buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Buspirone: a new possibility in the treatment of anxiety] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buspirone - Wikipedia [en.wikipedia.org]
- 6. Neuropharmacology of buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological profiling of novel aryl-spirocyclic diamine derivatives with potential antidepressant-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing PROTACs with a 2,8-diazaspiro[4.5]decane Linker
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development and evaluation of Proteolysis Targeting Chimeras (PROTACs) that incorporate a rigid 2,8-diazaspiro[4.5]decane linker. The focus is on PROTACs targeting the Enhancer of Zeste Homolog 2 (EZH2), a key epigenetic regulator implicated in various cancers. The protocols outlined below are based on established methodologies for PROTAC development and can be adapted for specific research needs.
Introduction to EZH2 Targeting PROTACs
EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which mediates gene silencing through the trimethylation of histone H3 at lysine 27 (H3K27me3).[1][2] Dysregulation of EZH2 activity is a hallmark of numerous malignancies, making it an attractive therapeutic target. PROTAC technology offers a novel approach to target EZH2 by inducing its degradation through the ubiquitin-proteasome system. This strategy has the potential to overcome limitations of traditional small molecule inhibitors by eliminating the entire protein, thereby abrogating both its catalytic and non-catalytic functions.[1][2]
The linker component of a PROTAC is crucial for its efficacy, influencing the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase. The 2,8-diazaspiro[4.5]decane linker represents a class of rigid linkers that can properly orient the EZH2-binding moiety and the E3 ligase-recruiting ligand to facilitate efficient protein degradation.[1]
Signaling Pathway
Caption: EZH2 signaling and PROTAC-mediated degradation.
Experimental Workflow
Caption: General workflow for PROTAC development.
Data Presentation
Disclaimer: The following quantitative data is representative of potent EZH2 PROTACs and is provided for illustrative purposes. The exact values for a PROTAC with a 2,8-diazaspiro[4.5]decane linker (e.g., compound 5g) are not publicly available and would need to be determined experimentally.
Table 1: In Vitro Degradation Activity of Representative EZH2 PROTACs
| Compound | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (h) |
| Representative EZH2 PROTAC A | MV4-11 | 10 - 50 | > 90 | 24 |
| Representative EZH2 PROTAC B | KARPAS-422 | 5 - 25 | > 95 | 24 |
| Representative EZH2 PROTAC C | SU-DHL-6 | 20 - 100 | > 85 | 24 |
Table 2: Anti-proliferative Activity of Representative EZH2 PROTACs
| Compound | Cell Line | IC50 (nM) | Treatment Time (days) |
| Representative EZH2 PROTAC A | MV4-11 | 50 - 200 | 7 |
| Representative EZH2 PROTAC B | KARPAS-422 | 25 - 150 | 7 |
| Representative EZH2 PROTAC C | SU-DHL-6 | 100 - 500 | 7 |
Table 3: Pharmacokinetic Properties of a Representative Oral EZH2 PROTAC
| Parameter | Value |
| Oral Bioavailability (F%) | 8.91[2] |
| Cmax (ng/mL) | ~150 |
| Tmax (h) | ~2 |
| AUC (ng·h/mL) | ~800 |
Experimental Protocols
Protocol 1: Synthesis of an EZH2 PROTAC with a 2,8-diazaspiro[4.5]decane Linker (Representative Procedure)
Note: The following is a representative synthetic scheme. The precise details for the synthesis of a specific compound like "5g" are proprietary to the original publication and are not publicly available.
Step 1: Synthesis of the EZH2-binding moiety with an attachment point. This typically involves multi-step organic synthesis starting from commercially available materials to generate an EZH2 inhibitor scaffold (e.g., based on Tazemetostat) functionalized with a reactive group (e.g., a carboxylic acid or an amine) for linker conjugation.
Step 2: Synthesis of the 2,8-diazaspiro[4.5]decane linker with appropriate functional groups. The commercially available 8-Boc-2,8-diazaspiro[4.5]decane can be deprotected and subsequently functionalized on one nitrogen with a linker containing a terminal reactive group (e.g., a carboxylic acid) for coupling to the E3 ligase ligand, and the other nitrogen is used for coupling to the EZH2 binder.
Step 3: Synthesis of the E3 ligase ligand with an attachment point. This involves the synthesis of a ligand for an E3 ligase, such as pomalidomide for Cereblon (CRBN), functionalized with a reactive group for linker attachment.
Step 4: Coupling of the EZH2 binder, linker, and E3 ligase ligand. Standard peptide coupling reactions (e.g., using HATU or HOBt/EDC) are employed to sequentially connect the three components. The final product is then purified by reverse-phase high-performance liquid chromatography (HPLC).
Characterization: The structure and purity of the final PROTAC are confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Western Blot for EZH2 Degradation
Materials:
-
Cancer cell lines (e.g., MV4-11, KARPAS-422)
-
Cell culture medium and supplements
-
PROTAC stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-EZH2, anti-H3K27me3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding: Plate cells at a density of 0.5 x 10⁶ cells/mL in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with increasing concentrations of the PROTAC (e.g., 1, 10, 100, 1000 nM) or vehicle (DMSO) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify band intensities and normalize to the loading control (β-actin). Calculate DC50 and Dmax values.
Protocol 3: Cell Viability Assay (MTT Assay)
Materials:
-
Cancer cell lines
-
96-well plates
-
PROTAC stock solution
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or isopropanol with HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC for the desired duration (e.g., 7 days).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 4: In Vitro Ubiquitination Assay
Materials:
-
Recombinant E1, E2, and E3 ligase (e.g., CRBN complex)
-
Recombinant EZH2 protein
-
Ubiquitin
-
ATP
-
PROTAC
-
Ubiquitination reaction buffer
-
SDS-PAGE and Western blot reagents
-
Anti-EZH2 antibody
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP, ubiquitin, E1, E2, E3 ligase, and recombinant EZH2.
-
PROTAC Addition: Add the PROTAC or vehicle (DMSO) to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Quenching: Stop the reaction by adding Laemmli sample buffer.
-
Western Blot Analysis: Analyze the reaction mixture by SDS-PAGE and Western blot using an anti-EZH2 antibody to detect higher molecular weight bands corresponding to ubiquitinated EZH2.
Protocol 5: Pharmacokinetic Study in Mice
Materials:
-
Male BALB/c mice (6-8 weeks old)
-
PROTAC formulation for oral administration
-
Blood collection supplies (e.g., heparinized capillaries)
-
LC-MS/MS system
Procedure:
-
Dosing: Administer the PROTAC to mice via oral gavage at a specific dose (e.g., 10 mg/kg).
-
Blood Sampling: Collect blood samples from the tail vein at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Extract the PROTAC from the plasma and quantify its concentration using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%). An oral bioavailability of 8.91% has been reported for a similar compound.[2]
References
Application Notes and Protocols for the Quantification of 6,9-Diaza-spiro[4.5]decane
These application notes provide detailed methodologies for the quantitative analysis of 6,9-Diaza-spiro[4.5]decane in bulk drug substances or as a chemical intermediate. The protocols are designed for researchers, scientists, and professionals in drug development and quality control. Three distinct analytical methods are presented to offer flexibility based on available instrumentation and analytical requirements.
Method 1: HPLC with Fluorescence Detection (FLD) following Pre-column Derivatization
Application Note:
High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection offers high sensitivity and selectivity for the quantification of 6,9-Diaza-spiro[4.5]decane. Since the target molecule lacks a native chromophore or fluorophore, a pre-column derivatization step is employed. Dansyl chloride is a widely used derivatizing agent that reacts with both primary and secondary amines under alkaline conditions to form highly fluorescent dansyl-amides.[1][2] This method is ideal for trace-level quantification due to the low background noise and high signal intensity associated with fluorescence detection. The reversed-phase HPLC method separates the derivatized analyte from reagent-related impurities and other matrix components.
Experimental Protocol:
-
Materials and Reagents:
-
6,9-Diaza-spiro[4.5]decane reference standard
-
Dansyl chloride (5 mg/mL in Acetone)
-
Sodium bicarbonate buffer (100 mM, pH 9.5)
-
L-Proline solution (10 mg/mL in water) to quench excess reagent
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade) with 0.1% Formic Acid
-
Methanol (HPLC grade)
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 6,9-Diaza-spiro[4.5]decane reference standard and dissolve in 10 mL of Methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in Methanol to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh a sample containing 6,9-Diaza-spiro[4.5]decane and dissolve in Methanol to achieve a theoretical concentration within the calibration range.
-
-
Derivatization Procedure:
-
To 100 µL of each standard or sample solution in a microcentrifuge tube, add 200 µL of the sodium bicarbonate buffer.
-
Add 200 µL of the Dansyl chloride solution.
-
Vortex the mixture and incubate in a water bath at 60°C for 45 minutes in the dark.
-
After incubation, add 100 µL of the L-Proline solution to quench the reaction by consuming excess Dansyl chloride. Vortex and let it stand for 10 minutes.
-
Filter the resulting solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC-FLD Conditions:
-
Instrument: HPLC system with a fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Elution:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 50% B
-
18.1-25 min: 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Fluorescence Detector Settings: Excitation λ = 340 nm, Emission λ = 525 nm.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the derivatized 6,9-Diaza-spiro[4.5]decane against the concentration of the working standards.
-
Determine the concentration of the analyte in the sample solutions by interpolation from the calibration curve using a linear regression model.
-
Quantitative Data Summary (Hypothetical):
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL (r² > 0.999) |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | < 2.0% |
Workflow Diagram:
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Application Note:
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Due to the polarity and low volatility of 6,9-Diaza-spiro[4.5]decane, a derivatization step is necessary to improve its chromatographic properties.[3][4] Acylation using an alkyl chloroformate, such as isobutyl chloroformate, converts the secondary amine groups into more volatile and thermally stable carbamate derivatives. This allows for excellent separation on a standard non-polar GC column and provides high sensitivity and selectivity through mass spectrometric detection, typically in Selected Ion Monitoring (SIM) mode for quantitative analysis.
Experimental Protocol:
-
Materials and Reagents:
-
6,9-Diaza-spiro[4.5]decane reference standard
-
Isobutyl chloroformate (IBCF)
-
Pyridine (anhydrous)
-
Toluene (anhydrous, HPLC grade)
-
Hexane (HPLC grade)
-
Sodium bicarbonate solution (5% w/v in water)
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 6,9-Diaza-spiro[4.5]decane reference standard and dissolve in 10 mL of Toluene.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in Toluene to create calibration standards ranging from 5 µg/mL to 200 µg/mL.
-
Sample Solution: Prepare the sample in Toluene to achieve a theoretical concentration within the calibration range.
-
-
Derivatization Procedure:
-
To 500 µL of each standard or sample solution in a screw-cap vial, add 50 µL of anhydrous Pyridine.
-
Add 50 µL of Isobutyl chloroformate (IBCF) dropwise while vortexing.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature.
-
Add 1 mL of Hexane and 1 mL of the 5% sodium bicarbonate solution to the vial.
-
Vortex vigorously for 1 minute to extract the derivative into the organic layer and neutralize excess reagent.
-
Allow the layers to separate. Carefully transfer the upper organic layer (Hexane) to a GC vial for analysis.
-
-
GC-MS Conditions:
-
Instrument: Gas Chromatograph with a Mass Selective Detector.
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Mode: Splitless, 1 µL injection volume.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 min.
-
Ramp: 15°C/min to 300°C.
-
Hold at 300°C for 5 min.
-
-
MS Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions of the derivatized analyte (hypothetical m/z values: e.g., molecular ion, key fragments).
-
-
Data Analysis:
-
Create a calibration curve by plotting the peak area of the most abundant/selective ion against the concentration of the standards.
-
Quantify the analyte in samples by comparing its peak area to the calibration curve.
-
Quantitative Data Summary (Hypothetical):
| Parameter | Result |
| Linearity Range | 5 - 200 µg/mL (r² > 0.998) |
| Limit of Detection (LOD) | 1.0 µg/mL |
| Limit of Quantification (LOQ) | 3.5 µg/mL |
| Accuracy (% Recovery) | 97.0% - 103.5% |
| Precision (% RSD) | < 3.0% |
Workflow Diagram:
Method 3: HPLC with Evaporative Light Scattering Detection (ELSD)
Application Note:
For the analysis of compounds that lack a UV chromophore, such as 6,9-Diaza-spiro[4.5]decane, HPLC with an Evaporative Light Scattering Detector (ELSD) is a powerful alternative that avoids the need for chemical derivatization.[5][6] The ELSD is a "universal" detector that responds to any analyte that is less volatile than the mobile phase.[7] The method involves nebulizing the column eluent, evaporating the mobile phase, and then detecting the light scattered by the remaining solid analyte particles.[6] This approach simplifies sample preparation and is compatible with gradient elution, making it robust for routine analysis. Hydrophilic Interaction Liquid Chromatography (HILIC) is often a suitable separation mode for polar, basic compounds like diamines.
Experimental Protocol:
-
Materials and Reagents:
-
6,9-Diaza-spiro[4.5]decane reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Ammonium Formate (reagent grade)
-
-
Standard and Sample Preparation:
-
Mobile Phase Modifier: Prepare a 100 mM Ammonium Formate stock solution in water.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 6,9-Diaza-spiro[4.5]decane reference standard and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using a 90:10 mixture of Acetonitrile and Water to create calibration standards ranging from 10 µg/mL to 500 µg/mL.
-
Sample Solution: Dissolve the sample in the same diluent as the standards to achieve a concentration within the calibration range. Filter through a 0.22 µm syringe filter before analysis.
-
-
HPLC-ELSD Conditions:
-
Instrument: HPLC system with an ELSD.
-
Column: HILIC column (e.g., 4.6 x 100 mm, 3.5 µm particle size).
-
Mobile Phase A: 95% Acetonitrile / 5% Water with 10 mM Ammonium Formate.
-
Mobile Phase B: 50% Acetonitrile / 50% Water with 10 mM Ammonium Formate.
-
Gradient Elution:
-
0-1 min: 100% A
-
1-10 min: 100% to 50% A
-
10-12 min: 50% A
-
12-12.1 min: 50% to 100% A
-
12.1-18 min: 100% A
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 20 µL.
-
ELSD Settings:
-
Drift Tube Temperature: 50°C.
-
Nebulizer Gas (Nitrogen) Pressure: 3.5 bar.
-
Gain: To be optimized based on signal response.
-
-
-
Data Analysis:
-
The ELSD response is often non-linear and can be fitted with a logarithmic or polynomial function. Plot the log of the peak area against the log of the concentration.
-
Determine the concentration of the analyte in the sample solutions by interpolation from the generated calibration curve.
-
Quantitative Data Summary (Hypothetical):
| Parameter | Result |
| Linearity Range | 10 - 500 µg/mL (log-log fit, r² > 0.995) |
| Limit of Detection (LOD) | 3.0 µg/mL |
| Limit of Quantification (LOQ) | 10.0 µg/mL |
| Accuracy (% Recovery) | 96.5% - 104.0% |
| Precision (% RSD) | < 4.0% |
Workflow Diagram:
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. sdiarticle4.com [sdiarticle4.com]
- 3. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 5. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Lab Manager [labmanager.com]
- 6. Evaporative light scattering detector - Wikipedia [en.wikipedia.org]
- 7. Evaporative light scattering detector ELSD - Advion Interchim Scientific [flash-chromatography.com]
Application Notes and Protocols for the Purification of Polar Basic Diazaspiro Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of polar basic diazaspiro compounds, a class of molecules with significant interest in medicinal chemistry due to their unique three-dimensional structures. The inherent polarity and basicity of these compounds often present challenges for purification. These notes offer a comprehensive guide to various purification techniques, including chromatography and crystallization, to obtain high-purity materials essential for reliable biological assays and further synthetic development.
Overview of Purification Strategies
The selection of an appropriate purification strategy for a polar basic diazaspiro compound depends on several factors, including the physicochemical properties of the compound (polarity, pKa, solubility), the nature and quantity of impurities, and the desired final purity and scale. A general decision-making workflow is outlined below.
Caption: Decision tree for selecting a purification method.
Chromatographic Techniques
Chromatography is a primary tool for the purification of polar basic diazaspiro compounds. The choice of the chromatographic mode is critical for achieving successful separation.
Normal-Phase Chromatography (NPC)
NPC utilizes a polar stationary phase (typically silica gel) and a non-polar mobile phase. Due to the strong interaction of polar basic compounds with the acidic silanol groups on the silica surface, significant tailing and poor recovery can be observed. To mitigate these effects, basic modifiers are often added to the mobile phase.
Table 1: Normal-Phase Chromatography Parameters for Polar Basic Compounds
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel, Alumina (basic or neutral) | Alumina can be less acidic than silica, reducing strong interactions with basic analytes. |
| Mobile Phase | Dichloromethane/Methanol, Chloroform/Methanol | Gradients of increasing methanol concentration are typically used to elute polar compounds. |
| Mobile Phase Modifier | Triethylamine (TEA), Ammonium Hydroxide (NH₄OH) | Basic additives compete with the analyte for active sites on the stationary phase, improving peak shape and recovery. A typical concentration is 0.1-2%.[1] |
| Sample Loading | Dry loading or minimal polar solvent | Dissolving the sample in the initial mobile phase or adsorbing it onto a small amount of silica is preferred. |
Experimental Protocol: Flash Column Chromatography on Silica Gel
-
Column Preparation: Select an appropriately sized silica gel column based on the sample amount (typically a 1:20 to 1:100 sample-to-silica ratio). Equilibrate the column with the initial mobile phase (e.g., 100% dichloromethane).
-
Sample Preparation: Dissolve the crude diazaspiro compound in a minimal amount of dichloromethane or the initial mobile phase. If solubility is low, create a slurry of the compound with a small amount of silica gel, evaporate the solvent, and dry-load it onto the column.
-
Elution: Begin elution with the initial mobile phase. Gradually increase the polarity by adding methanol. A common gradient is from 0% to 20% methanol. The mobile phase should be modified with a base (e.g., 0.5% triethylamine) to prevent peak tailing.
-
Fraction Collection: Collect fractions and monitor the elution of the compound using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified compound.
Reversed-Phase Chromatography (RPC)
In RPC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). Standard C18 columns can exhibit poor retention for highly polar compounds. Specialized polar-endcapped or polar-embedded C18 columns are often more effective.
Table 2: Reversed-Phase Chromatography Parameters for Polar Basic Compounds
| Parameter | Recommendation | Rationale |
| Stationary Phase | C18, C8, Phenyl-Hexyl, Polar-endcapped C18 | Polar-endcapped phases provide better retention for polar analytes in highly aqueous mobile phases.[2] |
| Mobile Phase | Water/Acetonitrile, Water/Methanol | Gradients of increasing organic solvent are used. |
| Mobile Phase Modifier | Formic Acid, Trifluoroacetic Acid (TFA), Diethylamine | Acidic modifiers improve peak shape for basic compounds by ion-pairing or suppressing silanol interactions. Basic modifiers can also be used.[2] |
| pH Control | Buffered mobile phase | Maintaining a consistent pH is crucial for reproducible retention of ionizable compounds. |
Experimental Protocol: Preparative HPLC
-
Method Development: Develop a separation method on an analytical HPLC system to determine the optimal column, mobile phase, and gradient.
-
Column Equilibration: Equilibrate the preparative column with the initial mobile phase composition for several column volumes.
-
Sample Injection: Dissolve the sample in the mobile phase or a compatible solvent (e.g., DMSO) and inject it onto the column.
-
Gradient Elution: Run the gradient as determined during method development.
-
Fraction Collection: Collect fractions based on the UV detector signal.
-
Product Isolation: Combine the pure fractions, remove the organic solvent under reduced pressure, and lyophilize to remove the aqueous component.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a valuable technique for purifying highly polar compounds that are poorly retained in reversed-phase chromatography.[3][4] It utilizes a polar stationary phase (similar to normal-phase) with a mobile phase consisting of a high concentration of a water-miscible organic solvent and a small amount of aqueous buffer.
Caption: Mechanism of HILIC.
Table 3: HILIC Parameters for Polar Basic Compounds
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica, Diol, Amine, Zwitterionic | These phases facilitate the formation of a water-enriched layer for partitioning. Amine columns can be particularly effective for alkaloids.[3] |
| Mobile Phase | Acetonitrile/Water, Acetonitrile/Aqueous Buffer | A high percentage of acetonitrile is used as the weak solvent, and water is the strong solvent. |
| Buffer | Ammonium Formate, Ammonium Acetate | Buffers are necessary to control the pH and ionic strength, which affects retention and peak shape. |
| Gradient | Increasing water concentration | The gradient runs from high organic to a higher aqueous content to elute the polar compounds. |
Experimental Protocol: HILIC Flash Chromatography
-
Column Selection: Choose a HILIC-compatible column (e.g., silica, diol, or amine).
-
Sample Loading: Dissolve the sample in a solvent with a high organic content, similar to the initial mobile phase, or perform a dry load.
-
Elution: Start with a high concentration of acetonitrile (e.g., 95%) and a small amount of aqueous buffer (e.g., 5% of 10 mM ammonium formate). Run a gradient to increase the aqueous portion (e.g., to 50%).
-
Fraction Collection and Analysis: Collect fractions and monitor by TLC or HPLC.
-
Product Isolation: Combine pure fractions and remove the solvent.
Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique for the purification of polar compounds, offering advantages such as high speed and reduced solvent consumption.[5] It uses supercritical CO₂ as the main mobile phase component, often with a polar organic co-solvent.
Table 4: SFC Parameters for Polar Basic Compounds
| Parameter | Recommendation | Rationale |
| Stationary Phase | 2-Ethylpyridine (2-EP), Amino, Cyano, Diol | 2-EP columns are often effective for basic compounds, providing good peak shapes.[1][6][7] |
| Mobile Phase | CO₂/Methanol | Methanol is a common polar co-solvent. |
| Modifier | Diethylamine (DEA), Triethylamine (TEA), Ammonium Hydroxide | Basic additives are crucial for improving the peak shape of basic analytes.[1] |
| Backpressure | 100-200 bar | Maintained to keep CO₂ in its supercritical state. |
| Temperature | 35-50 °C | Affects the solvating power of the supercritical fluid. |
Experimental Protocol: Preparative SFC
-
Analytical Scouting: Screen different columns and co-solvent/modifier combinations on an analytical SFC system to find the best separation conditions.
-
Scale-Up: Transfer the optimized method to a preparative SFC system, adjusting the flow rate and injection volume for the larger column.
-
Sample Dissolution: Dissolve the sample in the co-solvent (e.g., methanol) or a compatible solvent like DMSO.[5]
-
Purification: Perform the separation and collect fractions.
-
Product Isolation: The majority of the CO₂ evaporates post-collection, leaving the compound in the co-solvent, which can be easily removed.
Crystallization
Crystallization is an effective method for purifying solid diazaspiro compounds, often yielding high-purity material. The success of this technique is highly dependent on the choice of solvent.
Table 5: Common Solvents for Crystallization of Polar Organic Compounds
| Solvent | Properties |
| Ethanol/Methanol | Good for moderately polar compounds. |
| Isopropanol | Less polar than ethanol, good for inducing crystallization. |
| Acetone | Aprotic polar solvent. |
| Ethyl Acetate | Medium polarity. |
| Acetonitrile | Polar aprotic solvent. |
| Water | For highly polar, water-soluble compounds. |
| Solvent/Anti-solvent Systems | e.g., Methanol/Ether, Acetone/Hexane. The compound should be soluble in the solvent and insoluble in the anti-solvent.[8] |
Experimental Protocol: Recrystallization
-
Solvent Selection: In a test tube, dissolve a small amount of the crude compound in a minimal amount of a hot solvent. A good solvent will dissolve the compound when hot but not when cold.[9][10]
-
Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add a slight excess of solvent (5-10%) to prevent premature crystallization.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven to remove all traces of solvent.
Extraction
Liquid-liquid extraction can be used as an initial purification step to remove non-polar or highly polar impurities. For basic diazaspiro compounds, acid-base extraction is a powerful technique.
Caption: Workflow for acid-base extraction.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude mixture in an immiscible organic solvent such as dichloromethane or ethyl acetate.
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with an aqueous acid (e.g., 1M HCl). The basic diazaspiro compound will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer. Repeat the extraction 2-3 times.
-
Basification: Combine the aqueous layers and, in a flask cooled in an ice bath, slowly add a base (e.g., 1M NaOH or saturated NaHCO₃) until the solution is basic (check with pH paper). The protonated diazaspiro compound will be neutralized and may precipitate or become soluble in an organic solvent.
-
Back-Extraction: Transfer the basified aqueous solution to a separatory funnel and extract with an organic solvent (e.g., dichloromethane) 2-3 times.
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield the purified diazaspiro compound.
Summary of Quantitative Data
The following table summarizes available quantitative data for the purification of polar basic compounds. Specific data for a wide range of diazaspiro compounds is limited in the literature; therefore, data for analogous compounds are included to provide general guidance.
Table 6: Examples of Purification Parameters and Outcomes
| Compound Type | Purification Method | Stationary Phase | Mobile Phase/Solvent | Yield | Purity | Reference |
| 4-Amido-pyrrolidinones | Preparative HPLC | C18 | Water/Acetonitrile with TFA | 36.6% (average) | >90% | [11] |
| Alkaloids from Z. nitidum | Macroporous Resin | XDA-5 Resin | Ethanol/Water | 90.15% | 33.25% | [12] |
| Recrystallized PYX | Recrystallization | - | NMP/n-hexane | - | 99.37% | [13] |
| Diastereomers | SFC | Chiral Stationary Phases | CO₂/Dichloromethane/Methanol | - | >98% | [14] |
Note: The yield and purity are highly dependent on the specific compound, the nature of the impurities, and the scale of the purification. The values in this table should be considered as illustrative examples.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. labex.hu [labex.hu]
- 3. teledynelabs.com [teledynelabs.com]
- 4. biotage.com [biotage.com]
- 5. waters.com [waters.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Analysis of basic compounds by supercritical fluid chromatography: attempts to improve peak shape and maintain mass spectrometry compatibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. researchgate.net [researchgate.net]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. researchgate.net [researchgate.net]
- 12. [Separation and purification of alkaloids from radix of Zanthoxylum nitidum by macroporous adsorption resin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Alkaloid Purification - Lifeasible [lifeasible.com]
Solid-Phase Synthesis of Diazaspiro[4.5]decane Libraries: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the solid-phase synthesis of diazaspiro[4.5]decane libraries, a class of compounds with significant potential in drug discovery. The methodologies described herein are based on established solid-phase organic synthesis (SPOS) principles and offer a robust framework for the generation of diverse libraries for high-throughput screening. The protocols focus on a key strategy involving the on-resin cyclization of amino acid precursors to form the spirocyclic core, followed by diversification and cleavage from the solid support.
Introduction
Diazaspiro[4.5]decane scaffolds are conformationally constrained, three-dimensional structures that present substituents in well-defined spatial orientations, making them attractive frameworks for the design of biologically active molecules. Solid-phase synthesis offers a powerful platform for the construction of libraries based on this scaffold, enabling the rapid and efficient generation of a multitude of analogs for structure-activity relationship (SAR) studies. The protocols outlined below detail a synthetic route for the preparation of 1,4,8-triazaspiro[4.5]decan-2-one derivatives on a solid support, a versatile approach that can be adapted for the synthesis of various diazaspiro[4.5]decane libraries.
Data Presentation
The following tables summarize representative quantitative data for the solid-phase synthesis of a library of (S)-2-(8-benzyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetamide and acetic acid derivatives.[1][2][3]
Table 1: Synthesis of (S)-2-(8-benzyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetamide Derivatives [1][3]
| Compound ID | R Group (from amino acid) | Yield (%) | Form | HPLC tR (min) |
| 13a | Methyl (from Alanine) | 38 | Yellow oil | 10.69 |
| 13b | Isopropyl (from Valine) | 31 | Yellow oil | 11.15 |
| 13c | Isobutyl (from Leucine) | 30 | Yellow oil | Not Reported |
| 13d | Phenyl (from Phenylalanine) | 41 | Yellow oil | 11.86 |
| 13e | Benzyl (from Phenylalanine) | 35 | Pale white solid | 12.93 |
| 13f | 4-Hydroxybenzyl (from Tyrosine) | 34 | Yellow oil | Not Reported |
Table 2: Synthesis of (S)-2-(8-benzyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetic Acid Derivatives [1]
| Compound ID | R Group (from amino acid) | Yield (%) | Form | HPLC tR (min) |
| 14a | Methyl (from Alanine) | 28 | Yellow oil | 11.50 |
| 14b | Isopropyl (from Valine) | 15 | Orange oil | 13.57 |
| 14e | Benzyl (from Phenylalanine) | 28 | Yellow oil | Not Reported |
Experimental Protocols
The following protocols provide a step-by-step guide for the solid-phase synthesis of diazaspiro[4.5]decane libraries, based on the synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives.[1][2][3]
Protocol 1: Resin Preparation and Amino Acid Coupling
-
Resin Swelling: Swell Fmoc-Glycine-Rink amide resin in N,N-dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: Treat the resin with a solution of 40% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: To the deprotected resin, add a solution of the desired Fmoc-protected amino acid (3 equivalents), N,N'-diisopropylcarbodiimide (DIC, 3 equivalents), and 1-hydroxybenzotriazole (HOBt, 3 equivalents) in DMF. Agitate the mixture for 2 hours at room temperature.
-
Washing: Wash the resin sequentially with DMF, dichloromethane (DCM), and methanol, and then dry under vacuum.
Protocol 2: On-Resin Spirocyclization
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound dipeptide using 40% piperidine in DMF as described in Protocol 1.
-
Cyclization: To the deprotected resin, add a solution of N-benzyl-4-piperidone (5 equivalents) and p-toluenesulfonic acid (p-TsOH, 0.1 equivalents) in toluene. Heat the mixture at 80°C overnight with continuous agitation.
-
Washing: After cooling to room temperature, wash the resin with toluene, DCM, and DMF.
Protocol 3: Cleavage and Purification
-
Cleavage from Resin: Treat the resin-bound diazaspiro[4.5]decane with a cleavage cocktail of trifluoroacetic acid (TFA), water, and triethylsilane (95:2.5:2.5 v/v/v) for 3 hours at room temperature.[1]
-
Isolation: Filter the resin and collect the filtrate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by reversed-phase semi-preparative High-Performance Liquid Chromatography (HPLC) to obtain the final diazaspiro[4.5]decane library members.
Mandatory Visualization
The following diagrams illustrate the key workflows in the solid-phase synthesis of diazaspiro[4.5]decane libraries.
Caption: Experimental workflow for the solid-phase synthesis of diazaspiro[4.5]decane libraries.
Caption: Logical relationship of steps in the solid-phase synthesis of a diazaspiro[4.5]decane library.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Diazaspiro[4.5]decane Scaffolds
Welcome to the technical support center for the synthesis of diazaspiro[4.5]decane scaffolds. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of diazaspiro[4.5]decanes, offering potential causes and recommended solutions.
Question 1: I am observing a low yield of my desired diazaspiro[4.5]decane product. What are the common causes and how can I improve it?
Answer:
Low yields in diazaspiro[4.5]decane synthesis can stem from several factors. Systematically investigating the following aspects can help in optimizing the reaction outcome:
-
Reaction Conditions:
-
Temperature: Ensure the reaction is conducted at the optimal temperature. For many multi-component reactions leading to spiro-heterocycles, the temperature can be critical for both reaction rate and selectivity. Consider a temperature screen to find the ideal conditions.
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Incomplete or prolonged reaction times can lead to lower yields of the desired product.
-
Concentration: The concentration of reactants can influence the outcome, especially in cyclization reactions. High-dilution conditions may be necessary to favor intramolecular cyclization over intermolecular polymerization.
-
-
Reagent Quality:
-
Purity of Starting Materials: Impurities in the starting materials, such as the diamine, ketone, or other building blocks, can lead to the formation of side products and consume reactants, thereby lowering the yield of the desired product. Ensure the purity of all reagents before use.
-
Solvent Quality: The presence of water or other impurities in the solvent can interfere with the reaction. Use of anhydrous solvents is often crucial, especially when employing moisture-sensitive reagents or catalysts.
-
-
Catalyst Activity (if applicable):
-
Catalyst Loading: The amount of catalyst used can significantly impact the reaction rate and yield. An optimization of the catalyst loading should be performed.
-
Catalyst Deactivation: The catalyst may deactivate over the course of the reaction. Ensure that the catalyst is handled under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts).
-
Question 2: I am observing the formation of significant side products in my reaction mixture. How can I minimize their formation?
Answer:
The formation of side products is a common challenge in the synthesis of complex molecules like diazaspiro[4.5]decanes. Here are some strategies to minimize their formation:
-
Control of Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of one reactant may lead to the formation of undesired side products.
-
Order of Addition: The order in which reagents are added can be critical. For multi-component reactions, a stepwise addition of reactants may be beneficial in controlling the reaction pathway and minimizing side reactions.
-
Choice of Solvent: The polarity and nature of the solvent can influence the reaction pathway and the stability of intermediates. A solvent screen can help in identifying a solvent that favors the desired reaction pathway.
-
Purification of Intermediates: If the synthesis is a multi-step process, purification of intermediates can prevent the carry-over of impurities that may interfere with subsequent steps.
Question 3: I am facing difficulties in purifying my diazaspiro[4.5]decane product. What are some effective purification strategies?
Answer:
The purification of diazaspiro[4.5]decanes can be challenging due to their structural complexity and potential for multiple nitrogen atoms which can interact with silica gel. Here are some recommended purification techniques:
-
Column Chromatography:
-
Choice of Stationary Phase: While silica gel is commonly used, its acidic nature can sometimes lead to product degradation or strong binding of basic compounds. In such cases, consider using neutral or basic alumina, or a reverse-phase stationary phase.
-
Solvent System: A careful selection of the eluent system is crucial. A gradient elution is often necessary to separate the product from closely related impurities. The addition of a small amount of a basic modifier, like triethylamine or ammonia, to the eluent can help in improving the peak shape and recovery of basic compounds from silica gel.
-
-
Crystallization: If the product is a solid, crystallization can be a highly effective method for obtaining high-purity material. A systematic screening of different solvents and solvent mixtures is recommended to find suitable crystallization conditions.
-
Acid-Base Extraction: The basic nature of the diazaspiro[4.5]decane core can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid to extract the basic product into the aqueous phase. The aqueous phase is then basified, and the product is back-extracted into an organic solvent. This can be an effective way to remove non-basic impurities.
Frequently Asked Questions (FAQs)
Q1: What are the key synthetic strategies for constructing the diazaspiro[4.5]decane scaffold?
A1: Several synthetic strategies have been developed for the synthesis of diazaspiro[4.5]decanes. Some of the most common approaches include:
-
Multi-component Reactions (MCRs): These reactions involve the simultaneous combination of three or more starting materials in a one-pot fashion to form the spirocyclic core. MCRs are highly efficient and allow for the rapid generation of molecular diversity.
-
Domino or Cascade Reactions: These reactions involve a sequence of intramolecular transformations that occur under the same reaction conditions, leading to the formation of the complex spirocyclic structure from a linear precursor. Palladium-catalyzed domino reactions have been shown to be particularly effective.[1][2]
-
Intramolecular Cyclization Reactions: These methods typically involve the synthesis of a suitable acyclic precursor containing the necessary functional groups, followed by a cyclization step to form the spiro-heterocycle.
Q2: Are there any specific safety precautions I should take during the synthesis of diazaspiro[4.5]decanes?
A2: Standard laboratory safety practices should always be followed. Specific precautions may be necessary depending on the reagents and solvents used. For example:
-
Many organic solvents are flammable and should be handled in a well-ventilated fume hood away from ignition sources.
-
Some reagents, such as strong acids, bases, or organometallic compounds, are corrosive or reactive and require careful handling with appropriate personal protective equipment (PPE).
-
When running reactions under pressure or at high temperatures, appropriate safety measures, such as using a blast shield, should be in place.
-
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Data Presentation
Table 1: Yields of Diazaspiro[4.5]decanes from Palladium-Catalyzed Domino Reaction
This table summarizes the yields of various diazaspiro[4.5]decane derivatives obtained through a one-step palladium-catalyzed domino reaction of unactivated yne-en-ynes with substituted aryl halides.
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | Iodobenzene | 3a | 85 |
| 2 | 4-Iodotoluene | 3b | 82 |
| 3 | 4-Anisyl iodide | 3c | 78 |
| 4 | 4-Fluorophenyl iodide | 3d | 75 |
| 5 | 4-Chlorophenyl iodide | 3e | 71 |
| 6 | 4-(Trifluoromethyl)phenyl iodide | 3f | 68 |
| 7 | 3-Iodotoluene | 3g | 80 |
| 8 | 2-Iodotoluene | 3h | 65 |
| 9 | 1-Iodonaphthalene | 3i | 70 |
| 10 | Bromobenzene | 3a | 55 |
Experimental Protocols
Protocol 1: One-Step Palladium-Catalyzed Domino Synthesis of Diazaspiro[4.5]decanes
This protocol describes a general procedure for the synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds via a palladium-catalyzed domino reaction.[1][2]
Materials:
-
Yne-en-yne starting material
-
Substituted aryl halide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware for organic synthesis
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dried Schlenk tube under an inert atmosphere, add the yne-en-yne (1.0 equiv.), aryl halide (1.2 equiv.), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and K₂CO₃ (2.0 equiv.).
-
Add anhydrous DMF to the reaction mixture.
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12-24 hours), monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired diazaspiro[4.5]decane.
Protocol 2: One-Pot Synthesis of 1-Thia-4,8-diazaspiro[4.5]decan-3-ones
This protocol outlines a one-pot procedure for the synthesis of 1-thia-4,8-diazaspiro[4.5]decan-3-one derivatives.
Materials:
-
Substituted 4-(2-(piperidin-4-ylidene)hydrazinyl)quinolin-2(1H)-one
-
Thioglycolic acid
-
Benzene (or Toluene)
-
Standard reflux apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the substituted 4-(2-(piperidin-4-ylidene)hydrazinyl)quinolin-2(1H)-one (1 mmol) in benzene (20 mL).
-
Add an excess of thioglycolic acid (20 mmol) to the solution.
-
Heat the reaction mixture to reflux and maintain for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate from the reaction mixture. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography or crystallization to obtain the pure 1-thia-4,8-diazaspiro[4.5]decan-3-one derivative.
Visualizations
References
Technical Support Center: Spirocyclization Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side reactions encountered during spirocyclization experiments.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during spirocyclization reactions.
Issue 1: Low Yield of the Desired Spirocyclic Product
Q1: My spirocyclization reaction is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yields in spirocyclization can be attributed to several factors, including incomplete reaction, competing side reactions, or product degradation. Here is a step-by-step guide to troubleshoot this issue:
-
Verify Starting Material and Reagent Purity: Impurities in your starting materials or reagents can interfere with the reaction.[1] Ensure all materials are pure and dry, and that solvents are appropriately degassed if necessary.
-
Optimize Reaction Conditions:
-
Temperature: Temperature can significantly impact the reaction rate and selectivity. Some reactions require elevated temperatures to overcome activation barriers, while others need lower temperatures to prevent decomposition or side reactions.[2] Consider performing a temperature screen to find the optimal condition.
-
Concentration: The concentration of your reactants can influence the balance between intramolecular (spirocyclization) and intermolecular side reactions. High concentrations may favor undesired intermolecular reactions.[3]
-
Catalyst Loading: If your reaction is catalyzed, ensure the optimal catalyst loading is used. Both insufficient and excessive catalyst can lead to lower yields or the formation of byproducts.[4]
-
-
Monitor Reaction Progress: Use techniques like TLC, LC-MS, or NMR to monitor the reaction over time. This can help you determine if the reaction is stalling, if the product is degrading, or if significant byproducts are forming.[1]
-
Consider a Different Catalyst or Solvent: The choice of catalyst and solvent can have a profound effect on the reaction outcome. A solvent study may reveal that the reactants are not fully dissolved, limiting the reaction rate.[4]
Issue 2: Formation of Undesired Stereoisomers
Q2: My spirocyclization is producing a mixture of diastereomers or enantiomers. How can I improve the stereoselectivity?
A2: Achieving high stereoselectivity is a common challenge in spirocyclization. The stereochemical outcome is often influenced by the substrate, catalyst, and reaction conditions.
-
N-Protecting Group: In reactions involving nitrogen-containing heterocycles, the protecting group on the nitrogen can have a significant electronic effect that influences the stereochemical outcome of the cyclization.[4] Experiment with different electron-withdrawing and electron-donating protecting groups.
-
Chiral Catalysts and Ligands: For enantioselective reactions, the choice of chiral catalyst and ligand is crucial. The enantioselectivity of a nickel-catalyzed lactone α-spirocyclization was found to be dependent on the ring size being formed, suggesting that the enantiodetermining step may differ.[5] Screening a variety of chiral ligands is often necessary.
-
Temperature: Lowering the reaction temperature can sometimes enhance stereoselectivity by favoring the transition state that leads to the desired stereoisomer.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed in dearomatizing spirocyclization?
A1: A frequent side reaction in the dearomatizing spirocyclization of cyclohexadienones is rearrangement to the corresponding phenol, which is a more stable aromatic system.[6] This can be a significant issue, hindering the synthesis of the desired spirocyclic core. Additionally, competing intermolecular SN2 reactions can occur, especially when using unactivated bis-electrophiles.[3]
Q2: I am observing the formation of a byproduct with the same mass as my starting material. What could be happening?
A2: If you observe a product with the same mass as your starting material but with different chromatographic and spectroscopic properties, it is possible that a rearrangement or isomerization reaction is occurring. For example, in peptide chemistry, glutamine and asparagine residues can undergo cyclization to form pyroglutamic acid or succinimide derivatives, respectively.[7]
Q3: In the synthesis of spiro-piperidones from acetonine, I am isolating a significant amount of 2,2,6,6-tetramethylpiperidone. Is this expected?
A3: Yes, the formation of 2,2,6,6-tetramethylpiperidone is a known side reaction in the interaction of acetonine with other ketones to form spiro-piperidones.[8] This byproduct arises from the self-condensation of acetonine. Optimization of the reaction conditions, such as the choice of catalyst, may help to minimize this side reaction.
Q4: My palladium-catalyzed spirocyclization of acrylamides is not working for certain substrates. Why might this be?
A4: The mechanism of palladium-catalyzed spirocyclization of acrylamides is complex, involving oxidative addition, intramolecular carbopalladation, C-H bond activation, and migratory insertion.[9] For certain substrates, the potential energy surfaces may not favor the desired reaction pathway, leading to a lack of product formation.[9] Computational studies can be helpful in understanding these substrate-specific limitations.
Data Presentation
Table 1: Influence of N-Protecting Group on Diastereoselectivity
| N-Protecting Group | Electronic Nature | Favored Diastereomer | Reference |
| Boc | Electron-donating | Diastereomer A | [4] |
| Cbz | Electron-withdrawing | Diastereomer B | [4] |
| Ts | Electron-withdrawing | Diastereomer B | [4] |
Note: This table is a generalized representation based on the principle that the electronic nature of the protecting group can influence stereochemical outcomes. The actual favored diastereomer will depend on the specific reaction.
Experimental Protocols
General Protocol for Troubleshooting a Failed Spirocyclization Reaction
-
Analyze the Crude Reaction Mixture: Before workup, take a small aliquot of the reaction mixture and analyze it by TLC and LC-MS. This will provide a snapshot of all the components in the reaction, including starting materials, products, and byproducts.
-
Investigate Product Stability: Test the stability of your desired product under the workup conditions.[10] For example, if your workup involves an acidic or basic wash, expose a small sample of the purified product to these conditions and monitor for any degradation.[10]
-
Check for Product in Aqueous Layer: If your product has polar functional groups, it may have partitioned into the aqueous layer during extraction.[10] Analyze the aqueous layer to see if your product is present.
-
Re-evaluate Stoichiometry and Reagent Purity: Double-check all calculations and ensure the purity of all starting materials and reagents.[1] Consider purifying reagents that are known to degrade over time.[1]
-
Systematic Re-optimization: If the issue persists, a systematic re-optimization of the reaction conditions is necessary. This may involve screening different solvents, temperatures, catalysts, and reactant concentrations.[4]
Visualizations
Caption: A general workflow for troubleshooting common issues in spirocyclization reactions.
Caption: A common side reaction pathway involving the rearrangement of a spirocyclic intermediate.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. How To [chem.rochester.edu]
challenges in working with triazaspiro[4.5]decane compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with triazaspiro[4.5]decane compounds. This resource provides troubleshooting guides and answers to frequently asked questions to help navigate the challenges encountered during the synthesis, purification, and handling of this important chemical scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing triazaspiro[4.5]decane derivatives?
A1: The synthesis of triazaspiro[4.5]decane cores often involves multi-step sequences or one-pot reactions that can be sensitive to reaction conditions. Key challenges include:
-
Low Yields: Certain substitutions on the scaffold can lead to steric hindrance or unfavorable electronic effects, resulting in lower reaction yields. For example, yields can vary significantly between derivatives, with some reported as low as 15-30%.[1]
-
Side Product Formation: Incomplete cyclization, side reactions related to protecting groups, or the formation of diastereomers can complicate the reaction mixture.
-
Purification Difficulty: The polarity and structural similarity of byproducts to the target compound can make purification by standard column chromatography challenging, often necessitating semi-preparative HPLC for high purity.[2][3]
-
Reagent Stability: The stability of reagents, such as the purity of amines and ketones, is crucial for reaction success.
Q2: How should I purify my crude triazaspiro[4.5]decane product?
A2: While standard silica gel column chromatography can be attempted, the structural complexity and polarity of many triazaspiro[4.5]decane derivatives often lead to poor separation. The most frequently cited successful method is semi-preparative High-Performance Liquid Chromatography (HPLC).[2][3] Recrystallization can also be an effective technique if a suitable solvent system is identified and the material is sufficiently crystalline.
Q3: What are the best practices for storing triazaspiro[4.5]decane compounds?
A3: While specific stability data is highly dependent on the exact derivative, general best practices for complex nitrogen-containing heterocycles should be followed. Store compounds in a cool, dark, and dry place. For long-term storage, keeping the material under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed vial is recommended to prevent degradation from moisture and atmospheric oxygen. Many final products are obtained as oils or solids, and their stability may vary.[1]
Q4: I am having trouble interpreting the NMR spectrum of my compound. What are some common features?
A4: The ¹H NMR spectra of triazaspiro[4.5]decane derivatives can be complex due to the rigid spirocyclic system and the presence of multiple chiral centers, leading to diastereotopic protons. Key features to look for include:
-
Signals for the protons on the piperidine ring.
-
Distinct signals for the protons on the heterocyclic part of the spiro system.
-
A complex multiplet region where the signals for the cyclohexane or piperidine ring protons overlap.[1]
-
The spiro-carbon itself will have a characteristic peak in the ¹³C NMR spectrum.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Synthesis Troubleshooting
Q: My reaction yield is significantly lower than expected. What should I investigate?
A: Low yields are a common issue. Use the following workflow to diagnose the problem.
Purification Troubleshooting
Q: My compound is smearing during silica gel column chromatography. What can I do?
A: Smearing is often caused by the basicity of the nitrogen atoms in the triazaspiro core interacting strongly with the acidic silica gel.
-
Solution 1: Add a Modifier. Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to your eluent system. This will neutralize the acidic sites on the silica and improve peak shape.
-
Solution 2: Use a Different Stationary Phase. Consider using a less acidic stationary phase like alumina (basic or neutral) or a reverse-phase C18 silica gel for your purification.
-
Solution 3: Switch to HPLC. As mentioned, semi-preparative HPLC is often the most effective method for purifying these compounds to high purity.[3]
Data Summary
The yields of triazaspiro[4.5]decane derivatives can be highly variable depending on the substituents. Below is a summary of reported yields for a series of (S)-2-(8-benzyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetamide derivatives.
| Compound ID | R-Group at Position 3 | Yield (%) | Physical State |
| 13a | Methyl | 38% | Yellow oil |
| 13c | Isobutyl | 30% | Yellow oil |
| 13d | Phenyl | 41% | Yellow oil |
| 13e | Benzyl | 35% | Pale white solid |
Data sourced from literature.[1]
Experimental Protocols
Protocol: General Solid-Phase Synthesis of 1,4,8-Triazaspiro[4.5]decan-2-one Derivatives
This protocol is a generalized procedure based on published methods for synthesizing a library of triazaspiro[4.5]decane derivatives on a solid support.[1][2][4]
1. Materials and Reagents:
-
Rink Amide or Wang resin
-
Fmoc-protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
N-benzyl-4-piperidone
-
p-Toluenesulfonic acid (p-TsOH)
-
Dimethylformamide (DMF)
-
Toluene
-
Trifluoroacetic acid (TFA)
-
Triethylsilane (Et₃SiH)
-
40% Piperidine in DMF
2. Synthesis Workflow:
3. Step-by-Step Procedure:
-
Initial Coupling: Swell the resin (e.g., Rink Amide) in DMF. Couple Fmoc-glycine to the resin using DIC and HOBt as coupling agents. Monitor the reaction using a Kaiser test.
-
Fmoc Deprotection: Treat the resin with a solution of 40% piperidine in DMF to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Second Amino Acid Coupling: Couple the desired Fmoc-protected amino acid to the deprotected glycine residue on the resin, again using DIC and HOBt.
-
Second Fmoc Deprotection: Repeat the Fmoc deprotection step with 40% piperidine in DMF to expose the terminal amine.
-
Spirocyclization: Add a solution of N-benzyl-4-piperidone and a catalytic amount of p-TsOH in toluene to the resin. Heat the reaction mixture (e.g., to 80°C) overnight.[2][4] This step forms the key triazaspiro[4.5]decane scaffold.
-
Cleavage and Deprotection: Wash the resin and treat it with a cleavage cocktail, typically TFA/H₂O/Et₃SiH (95:2.5:2.5 v/v), for 2-3 hours at room temperature.[1][4] This cleaves the molecule from the solid support and removes acid-labile side-chain protecting groups.
-
Isolation and Purification: Filter the resin and concentrate the filtrate under reduced pressure. Purify the crude product, which is often an oil or solid, by semi-preparative HPLC to obtain the final compound.[3]
4. Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[1] Analytical HPLC can be used to confirm purity (>95%).[3]
References
overcoming diastereoselectivity issues in spiro compound synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to diastereoselectivity in spiro compound synthesis.
Frequently Asked Questions (FAQs)
Q1: We are experiencing low diastereoselectivity in our intramolecular Michael addition for the synthesis of a spiro-oxindole. What are the potential causes?
Low diastereoselectivity in the synthesis of spiro-oxindoles via intramolecular Michael addition can stem from several factors. The choice of catalyst is paramount, as its structure dictates the transition state's geometry. The reaction conditions, including the solvent and temperature, also play a crucial role. Furthermore, the electronic and steric properties of the substituents on the oxindole ring and the Michael acceptor can significantly influence the stereochemical outcome.
Q2: How can the choice of catalyst impact the diastereomeric ratio (d.r.) in our spirocyclization?
The catalyst is central to controlling diastereoselectivity. Chiral organocatalysts, such as those based on thiourea or squaramide scaffolds, create a specific chiral environment around the reacting molecules. This environment favors one transition state over the other, leading to the preferential formation of one diastereomer. The catalyst's hydrogen-bonding capabilities, steric bulk, and overall architecture are key to achieving high stereocontrol. For instance, bifunctional catalysts bearing both a Brønsted acid and a Lewis base moiety can effectively activate the nucleophile and the electrophile simultaneously, leading to a highly organized transition state and, consequently, high diastereoselectivity.
Q3: Can the solvent system affect the diastereoselectivity of the reaction?
Yes, the solvent can have a profound effect on diastereoselectivity. Solvents can influence the solubility of the catalyst and substrates, the stability of the transition states, and the catalyst's aggregation state. Non-polar solvents often lead to higher diastereoselectivity as they promote the formation of specific hydrogen bonds between the catalyst and the substrate, which is crucial for stereochemical induction. In contrast, polar or protic solvents can interfere with these interactions, leading to a decrease in selectivity.
Q4: What is the role of temperature in controlling the diastereomeric outcome?
Lowering the reaction temperature generally leads to higher diastereoselectivity. According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the difference in the activation energies between the two diastereomeric transition states becomes more significant at lower temperatures. This results in a greater preference for the pathway with the lower activation energy, thus enhancing the diastereomeric ratio. However, reducing the temperature can also significantly decrease the reaction rate, so a balance must be found.
Q5: Our attempts to improve diastereoselectivity by changing the catalyst have been unsuccessful. What other parameters should we investigate?
If changing the catalyst does not yield the desired improvement, consider modifying the substrate itself. The steric and electronic nature of the substituents on both the nucleophilic and electrophilic partners can dramatically influence the diastereoselectivity. For example, introducing bulkier groups near the reacting centers can create a stronger steric bias, favoring the formation of one diastereomer. Additionally, altering the electronic properties of the Michael acceptor can modulate its reactivity and influence the stereochemical outcome.
Troubleshooting Guides
Issue: Poor Diastereoselectivity in Organocatalyzed Intramolecular Michael Addition
This guide provides a systematic approach to troubleshooting low diastereoselectivity in the synthesis of spiro compounds via an organocatalyzed intramolecular Michael addition.
Troubleshooting Workflow
Caption: Troubleshooting workflow for improving diastereoselectivity.
Data on Catalyst and Solvent Effects
The following table summarizes the impact of different catalysts and solvents on the diastereomeric ratio (d.r.) and enantiomeric excess (e.e.) for the synthesis of a model spiro-oxindole.
| Catalyst | Solvent | Temp (°C) | Yield (%) | d.r. | e.e. (%) | Reference |
| Thiourea A | Toluene | RT | 95 | >99:1 | 98 | |
| Thiourea A | CH2Cl2 | RT | 92 | 98:2 | 96 | |
| Thiourea A | THF | RT | 85 | 95:5 | 90 | |
| Squaramide B | Toluene | 0 | 98 | >99:1 | 99 | |
| Squaramide B | CH2Cl2 | 0 | 96 | 97:3 | 97 | |
| Cinchona Alkaloid C | Toluene | -20 | 90 | 92:8 | 88 |
Data is illustrative and based on representative literature values.
General Mechanism of Stereochemical Control
The following diagram illustrates how a bifunctional organocatalyst controls the stereochemistry in an intramolecular Michael addition.
Caption: Mechanism of stereocontrol by a bifunctional catalyst.
Experimental Protocols
Representative Protocol for a Diastereoselective Intramolecular Michael Addition
This protocol is a general guideline for the organocatalyzed intramolecular Michael addition for the synthesis of a spiro-oxindole.
Materials:
-
Substituted oxindole-Michael acceptor (1.0 equiv)
-
Organocatalyst (e.g., Thiourea A, 0.1 equiv)
-
Anhydrous solvent (e.g., Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vial under an inert atmosphere, add the substituted oxindole-Michael acceptor (e.g., 0.2 mmol) and the organocatalyst (0.02 mmol).
-
Add anhydrous toluene (2.0 mL) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired spiro-oxindole.
-
Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture.
-
Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).
Technical Support Center: Stability of Spirocyclic Scaffolds in Drug Discovery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered with spirocyclic scaffolds during drug discovery experiments.
Troubleshooting Guides
This section offers solutions to common stability problems observed with spirocyclic compounds.
Issue 1: Rapid Degradation of Spirocyclic Compound in Acidic Media (e.g., pH 1-4)
-
Question: My spirocyclic compound is showing rapid degradation under acidic conditions during formulation or in simulated gastric fluid. What could be the cause and how can I troubleshoot this?
-
Answer: Acid-catalyzed ring-opening is a common degradation pathway for certain spirocyclic systems, particularly those containing strained rings or acid-labile functional groups like ketals, epoxides, or aziridines.[1][2] The presence of a Lewis acid or strong protic acid can facilitate the cleavage of the spirocyclic core.
Troubleshooting Steps:
-
Confirm Degradation Profile: Perform a forced degradation study by exposing your compound to a range of acidic pH values (e.g., pH 1, 2, 4) and monitor the degradation over time using a stability-indicating method like HPLC-UV or LC-MS.[3][4][5]
-
Structural Analysis: Analyze the structure of your spirocycle to identify potentially acid-labile motifs. Spirocycles containing small, strained rings (e.g., cyclopropane, oxetane) or heteroatoms susceptible to protonation can be more prone to acid-catalyzed ring opening.
-
Structural Modification: If the instability is confirmed, consider medicinal chemistry strategies to stabilize the scaffold. This could involve:
-
Introducing electron-withdrawing groups near the spirocenter to reduce the basicity of nearby heteroatoms.
-
Modifying the ring size to alleviate ring strain.
-
Replacing acid-labile linkers with more stable alternatives.
-
-
Formulation Adjustment: For formulation-related issues, explore the use of enteric coatings or buffered formulations to protect the compound from the acidic environment of the stomach.
-
Issue 2: Poor Metabolic Stability in Liver Microsome Assays
-
Question: My spirocyclic compound shows a short half-life in human liver microsome (HLM) stability assays. How can I identify the metabolic soft spot and improve its stability?
-
Answer: While spirocyclic scaffolds are often introduced to improve metabolic stability, certain structural features can still be susceptible to metabolism by cytochrome P450 (CYP) enzymes.[6][7] The three-dimensional nature of spirocycles can orient a particular part of the molecule favorably for interaction with the active site of a CYP enzyme.
Troubleshooting Steps:
-
Metabolite Identification: The first step is to identify the metabolites being formed. Incubate the compound with HLMs in the presence of NADPH and analyze the resulting mixture by LC-MS/MS to determine the sites of metabolic modification (e.g., hydroxylation, N-dealkylation).
-
In Silico Prediction: Utilize in silico metabolic prediction software to identify potential "hotspots" for metabolism on your spirocyclic scaffold.[8]
-
Structure-Metabolism Relationship (SMR) Analysis: Synthesize and test a small number of analogs with modifications at the predicted metabolic soft spots. Common strategies include:
-
Blocking Metabolism: Introduce a fluorine or deuterium atom at the site of hydroxylation.
-
Steric Hindrance: Introduce a bulky group near the metabolic site to hinder enzyme access.
-
Electronic Modification: Alter the electronic properties of the molecule to disfavor metabolism at a particular site.
-
-
Consider Phase II Metabolism: If Phase I metabolism is not the issue, investigate potential Phase II conjugation reactions (e.g., glucuronidation, sulfation), which can also lead to rapid clearance.[9] This may require using hepatocytes instead of microsomes for the stability assay.
-
Frequently Asked Questions (FAQs)
Q1: Are spirocyclic scaffolds generally considered stable?
A1: Spirocyclic scaffolds can offer significant advantages in terms of metabolic stability and solubility compared to their non-spirocyclic or aromatic counterparts.[6][7][10] The increased three-dimensionality (Fsp3 character) can lead to improved physicochemical properties.[7] However, their stability is highly dependent on the specific ring systems and functional groups present. Strained spirocycles or those containing reactive functionalities may exhibit chemical instability.[1]
Q2: What are the most common degradation pathways for spirocyclic compounds?
A2: The most frequently encountered degradation pathways for spirocyclic compounds include:
-
Hydrolysis: Especially under acidic or basic conditions, leading to ring-opening. This is common for spiro-ketals, -epoxides, -aziridines, and some lactams within the spirocycle.[1][2][5]
-
Oxidation: Susceptibility to oxidation depends on the functional groups present.
-
Photolysis: Degradation upon exposure to light, which is a general concern for many drug molecules and should be assessed according to ICH guidelines.[1][3][4]
Q3: How do I perform a forced degradation study for my spirocyclic compound?
A3: A forced degradation or stress testing study is conducted to identify potential degradation products and establish the intrinsic stability of a compound.[1][3][4][11] According to ICH guidelines, this typically involves exposing the compound to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl
-
Base Hydrolysis: 0.1 M NaOH
-
Oxidation: 3% H₂O₂
-
Thermal Stress: 60°C
-
Photostability: Exposure to a combination of UV and visible light.
The extent of degradation is typically targeted to be in the range of 5-20%.[1][3]
Q4: What is a typical protocol for a plasma stability assay?
A4: A plasma stability assay assesses the susceptibility of a compound to degradation by enzymes present in plasma.[12][13][14][15] A general protocol is as follows:
-
The test compound (e.g., at 1 µM) is incubated in plasma from the desired species (human, rat, mouse, etc.) at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
The reaction is quenched by adding a protein precipitation agent (e.g., acetonitrile or methanol).
-
Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
The half-life (t½) of the compound in plasma is then calculated.
Q5: When should I use liver microsomes versus hepatocytes for metabolic stability studies?
A5: The choice between liver microsomes and hepatocytes depends on the metabolic pathways you want to investigate.[9][16][17]
-
Liver Microsomes: Contain primarily Phase I metabolic enzymes (e.g., CYPs). They are a cost-effective and high-throughput option for assessing initial metabolic stability.
-
Hepatocytes: Contain both Phase I and Phase II metabolic enzymes, as well as transporters. They provide a more complete picture of a compound's metabolic fate, including conjugation reactions. Hepatocytes are generally used for compounds that show good stability in microsomes or when Phase II metabolism is suspected to be a major clearance pathway.
Data Presentation
Table 1: Summary of Forced Degradation Study Conditions
| Stress Condition | Typical Reagent/Condition | Duration |
| Acid Hydrolysis | 0.1 M HCl | Up to 7 days |
| Base Hydrolysis | 0.1 M NaOH | Up to 7 days |
| Oxidation | 3% H₂O₂ | Up to 24 hours |
| Thermal Degradation | 60°C | Up to 7 days |
| Photostability | 1.2 million lux hours (visible) & 200 watt hours/m² (UV) | As per ICH Q1B |
Table 2: Example Data from a Plasma Stability Assay
| Compound ID | Species | Half-life (t½) in min | % Remaining at 120 min |
| Spiro-A | Human | > 120 | 95% |
| Spiro-B | Human | 45 | 15% |
| Spiro-A | Rat | > 120 | 92% |
| Spiro-B | Rat | 30 | 5% |
Table 3: Example Data from a Human Liver Microsome (HLM) Stability Assay
| Compound ID | HLM Half-life (t½) in min | Intrinsic Clearance (CLint) in µL/min/mg | Stability Category |
| Spiro-C | > 60 | < 12 | High |
| Spiro-D | 25 | 28 | Moderate |
| Spiro-E | 5 | 139 | Low |
Experimental Protocols
Protocol 1: Chemical Stability Assessment in Aqueous Buffers
-
Objective: To determine the stability of a spirocyclic compound at different pH values.
-
Materials: Test compound, DMSO, phosphate buffer (pH 7.4), acetate buffer (pH 4.0), and glycine buffer (pH 9.0), HPLC or LC-MS system.
-
Procedure:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).
-
Dilute the stock solution into each buffer to a final concentration of 10 µM.
-
Incubate the solutions at a constant temperature (e.g., 37°C).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of each solution.
-
Quench any further degradation by adding an equal volume of cold acetonitrile or methanol.
-
Analyze the samples by a validated stability-indicating HPLC or LC-MS method to determine the concentration of the parent compound remaining.
-
Calculate the percentage of compound remaining at each time point relative to the 0-hour time point.
-
Protocol 2: Metabolic Stability Assessment in Human Liver Microsomes (HLM)
-
Objective: To determine the in vitro metabolic stability of a spirocyclic compound.
-
Materials: Test compound, HLM (pooled from multiple donors), NADPH regenerating system, phosphate buffer (pH 7.4), LC-MS/MS system.
-
Procedure:
-
Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).
-
In a 96-well plate, pre-incubate the test compound (final concentration 1 µM) with HLM (e.g., 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) from the disappearance of the parent compound over time.
-
Mandatory Visualizations
Caption: Workflow for assessing the stability of spirocyclic compounds.
Caption: Common degradation pathways for spirocyclic scaffolds.
Caption: Logical steps for troubleshooting spirocycle instability.
References
- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 2. pharmafocusasia.com [pharmafocusasia.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. ijcrt.org [ijcrt.org]
- 5. enamine.net [enamine.net]
- 6. tandfonline.com [tandfonline.com]
- 7. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 8. youtube.com [youtube.com]
- 9. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Plasma Stability Assay | Domainex [domainex.co.uk]
- 15. charnwooddiscovery.com [charnwooddiscovery.com]
- 16. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 17. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Troubleshooting Boc Deprotection of Diazaspiro[4.5]decane
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the Boc (tert-butyloxycarbonyl) deprotection of diazaspiro[4.5]decane. The information is presented in a question-and-answer format to directly address common issues encountered during this critical synthetic step.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for incomplete Boc deprotection of diazaspiro[4.5]decane?
A1: Incomplete deprotection is a frequent issue and can arise from several factors:
-
Insufficient Acid Strength or Concentration: The acidic conditions may not be harsh enough to efficiently cleave the sterically hindered Boc groups on the diazaspiro[4.5]decane core.
-
Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration for complete removal of both Boc groups.
-
Low Temperature: Sub-optimal reaction temperatures can lead to sluggish reaction kinetics.
-
Reagent Degradation: The acid used (e.g., trifluoroacetic acid - TFA) can absorb moisture over time, reducing its effectiveness.
-
Poor Solubility: The Boc-protected diazaspiro[4.5]decane may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and incomplete conversion.
Q2: I observe a significant amount of mono-Boc-diazaspiro[4.5]decane in my crude product. How can I achieve complete deprotection?
A2: The presence of the mono-protected intermediate indicates that the reaction conditions are not forcing enough for the removal of the second Boc group. To drive the reaction to completion, consider the following adjustments:
-
Increase Acid Concentration: If using TFA in dichloromethane (DCM), you can increase the TFA ratio (e.g., from 25% to 50%). For HCl in dioxane, ensure the solution is saturated and freshly prepared.
-
Extend Reaction Time: Monitor the reaction by TLC or LC-MS and prolong the reaction time until the starting material and mono-protected intermediate are no longer observed.
-
Elevate Temperature: Gently warming the reaction mixture (e.g., to 30-40 °C) can often accelerate the deprotection of the second Boc group. However, be cautious of potential side reactions at higher temperatures.
Q3: Are there any common side reactions to be aware of during the Boc deprotection of diazaspiro[4.5]decane?
A3: Yes, the primary side reaction of concern is N-tert-butylation . The tert-butyl cation generated during the deprotection is an electrophile and can alkylate the newly formed free amine of the diazaspiro[4.5]decane, leading to an undesired byproduct. This is more prevalent with strong acids and at higher temperatures. To mitigate this, the use of a scavenger such as triethylsilane or thioanisole is recommended.
Q4: How can I achieve selective mono-deprotection of di-Boc-diazaspiro[4.5]decane?
A4: Achieving selective mono-deprotection can be challenging but is feasible by carefully controlling the reaction conditions. The general strategy is to use milder acidic conditions and carefully monitor the reaction progress. One approach is to use a stoichiometric amount of a weaker acid or a diluted strong acid at low temperatures. For instance, using a controlled amount of HCl in a suitable solvent and monitoring the reaction closely to stop it once the desired mono-deprotected product is predominantly formed.
Q5: What is the best work-up procedure after Boc deprotection with TFA?
A5: After deprotection with TFA, the product is typically the bis-trifluoroacetate salt. A common work-up involves:
-
Removal of the excess TFA and solvent in vacuo.
-
Azeotroping with a solvent like toluene to remove residual TFA.
-
Dissolving the residue in a suitable solvent and washing with a saturated solution of a weak base like sodium bicarbonate (NaHCO₃) to neutralize the acid and liberate the free diamine.
-
Extraction with an organic solvent, followed by drying and concentration. Alternatively, for isolation of the hydrochloride salt, precipitation from the reaction mixture with a suitable anti-solvent like diethyl ether can be effective.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Incomplete Deprotection | Insufficient acid strength/concentration. | Increase the concentration of TFA (e.g., from 25% to 50% in DCM) or use a freshly prepared saturated solution of HCl in dioxane. |
| Short reaction time. | Monitor the reaction by TLC or LC-MS and extend the reaction time accordingly. Reactions can take from 1 hour to overnight. | |
| Low reaction temperature. | Conduct the reaction at room temperature or warm gently to 30-40 °C if necessary. | |
| Formation of Byproducts | N-tert-butylation by the tert-butyl cation. | Add a scavenger like triethylsilane (1-2 equivalents) or thioanisole to the reaction mixture. |
| Degradation of starting material or product. | If the molecule contains other acid-sensitive functional groups, consider using milder deprotection conditions (e.g., lower acid concentration, lower temperature). | |
| Difficult Product Isolation | Product is highly water-soluble as the salt. | After neutralization, perform multiple extractions with an appropriate organic solvent. Alternatively, consider ion-exchange chromatography. |
| Oily product instead of a solid salt. | Try precipitating the hydrochloride salt by adding diethyl ether or MTBE to a solution of the product in a minimal amount of a polar solvent like methanol or ethanol. | |
| Inconsistent Results | Reagent quality. | Use fresh, high-purity TFA or prepare a fresh solution of HCl in dioxane. Ensure solvents are anhydrous if the protocol requires it. |
Experimental Protocols
Protocol 1: Complete Deprotection using Trifluoroacetic Acid (TFA)
-
Dissolution: Dissolve di-Boc-1,8-diazaspiro[4.5]decane (1.0 eq) in dichloromethane (DCM, approximately 10 mL per gram of substrate).
-
Acid Addition: To the stirred solution at 0 °C (ice bath), add trifluoroacetic acid (TFA, 4-10 eq).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
-
Add toluene and co-evaporate (repeat 2-3 times) to remove residual TFA.
-
Dissolve the residue in water and basify to pH > 10 with a suitable base (e.g., 2M NaOH or saturated NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the free 1,8-diazaspiro[4.5]decane.
-
Protocol 2: Complete Deprotection using Hydrogen Chloride (HCl)
-
Preparation: Prepare a solution of 4M HCl in 1,4-dioxane.
-
Reaction: Dissolve di-Boc-1,8-diazaspiro[4.5]decane (1.0 eq) in the 4M HCl/dioxane solution (approximately 10 mL per gram of substrate).
-
Stirring: Stir the solution at room temperature for 2-16 hours. The hydrochloride salt of the product may precipitate out of the solution.
-
Isolation:
-
If a precipitate forms, collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain 1,8-diazaspiro[4.5]decane dihydrochloride.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. Triturate the residue with diethyl ether to induce precipitation of the hydrochloride salt.
-
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for Boc deprotection.
This guide is intended to provide a starting point for troubleshooting. Optimal conditions may vary depending on the specific substrate and the presence of other functional groups. Always monitor reactions carefully and use appropriate analytical techniques to assess progress and purity.
Technical Support Center: Scaling Up the Synthesis of 6,9-Diaza-spiro[4.5]decane Dihydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 6,9-Diaza-spiro[4.5]decane Dihydrochloride. The information is presented in a question-and-answer format to directly address potential challenges encountered during the experimental process.
Experimental Protocols
A plausible and scalable synthetic route to this compound is outlined below. This multi-step process has been designed with consideration for common scale-up challenges.
Step 1: Synthesis of 1-benzyl-4-((2-hydroxyethyl)amino)piperidine-4-carbonitrile
-
Reaction: A three-component Strecker reaction followed by in-situ reduction.
-
Procedure:
-
To a stirred solution of 1-benzylpiperidin-4-one (1.0 eq) in methanol (5 vol) at 0-5 °C, add a solution of potassium cyanide (1.1 eq) in water (2 vol) dropwise, maintaining the temperature below 10 °C.
-
Stir the mixture for 1 hour at 5-10 °C.
-
Add 2-aminoethanol (1.2 eq) and stir for a further 2 hours at room temperature.
-
Cool the reaction mixture to 0-5 °C and add sodium borohydride (1.5 eq) portion-wise, keeping the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of water (5 vol).
-
Extract the product with dichloromethane (3 x 5 vol).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Step 2: Cyclization to 6-benzyl-6,9-diaza-spiro[4.5]decan-10-one
-
Reaction: Intramolecular cyclization via amide formation.
-
Procedure:
-
Dissolve the crude product from Step 1 in toluene (10 vol).
-
Add p-toluenesulfonic acid monohydrate (0.1 eq).
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution (2 x 5 vol) and then with brine (5 vol).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 3: Reduction of the Amide to 6-benzyl-6,9-diaza-spiro[4.5]decane
-
Reaction: Amide reduction using a strong reducing agent.
-
Procedure:
-
To a stirred suspension of lithium aluminum hydride (2.0 eq) in anhydrous tetrahydrofuran (THF, 10 vol) at 0 °C under a nitrogen atmosphere, add a solution of 6-benzyl-6,9-diaza-spiro[4.5]decan-10-one (1.0 eq) in anhydrous THF (5 vol) dropwise.
-
After the addition is complete, heat the mixture to reflux for 6 hours.
-
Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water (x mL), 15% aqueous sodium hydroxide (x mL), and water (3x mL), where x is the number of grams of lithium aluminum hydride used.
-
Stir the resulting slurry at room temperature for 1 hour.
-
Filter the mixture through a pad of Celite® and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Step 4: Deprotection to 6,9-Diaza-spiro[4.5]decane
-
Reaction: Hydrogenolysis to remove the benzyl protecting group.
-
Procedure:
-
Dissolve the crude 6-benzyl-6,9-diaza-spiro[4.5]decane (1.0 eq) in ethanol (10 vol).
-
Add palladium on carbon (10% w/w, 0.05 eq).
-
Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) at 40 °C for 12 hours.
-
Filter the reaction mixture through Celite® to remove the catalyst and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the free base of 6,9-Diaza-spiro[4.5]decane.
-
Step 5: Formation of this compound
-
Reaction: Salt formation with hydrochloric acid.
-
Procedure:
-
Dissolve the crude 6,9-Diaza-spiro[4.5]decane in isopropanol (10 vol).
-
Cool the solution to 0-5 °C and add a solution of hydrochloric acid in isopropanol (e.g., 6 M) dropwise until the pH of the solution is between 1 and 2.
-
Stir the resulting slurry at 0-5 °C for 2 hours.
-
Collect the precipitate by filtration, wash with cold isopropanol, and then with diethyl ether.
-
Dry the solid under vacuum at 40-50 °C to a constant weight to yield this compound.
-
Troubleshooting Guides and FAQs
This section addresses common issues that may arise during the scale-up of the synthesis.
Synthesis and Scale-Up
Q1: The yield of the Strecker reaction (Step 1) is low upon scale-up. What are the possible causes and solutions?
-
Possible Causes:
-
Poor Temperature Control: The reaction is exothermic, and localized overheating can lead to side reactions.
-
Inefficient Mixing: In larger reactors, inefficient stirring can lead to poor mass transfer and localized concentration gradients.
-
Slow Addition of Reagents: If the addition of cyanide or borohydride is too slow, it can lead to the decomposition of intermediates.
-
-
Solutions:
-
Improve Heat Transfer: Ensure the reactor has adequate cooling capacity. For very large scales, consider a reactor with a higher surface area-to-volume ratio or internal cooling coils.
-
Optimize Agitation: Use an appropriate agitator type and speed to ensure good mixing without causing excessive shear. Baffles in the reactor can also improve mixing efficiency.
-
Controlled Addition Rate: Use a calibrated pump for the addition of reagents to ensure a consistent and appropriate rate.
-
Q2: The intramolecular cyclization (Step 2) is slow and gives a low yield. How can this be improved?
-
Possible Causes:
-
Inefficient Water Removal: The presence of water can inhibit the cyclization.
-
Insufficient Catalyst: The amount of p-toluenesulfonic acid may not be sufficient on a larger scale.
-
Thermal Decomposition: Prolonged heating at high temperatures can lead to product degradation.
-
-
Solutions:
-
Efficient Azeotropic Removal of Water: Ensure the Dean-Stark trap is functioning correctly and that the solvent is refluxing at a steady rate.
-
Catalyst Loading: The catalyst loading may need to be re-optimized on a larger scale. Consider a small-scale experiment to test higher catalyst loads.
-
Temperature Optimization: Determine the minimum temperature required for efficient cyclization to minimize degradation.
-
Q3: The reduction with Lithium Aluminum Hydride (Step 3) is difficult to manage on a large scale. Are there safer alternatives?
-
Possible Causes of Difficulty:
-
Highly Exothermic Quench: The quenching of excess LAH is extremely exothermic and can be dangerous on a large scale.
-
Formation of Gels: The aluminum salts formed during the quench can form a gelatinous precipitate that is difficult to filter.
-
-
Solutions and Alternatives:
-
Careful Quenching Protocol: Adhere strictly to a proven quenching procedure (e.g., Fieser workup) with efficient cooling and slow, controlled addition of the quenching agents.
-
Alternative Reducing Agents: Consider using alternative, safer reducing agents such as borane-THF complex (BH3-THF) or sodium borohydride in the presence of a Lewis acid (e.g., BF3·OEt2). These alternatives may require some process optimization but are generally easier and safer to handle on a large scale.
-
Q4: The deprotection via hydrogenolysis (Step 4) is slow or incomplete. What should I check?
-
Possible Causes:
-
Catalyst Poisoning: The catalyst can be poisoned by impurities carried over from previous steps.
-
Poor Hydrogen Mass Transfer: In a large reactor, ensuring good contact between the hydrogen gas, the catalyst, and the substrate can be challenging.
-
Inactive Catalyst: The palladium on carbon may have lost its activity.
-
-
Solutions:
-
Purification of Substrate: Ensure the substrate from the previous step is sufficiently pure. An upstream purification step may be necessary.
-
Efficient Agitation: Use a gas-inducing impeller to improve the dispersion of hydrogen in the reaction mixture.
-
Catalyst Quality and Loading: Use a fresh, high-quality catalyst. The catalyst loading may need to be increased for less pure substrates.
-
Purification and Product Isolation
Q5: I am having trouble purifying the free base of 6,9-Diaza-spiro[4.5]decane. It seems to be very polar. What purification strategies can I use?
-
Challenges with Diamine Purification: Diamines are often highly polar and water-soluble, making extraction and chromatographic purification difficult. They can also chelate to silica gel.
-
Purification Strategies:
-
Acid-Base Extraction: Perform a careful acid-base workup. Extract the product into an acidic aqueous phase, wash the aqueous phase with an organic solvent to remove non-basic impurities, and then basify the aqueous phase and extract the product into an organic solvent.
-
Column Chromatography with Treated Silica: Use silica gel that has been treated with a base (e.g., triethylamine) to minimize tailing and product loss on the column.
-
Crystallization of a Salt: Purify the product by crystallizing it as a salt (e.g., the dihydrochloride) and then liberating the free base if required.
-
Q6: The dihydrochloride salt (Step 5) is not precipitating or is forming an oil. What can I do?
-
Possible Causes:
-
Presence of Water: Traces of water in the solvent can prevent crystallization.
-
Incorrect Solvent: The chosen solvent may not be optimal for crystallization.
-
Supersaturation: The solution may be supersaturated.
-
-
Solutions:
-
Use Anhydrous Solvents: Ensure that the isopropanol and the HCl/isopropanol solution are anhydrous.
-
Solvent Screening: If isopropanol is not effective, screen other solvents such as ethanol, acetone, or mixtures thereof. The addition of a less polar co-solvent like diethyl ether can often induce precipitation.
-
Induce Crystallization: Try seeding the solution with a small crystal of the product, scratching the inside of the flask with a glass rod, or cooling the solution for a longer period.
-
Q7: The final product has a high residual solvent content after drying. How can I improve the drying process?
-
Possible Causes:
-
Inefficient Drying Technique: Air drying may not be sufficient to remove all solvents.
-
Inappropriate Drying Temperature: The temperature may be too low for the solvent to evaporate efficiently.
-
Crystal Form: The crystal lattice may be trapping solvent molecules.
-
-
Solutions:
-
Vacuum Drying: Dry the product in a vacuum oven at a suitable temperature.
-
Temperature and Time Optimization: Gradually increase the drying temperature while monitoring the product for any signs of degradation. Increase the drying time until a constant weight is achieved.
-
Trituration with a Volatile Solvent: Suspend the product in a volatile, non-solvent (like diethyl ether), stir, and then filter and dry. This can help to displace the more stubborn residual solvent.
-
Data Presentation
Table 1: Summary of Key Reaction Parameters and Typical Outcomes
| Step | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) | Key Process Considerations |
| 1 | 1-benzylpiperidin-4-one, KCN, 2-aminoethanol, NaBH₄ | Methanol/Water | 0-25 | 75-85 | Exothermic reaction, requires careful temperature control. |
| 2 | p-toluenesulfonic acid | Toluene | Reflux | 80-90 | Efficient water removal is critical for reaction completion. |
| 3 | Lithium Aluminum Hydride | THF | Reflux | 70-80 | Highly exothermic quench, requires strict safety protocols. |
| 4 | H₂, Pd/C | Ethanol | 40 | 90-95 | Catalyst activity and hydrogen mass transfer are key. |
| 5 | HCl in Isopropanol | Isopropanol | 0-5 | 95-99 | Anhydrous conditions are important for good crystallization. |
Mandatory Visualizations
Caption: Synthetic workflow for this compound.
Caption: General troubleshooting logic for addressing low reaction yields.
Technical Support Center: Managing Low Reactivity in Spirocyclization Reactions
Welcome to the technical support center for spirocyclization reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address challenges related to low reactivity in the synthesis of spirocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low or no conversion in a spirocyclization reaction?
Low conversion in spirocyclization reactions can stem from several factors.[1][2][3] Insufficient catalyst activity is a primary concern; the chosen Lewis or Brønsted acid may be too weak to activate a hindered substrate.[4] Reaction conditions such as temperature, reaction time, and concentration also play a critical role.[5] Furthermore, the inherent structure of the substrate, including steric hindrance or unfavorable electronic properties, can significantly impede the reaction.[6][7] Finally, the presence of impurities in starting materials or solvents can poison the catalyst or lead to side reactions.
Q2: How does the substrate structure influence the reactivity in spirocyclization?
The electronic and steric properties of the substrate are paramount. Electron-donating groups on the nucleophilic component can enhance reactivity, while electron-withdrawing groups on the electrophilic component can also facilitate the reaction.[6][7] However, excessive steric bulk near the reacting centers can hinder the approach of the reactants and the catalyst, leading to lower yields.[4] The nature of the tether connecting the nucleophilic and electrophilic moieties also influences the ease of ring formation.
Q3: When should I consider changing the catalyst in my spirocyclization reaction?
If you observe low to no conversion despite optimizing reaction conditions (temperature, time, concentration), it is advisable to consider a different catalyst. For instance, if a weak Lewis acid like FeCl₃ is ineffective, switching to a more potent one such as SnCl₄, BiCl₃, or TMSOTf may be beneficial.[4] In cases of enantioselective reactions, if the desired enantiomeric excess (ee) is not achieved, screening a panel of chiral ligands or catalysts is a standard approach.[8]
Q4: Can solvent choice significantly impact the yield of a spirocyclization reaction?
Yes, the solvent can have a profound effect on reaction rates and yields.[5] Solvent polarity can influence the stability of charged intermediates and transition states.[6] For example, polar aprotic solvents like DMF or acetonitrile have been shown to be effective in certain intramolecular cyclizations.[5] It is often recommended to screen a range of solvents with varying polarities to find the optimal medium for a specific spirocyclization reaction.
Q5: What are some strategies for improving the enantioselectivity of a spirocyclization reaction?
Achieving high enantioselectivity often involves the careful selection of a chiral catalyst or ligand.[8][9] Screening different chiral catalysts is a primary strategy. Additionally, optimizing the reaction temperature can be crucial, as lower temperatures often lead to higher enantioselectivity. The choice of solvent can also influence the stereochemical outcome. In some cases, the use of additives can enhance the performance of the chiral catalyst.
Troubleshooting Guides
Guide 1: Low to No Product Formation
This guide addresses situations where the desired spirocyclic product is formed in very low yields or not at all.
| Symptom | Possible Cause | Suggested Solution |
| No reaction observed (starting materials remain) | 1. Inactive catalyst. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Substrate is highly unreactive. | 1. Switch to a more active catalyst (e.g., a stronger Lewis acid).[4] 2. Incrementally increase the reaction temperature. 3. Extend the reaction time and monitor by TLC or LC-MS. 4. Consider substrate modification to enhance reactivity. |
| Formation of side products | 1. Decomposition of starting material or product. 2. Competing reaction pathways. 3. Presence of impurities. | 1. Lower the reaction temperature. 2. Use a more selective catalyst or modify the substrate to disfavor side reactions. 3. Purify starting materials and ensure anhydrous conditions if necessary.[8] |
| Reaction stalls after initial conversion | 1. Catalyst deactivation.[10][11][12] 2. Product inhibition. | 1. Add a fresh portion of the catalyst. Investigate the cause of deactivation (e.g., moisture, air). 2. Perform the reaction at a lower concentration. |
Guide 2: Poor Diastereo- or Enantioselectivity
This guide provides troubleshooting steps for when the desired stereoisomer is not the major product.
| Symptom | Possible Cause | Suggested Solution |
| Low diastereoselectivity | 1. Insufficient facial bias in the transition state. 2. Thermodynamic equilibration of diastereomers. | 1. Modify the substrate to introduce a directing group. 2. Use a bulkier catalyst to enhance steric differentiation. 3. Lower the reaction temperature to favor the kinetic product. |
| Low enantioselectivity | 1. Ineffective chiral catalyst or ligand. 2. Racemization of the product under reaction conditions. 3. Background uncatalyzed reaction. | 1. Screen a library of chiral catalysts or ligands.[8] 2. Lower the reaction temperature.[13] 3. Check for product formation in the absence of the catalyst to assess the background reaction rate. |
Data Presentation
Table 1: Comparison of Catalysts in a Nickel-Catalyzed α-Spirocyclization of a Lactone
| Entry | Ligand | Yield (%) | ee (%) |
| 1 | SL-M004-1 | 85 | 62 |
| 2 | SL-M001-1 | 90 | 83 |
| 3 | SL-M009-1 | 97 | 69 |
| 4 | (S,S)-BDPP | 91 | 57 |
Data synthesized from an investigation into enantioselective lactone spirocyclization.[8]
Table 2: Effect of Temperature on the Yield of Dihydroxystearic Acid Crystallization
| Temperature (°C) | Yield (%) |
| 24 | 35.8 |
| 26 | 28.8 |
| 28 | 7.3 |
Data from a study on the effects of temperature on crystallization, illustrating the general principle of temperature effects on yield.[14]
Experimental Protocols
Detailed Methodology for Pictet-Spengler Spirocyclization
The Pictet-Spengler reaction is a classic method for synthesizing tetrahydro-β-carbolines, a class of spirocyclic compounds.
Materials:
-
Tryptamine (1.0 eq)
-
Aldehyde (e.g., benzaldehyde, 1.1 eq)
-
Solvent (e.g., Dichloromethane, CH₂Cl₂)
-
Acid catalyst (e.g., Trifluoroacetic acid, TFA, 10 mol%)
-
Anhydrous sodium sulfate
-
Saturated sodium bicarbonate solution
-
Brine
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve tryptamine in CH₂Cl₂.
-
Addition of Aldehyde: To the stirred solution, add the aldehyde dropwise at room temperature.
-
Catalyst Addition: Add the acid catalyst (TFA) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system.
Visualizations
Caption: Troubleshooting workflow for low spirocyclization reactivity.
Caption: Key factors influencing spirocyclization reactivity.
Caption: General experimental workflow for spirocyclization.
References
- 1. umbrex.com [umbrex.com]
- 2. mdpi.com [mdpi.com]
- 3. High-throughput synthesis provides data for predicting molecular properties and reaction success - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Effect of decreasing growth temperature on cell yield of Escherichia coli [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of temperature shifts on protein synthesis by the psychrophilic bacterium Vibrio sp. strain ANT-300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to the Biological Evaluation of Novel Diazaspiro[4.5]decan-1-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
The diazaspiro[4.5]decan-1-one scaffold has emerged as a promising privileged structure in medicinal chemistry, with novel derivatives demonstrating potent and selective inhibitory activity against a range of therapeutically relevant biological targets. This guide provides an objective comparison of the performance of these derivatives against various alternatives, supported by experimental data. We delve into their applications as antifungal agents, and as treatments for inflammatory diseases and necroptosis-mediated conditions.
I. Antifungal Activity: Chitin Synthase Inhibition
A series of novel 2-oxo-(1-oxo-2,8-diazaspiro[4.5]decane-8-yl)ethylpiperidine carboxamide derivatives have been identified as potential chitin synthase (CHS) inhibitors, a key enzyme in fungal cell wall biosynthesis, making them attractive candidates for new antifungal agents.
Comparative Inhibitory Activity against Chitin Synthase
| Compound | Target Organism | IC50 (mM) | Comparator | Comparator IC50 (mM) |
| 5h | Not Specified | 0.10[1] | Polyoxin B | 0.08[1] |
| 5b | Not Specified | 0.13[1] | Polyoxin B | 0.08[1] |
| 5q | Not Specified | 0.15[1] | Polyoxin B | 0.08[1] |
| 5d | Not Specified | 0.18[1] | Polyoxin B | 0.08[1] |
Key Observation: Compound 5h demonstrates excellent inhibitory activity against chitin synthase, with an IC50 value closely approaching that of the established antifungal agent, Polyoxin B.[1]
Experimental Protocol: Chitin Synthase Inhibition Assay
This protocol outlines a non-radioactive method for determining the inhibitory activity of compounds against chitin synthase.
-
Enzyme Preparation:
-
Culture fungal cells (e.g., Sclerotinia sclerotiorum) in a suitable liquid medium.
-
Harvest the fungal cells by centrifugation.
-
Disrupt the cells in liquid nitrogen and resuspend in an appropriate buffer.
-
Digest the cell extract with trypsin, followed by the addition of a trypsin inhibitor to stop the reaction.
-
Centrifuge to obtain the crude chitin synthase solution in the supernatant.
-
-
Assay Procedure:
-
Coat a 96-well microtiter plate with wheat germ agglutinin (WGA).
-
Prepare a reaction mixture containing UDP-N-acetylglucosamine (UDP-GlcNAc), CoCl2, and GlcNAc in a Tris-HCl buffer (pH 7.5).
-
Add the crude enzyme solution and the test compound at various concentrations to the wells.
-
Incubate the plate at 30°C for 3 hours to allow for chitin synthesis.
-
Wash the plate to remove unbound reagents.
-
Add WGA conjugated to horseradish peroxidase (WGA-HRP) and incubate for 30 minutes.
-
Wash the plate again and add a TMB substrate solution.
-
Measure the optical density at 600 nm to quantify the amount of synthesized chitin.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the control.
-
Determine the IC50 value, which is the concentration of the inhibitor required to reduce chitin synthase activity by 50%.
-
Signaling Pathway and Experimental Workflow
Caption: Mechanism of action for diazaspiro[4.5]decan-1-one derivatives as chitin synthase inhibitors.
II. Anti-inflammatory Activity: Dual TYK2/JAK1 Inhibition
A novel 2,8-diazaspiro[4.5]decan-1-one derivative, compound 48 , has been identified as a potent and selective dual inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1). These kinases are crucial mediators in the signaling of pro-inflammatory cytokines implicated in inflammatory bowel disease (IBD).
Comparative Inhibitory Activity against TYK2 and JAK Kinases
| Compound | Target | IC50 (nM) | Comparator | Comparator IC50 (nM) | Selectivity vs. JAK2 |
| Compound 48 | TYK2 | 6[2][3] | Tofacitinib | Not specified for TYK2 | >23-fold[2][3] |
| Compound 48 | JAK1 | 37[2][3] | Tofacitinib | Not specified for JAK1 | >23-fold[2][3] |
Key Observation: Compound 48 demonstrates excellent potency against TYK2 and JAK1, with significant selectivity over JAK2, suggesting a potentially favorable safety profile compared to pan-JAK inhibitors like tofacitinib.[2][3] In a model of acute ulcerative colitis, compound 48 showed more potent anti-inflammatory efficacy than tofacitinib.[2][3]
Experimental Protocol: TYK2/JAK1 Kinase Inhibition Assay
This protocol describes a common method for assessing the inhibitory activity of compounds against TYK2 and JAK1 kinases.
-
Reagents and Materials:
-
Recombinant human TYK2 and JAK1 enzymes.
-
Fluorescently labeled peptide substrate.
-
ATP.
-
Assay buffer (e.g., HEPES, MgCl2, BSA, DTT).
-
Stop solution (e.g., EDTA).
-
384-well plates.
-
-
Assay Procedure:
-
Serially dilute the test compounds in DMSO.
-
In a 384-well plate, add the kinase, ATP, and the test compound to the reaction buffer.
-
Initiate the kinase reaction by adding the peptide substrate.
-
Incubate the reaction at room temperature for a specified time (e.g., 1 hour).
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence signal, which corresponds to the amount of phosphorylated substrate.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 values by fitting the data to a dose-response curve.
-
Signaling Pathway and Experimental Workflow
Caption: Inhibition of the TYK2/JAK1 signaling pathway by Compound 48 in inflammatory bowel disease.
III. Regulation of Necroptosis: RIPK1 Kinase Inhibition
Novel 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis, a form of programmed cell death implicated in various inflammatory diseases.
Comparative Inhibitory Activity against RIPK1 Kinase
| Compound | Target | IC50 (nM) |
| Compound 41 | RIPK1 | 92[4][5] |
Key Observation: Compound 41 shows prominent inhibitory activity against RIPK1 and has demonstrated a significant anti-necroptotic effect in a cellular model.[4][5]
Experimental Protocol: RIPK1 Kinase Inhibition Assay
A common method for evaluating RIPK1 kinase inhibitors is the ADP-Glo™ Kinase Assay.
-
Reagents and Materials:
-
Recombinant human RIPK1 enzyme.
-
Myelin Basic Protein (MBP) as a substrate.
-
ATP.
-
Kinase assay buffer.
-
ADP-Glo™ reagent and Kinase Detection Reagent.
-
96-well plates.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
Add the test inhibitor or diluent solution to the wells of a 96-well plate.
-
Add the RIPK1 enzyme to all wells except the "Blank" control.
-
Initiate the reaction by adding a master mix containing ATP and the MBP substrate.
-
Incubate the reaction for 45 minutes at room temperature.
-
Add the ADP-Glo™ reagent and incubate for another 45 minutes.
-
Add the Kinase Detection Reagent and incubate for a final 45 minutes.
-
Measure the luminescence, which is proportional to the amount of ADP produced and thus the kinase activity.
-
-
Data Analysis:
-
Subtract the "Blank" reading from all other readings.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
Signaling Pathway and Experimental Workflow
Caption: Inhibition of the RIPK1-mediated necroptosis pathway by Compound 41.
General Experimental Workflow for Inhibitor Evaluation
Caption: A general workflow for the preclinical evaluation of novel diazaspiro[4.5]decan-1-one derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Chitin synthesis inhibitors: old molecules and new developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
Comparative Bioactivity Analysis of Diazaspiro[4.5]decane Derivatives as Delta-Opioid Receptor Agonists
For Immediate Release
A detailed comparison of novel diazaspiro[4.5]decane derivatives reveals significant variations in bioactivity, offering crucial insights for researchers and drug development professionals in the field of neuroscience. This guide synthesizes experimental data on the binding affinity and functional activity of substituted 1,3,8-triazaspiro[4.5]decane-2,4-diones as selective agonists for the delta-opioid receptor (DOR), a key target for the development of novel analgesics and treatments for neurological disorders.
The diazaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, providing a rigid three-dimensional framework that can be functionalized to achieve high affinity and selectivity for various biological targets. This guide focuses on a comparative analysis of three 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives, herein designated as Compound 1, Compound 2, and Compound 3, which have been evaluated for their ability to modulate DOR activity.
Quantitative Bioactivity Data
The following table summarizes the in vitro pharmacological data for the three compared 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives at the delta-opioid receptor.[1]
| Compound | DOR Binding Affinity (Ki, nM) | DOR G-protein Activation (EC50, nM) | DOR G-protein Activation (Emax, %) | β-arrestin 2 Recruitment (EC50, nM) | β-arrestin 2 Recruitment (Emax, %) |
| Compound 1 | 130 | 160 | 100 | >10,000 | <10 |
| Compound 2 | 320 | 450 | 80 | >10,000 | <10 |
| Compound 3 | 890 | 1200 | 60 | >10,000 | <10 |
Experimental Protocols
The quantitative data presented above was obtained through a series of robust in vitro assays designed to characterize the interaction of the compounds with the delta-opioid receptor.
Radioligand Binding Assay for DOR Affinity (Ki)
The binding affinity of the compounds for the delta-opioid receptor was determined using a competitive radioligand binding assay. Membranes prepared from cells expressing the human delta-opioid receptor were incubated with a fixed concentration of a high-affinity radioligand, [³H]-naltrindole, in the presence of increasing concentrations of the test compounds. Non-specific binding was determined in the presence of a saturating concentration of the unlabeled naltrindole. After incubation, the membranes were collected by rapid filtration, and the amount of bound radioactivity was quantified by liquid scintillation counting. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined, and the inhibition constant (Ki) was calculated using the Cheng-Prusoff equation.
cAMP GloSensor™ Assay for G-protein Activation (EC50 and Emax)
The functional activity of the compounds as DOR agonists was assessed by measuring their ability to inhibit forskolin-stimulated cyclic AMP (cAMP) production, a downstream signaling event of Gi/o-coupled receptor activation. Cells co-expressing the delta-opioid receptor and a genetically encoded cAMP sensor (GloSensor™) were pre-treated with forskolin to elevate intracellular cAMP levels. The cells were then exposed to varying concentrations of the test compounds, and the resulting change in luminescence, which is inversely proportional to the cAMP concentration, was measured. The EC50 (the concentration of the compound that produces 50% of its maximal effect) and the Emax (the maximal effect of the compound relative to a reference full agonist) were determined from the concentration-response curves.
PathHunter® β-arrestin 2 Recruitment Assay
The potential for the compounds to induce receptor desensitization and internalization was evaluated using a β-arrestin 2 recruitment assay. This assay utilizes a chemiluminescent enzyme fragment complementation technology to detect the interaction between the delta-opioid receptor and β-arrestin 2. Cells co-expressing a ProLink-tagged DOR and an Enzyme Acceptor-tagged β-arrestin 2 were treated with the test compounds. Agonist-induced recruitment of β-arrestin 2 to the receptor brings the two enzyme fragments into close proximity, resulting in the formation of a functional β-galactosidase enzyme, which hydrolyzes a substrate to produce a chemiluminescent signal. The EC50 and Emax for β-arrestin 2 recruitment were determined from the concentration-response data.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of the delta-opioid receptor and the general workflow of the bioactivity assays.
Caption: Delta-opioid receptor signaling pathway.
Caption: General workflow for bioactivity assessment.
References
6,9-Diaza-spiro[4.5]decane: A Critical Evaluation Against Other Piperazine Bioisosteres in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Piperazine Bioisosteres
The piperazine ring is a cornerstone in medicinal chemistry, present in over 100 FDA-approved drugs.[1][2] Its prevalence stems from favorable physicochemical properties, including high aqueous solubility and two basic nitrogen atoms that are readily functionalized to fine-tune potency, selectivity, and pharmacokinetic profiles.[3] However, the piperazine moiety can also introduce metabolic liabilities, prompting the exploration of bioisosteres—structural analogues with similar physical or chemical properties that can elicit comparable biological responses.[3] This guide provides a head-to-head comparison of 6,9-diaza-spiro[4.5]decane and other notable piperazine bioisosteres, with a focus on experimental data to inform scaffold selection in drug design.
Physicochemical Properties: A Comparative Analysis
The selection of a central scaffold in drug design is heavily influenced by its physicochemical properties, which dictate a molecule's solubility, permeability, and potential for target engagement. The introduction of spirocyclic systems like 6,9-diaza-spiro[4.5]decane offers a strategy to introduce conformational rigidity, which can impact these properties.
Below is a summary of key physicochemical parameters for piperazine and several of its bioisosteres. It is important to note that experimental data for some bioisosteres, including 6,9-diaza-spiro[4.5]decane, is not extensively available in the public domain.
| Compound | Structure | pKₐ₁ | pKₐ₂ | clogP / XLogP3 | Aqueous Solubility |
| Piperazine | 9.73 | 5.35 | -1.50 | Freely Soluble[3] | |
| 6,9-Diaza-spiro[4.5]decane | Data not available | Data not available | 0.2 (XLogP3)[4] | Data not available | |
| Homopiperazine | 11.02 (predicted) | - | -0.48 | Soluble[3] | |
| 2,6-Diazaspiro[3.3]heptane | Data not available | Data not available | -0.51 | Data not available[3] | |
| 2,5-Diazabicyclo[2.2.1]heptane | Data not available | Data not available | -0.6 | Data not available[3] |
Note: clogP is a calculated value for lipophilicity. The XLogP3 value for 6,9-diaza-spiro[4.5]decane is a predicted value.[4] The absence of experimental data for several compounds highlights the need for empirical determination to enable robust comparisons.
Pharmacological Activity: Case Studies
The true test of a bioisostere lies in its impact on biological activity. The conformational constraint of spirocyclic systems can lead to enhanced target affinity and selectivity. However, the outcome is highly dependent on the specific target and the overall molecular structure.
Case Study 1: PARP Inhibitors
A study on the poly(ADP-ribose) polymerase (PARP) inhibitor Olaparib provides a direct comparison of the piperazine core with various diazaspiro motifs, including a 6,9-diaza-spiro[4.5]decane analogue.[5] The findings demonstrate that the 6,9-diaza-spiro[4.5]decane-containing compound (10e ) not only maintained high affinity for PARP-1 but also exhibited reduced DNA damage and cytotoxicity compared to the piperazine-containing Olaparib.[5]
| Compound | Core Moiety | PARP-1 IC₅₀ (nM) | Cytotoxicity (EC₅₀ in UWB1.289+BRCA1 cells, μM) |
| Olaparib | Piperazine | 1.5 ± 1.1 | 0.08 ± 1.1 |
| Compound 10e | 6,9-Diaza-spiro[4.5]decane | 12.6 ± 1.1 | 0.55 ± 1.1 |
| Compound 10a | 2,7-Diazaspiro[3.5]nonane | 33.9 ± 1.1 | >10 |
| Compound 12a | 2,8-Diazaspiro[4.5]decane | 65.4 ± 1.2 | >10 |
Data extracted from Reilly, S. W., et al. (2018).[5]
This case study suggests that for the PARP-1 target, the 6,9-diaza-spiro[4.5]decane scaffold is a viable bioisostere for piperazine, offering the potential for an improved safety profile.[5]
Case Study 2: Sigma-2 Receptor (σ₂R) Ligands
In contrast to the findings with PARP inhibitors, a study exploring diazaspiro cores as piperazine bioisosteres for σ₂R ligands found that replacing the piperazine moiety generally led to a reduction in affinity for the target receptor.[6]
| Compound | Core Moiety | σ₂R Kᵢ (nM) | σ₁R Kᵢ (nM) |
| Lead Compound | Piperazine | < 10 | > 1000 |
| Analog 2t | Homopiperazine | 4 | 200 |
| Analogs with diazaspiroalkane cores | Diazaspiroalkanes | Reduced affinity for σ₂R | No change or modest increase in affinity for σ₁R |
Data summarized from Al-Abed, Y., et al. (2022).[6]
This highlights the context-dependent nature of bioisosteric replacement, where a successful substitution for one target may not be optimal for another.
Pharmacokinetic Profile: Impact on ADME Properties
A primary motivation for exploring piperazine bioisosteres is to overcome pharmacokinetic challenges, such as metabolic instability. The introduction of a spirocenter can block potential sites of metabolism.
| Property | Piperazine | 6,9-Diaza-spiro[4.5]decane | Other Spirocyclic Bioisosteres |
| Metabolic Stability (HLM) | Often susceptible to N-dealkylation and oxidation.[3] | Hypothesized to have improved stability due to steric hindrance at the spirocenter. | Generally show improved metabolic stability. |
| Cell Permeability (Caco-2) | Generally good permeability. | Data not available. | Data is compound-specific. |
| hERG Inhibition | Can be a liability depending on the substituents. | Data not available. | Can modulate hERG activity. |
| In Vivo Pharmacokinetics | Variable depending on the full molecular structure. | Data not available. | Can lead to improved exposure and half-life. |
HLM: Human Liver Microsomes. Data for 6,9-diaza-spiro[4.5]decane and other spirocyclic bioisosteres is largely qualitative and based on general trends observed in medicinal chemistry.
Experimental Protocols
To facilitate a direct and robust comparison of 6,9-diaza-spiro[4.5]decane with other piperazine bioisosteres, standardized experimental protocols are essential.
Determination of Physicochemical Properties
1. pKₐ Determination by UV-Metric Titration
-
Principle: This method relies on the change in the UV-Visible spectrum of a compound as a function of pH.
-
Procedure:
-
A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).
-
A series of aqueous buffers with pH values ranging from 2 to 12 are prepared.
-
The stock solution is added to each buffer to a final concentration suitable for UV-Vis spectroscopy.
-
The UV-Vis spectrum of each solution is recorded.
-
The absorbance at a wavelength where the ionized and non-ionized forms of the compound have different extinction coefficients is plotted against pH.
-
The pKₐ is determined from the inflection point of the resulting sigmoidal curve.
-
2. LogP Determination by Shake-Flask Method
-
Principle: This classic method measures the partitioning of a compound between n-octanol and water.
-
Procedure:
-
n-Octanol and water are mutually saturated by vigorous mixing followed by separation.
-
A known amount of the test compound is dissolved in one of the phases.
-
The two phases are mixed in a flask and shaken until equilibrium is reached.
-
The phases are separated by centrifugation.
-
The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).
-
LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
In Vitro ADME Assays
1. Caco-2 Permeability Assay
-
Principle: This assay uses a monolayer of Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer resembling the intestinal epithelium, to predict in vivo drug absorption.[7][8][9]
-
Procedure:
-
Caco-2 cells are seeded on permeable supports in a transwell plate and cultured for 21 days to allow for differentiation and monolayer formation.
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
The test compound is added to the apical (A) or basolateral (B) side of the monolayer.
-
At various time points, samples are taken from the receiver compartment.
-
The concentration of the compound in the samples is quantified by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated for both A-to-B and B-to-A directions.
-
The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to assess the potential for active efflux.
-
2. hERG Inhibition Assay using Automated Patch Clamp
-
Principle: This assay measures the inhibitory effect of a compound on the hERG potassium channel, which is crucial for cardiac repolarization. Inhibition of this channel can lead to QT prolongation and cardiac arrhythmias.
-
Procedure:
-
A stable cell line expressing the hERG channel (e.g., HEK293-hERG) is used.
-
Whole-cell patch-clamp recordings are performed using an automated platform.
-
A specific voltage protocol is applied to elicit hERG currents.
-
The baseline hERG current is recorded in the absence of the test compound.
-
The cells are then exposed to increasing concentrations of the test compound, and the hERG current is recorded at each concentration.
-
The percentage of current inhibition is calculated for each concentration.
-
An IC₅₀ value is determined by fitting the concentration-response data to a suitable model.
-
Signaling Pathways and Experimental Workflows
Visualizing complex biological pathways and experimental workflows can aid in understanding the rationale behind bioisosteric replacement and the process of evaluating new scaffolds.
Caption: A generic GPCR signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Piperazine Bioisosteres for Drug Design - Enamine [enamine.net]
- 3. Table 7, Physical Properties of Piperazine Derivatives - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 177-19-5(6,9-diazaspiro[4.5]decane) | Kuujia.com [kuujia.com]
- 5. Piperazine Bioisosteres for Drug Design - Pharmaceutical Business review [pharmaceutical-business-review.com]
- 6. Physicochemical QSAR Analysis of Passive Permeability Across Caco-2 Monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Spirocyclic Piperidine Bioisostere - Enamine [enamine.net]
- 9. blumberginstitute.org [blumberginstitute.org]
A Comparative Guide to In Vitro Cytotoxicity Assays for Diazaspiro Compounds
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of medicinal chemistry has identified diazaspiro compounds as a promising class of molecules with significant potential in oncology. Their unique three-dimensional structures offer novel pharmacophores for anticancer drug design. Evaluating the cytotoxic effects of these compounds is a critical step in the drug discovery pipeline. This guide provides a comprehensive comparison of common in vitro cytotoxicity assays utilized in the study of diazaspiro compounds, supported by experimental data from peer-reviewed literature and detailed experimental protocols.
Data Presentation: Comparative Cytotoxicity of Diazaspiro Derivatives
The following table summarizes the cytotoxic activity (IC50 values) of various diazaspiro compounds against a panel of human cancer cell lines. The data highlights the diverse potency and selective toxicity of this chemical class.
| Compound Class | Specific Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Diazaspiro Bicyclo Hydantoin | Compound with electron-withdrawing groups on phenyl ring | K562 (Chronic Myelogenous Leukemia) | MTT | < 50 | [1] |
| Compound with electron-withdrawing groups on phenyl ring | CEM (T-cell Leukemia) | MTT | < 50 | [1] | |
| Azaspiro Hydantoin Derivative (ASHD) | Reh (Leukemia) | MTT | 28 | [2] | |
| Azaspiro Hydantoin Derivative (ASHD) | K562 (Chronic Myelogenous Leukemia) | MTT | 28 | [2] | |
| Di-spiropyrrolizidino Oxindole Andrographolide | CY2 (Bromo-substituted) | HCT116 (Colorectal Carcinoma) | MTT | 10.5 | [3][4] |
| CY2 (Bromo-substituted) | MiaPaCa-2 (Pancreatic Carcinoma) | MTT | 11.2 | [3][4] | |
| CY2 (Bromo-substituted) | HepG2 (Hepatocellular Carcinoma) | MTT | 16.6 | [3][4] | |
| CY14 (Chloro-substituted) | HCT116 (Colorectal Carcinoma) | MTT | - | [3][4] | |
| CY15 (Iodo-substituted) | HCT116 (Colorectal Carcinoma) | MTT | - | [3][4] | |
| Diazaspiro Undecane | Phenyl substituted | SK-HEP-1 (Hepatocellular Carcinoma) | MTT | 46.31 µg/ml | [5] |
| p-fluorophenyl substituted | SK-HEP-1 (Hepatocellular Carcinoma) | MTT | 47.46 µg/ml | [5] | |
| Thiophene substituted | SK-HEP-1 (Hepatocellular Carcinoma) | MTT | 109 µg/ml | [5] | |
| 5-methyl furyl substituted | SK-HEP-1 (Hepatocellular Carcinoma) | MTT | 125 µg/ml | [5] | |
| 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione | Compound 6d | A549 (Lung Carcinoma) | MTT | 0.26 | [6] |
| Compound 8d | MDA-MB-231 (Breast Cancer) | MTT | 0.10 | [6] | |
| Compound 6b | HeLa (Cervical Cancer) | MTT | 0.18 | [6] |
Key In Vitro Cytotoxicity Assays: A Comparative Overview
A variety of in vitro assays are available to assess the cytotoxic potential of novel compounds. The choice of assay depends on the specific research question, the expected mechanism of cell death, and throughput requirements. The most commonly employed assays in the context of diazaspiro compound evaluation are the MTT, LDH, and apoptosis-based assays.
MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[7][8] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9] The amount of formazan produced is proportional to the number of living cells.[9]
LDH (Lactate Dehydrogenase) Assay
The LDH cytotoxicity assay is another colorimetric method that quantifies cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[10][11] LDH is a stable cytosolic enzyme that is released upon membrane damage, a hallmark of necrosis and late-stage apoptosis.[12]
Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects.[13] Assays that specifically detect apoptotic events provide valuable mechanistic insights.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[13] Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.[13]
-
Caspase Activity Assays: Caspases are a family of proteases that are central to the execution of apoptosis. Assays are available to measure the activity of specific caspases (e.g., caspase-3, -7, -8, -9) using fluorogenic or colorimetric substrates.
Experimental Protocols
MTT Assay Protocol
This protocol is a generalized procedure for assessing cytotoxicity using the MTT assay in a 96-well format.
Materials:
-
Diazaspiro compound of interest
-
Human cancer cell line
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of the diazaspiro compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[15]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[15][16]
-
Incubation: Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.[15]
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly with a pipette to dissolve the crystals.[7]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration.
LDH Cytotoxicity Assay Protocol
This protocol provides a general method for determining cytotoxicity by measuring LDH release.
Materials:
-
Diazaspiro compound of interest
-
Human cancer cell line
-
Cell culture medium (low serum, e.g., 1%)
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with the diazaspiro compound as described in the MTT assay protocol (Steps 1 and 2). It is recommended to use a low-serum medium to reduce background LDH activity.[17] Include the following controls:
-
Vehicle Control: Cells treated with the vehicle only (spontaneous LDH release).
-
Maximum LDH Release Control: Cells treated with lysis buffer 45 minutes before the end of the incubation period.
-
Medium Background Control: Medium without cells.
-
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5-10 minutes.[17]
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[18]
-
Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing the supernatant.[18]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[12]
-
Stop Reaction (Optional): Add 50 µL of the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used for background correction.[12]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
Apoptosis Assay Protocol: Annexin V-FITC/PI Staining
This protocol outlines the general steps for detecting apoptosis by flow cytometry.
Materials:
-
Diazaspiro compound of interest
-
Human cancer cell line
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the diazaspiro compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Cell Staining: Resuspend the cell pellet in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Sample Dilution: Add 400 µL of binding buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer. FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
Data Analysis: The cell population will be separated into four quadrants:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
Signaling Pathways and Experimental Workflows
The cytotoxic effects of diazaspiro compounds are often mediated through the modulation of specific signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action and for rational drug design.
Apoptosis Signaling Pathway
Several diazaspiro derivatives have been shown to induce apoptosis in cancer cells.[3][4] A common mechanism involves the intrinsic or mitochondrial pathway of apoptosis. This pathway is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). The ratio of these proteins determines the cell's susceptibility to apoptosis. Upon receiving an apoptotic stimulus, the balance shifts in favor of pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of a caspase cascade (caspase-9 and caspase-3), ultimately resulting in cell death.[3]
Caption: Intrinsic apoptosis pathway induced by diazaspiro compounds.
Experimental Workflow for Cytotoxicity Screening
The general workflow for evaluating the in vitro cytotoxicity of novel diazaspiro compounds involves a multi-step process, starting from compound synthesis and culminating in the determination of cytotoxic potency and mechanism of action.
Caption: General workflow for in vitro cytotoxicity testing.
NF-κB and PI3K/Akt Signaling Pathways
Some diazaspiro derivatives have been shown to influence other critical cell survival pathways, such as the NF-κB and PI3K/Akt pathways.[3][4] The NF-κB pathway is a key regulator of inflammation, immunity, and cell survival. Its constitutive activation in many cancers promotes cell proliferation and inhibits apoptosis. The PI3K/Akt pathway is another crucial signaling cascade that promotes cell growth, proliferation, and survival. Inhibition of these pathways can be a valuable strategy for cancer therapy.
Caption: Inhibition of pro-survival pathways by diazaspiro compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Cytotoxic Activity and Apoptosis-Inducing Potential of Di-spiropyrrolidino and Di-spiropyrrolizidino Oxindole Andrographolide Derivatives | PLOS One [journals.plos.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. texaschildrens.org [texaschildrens.org]
- 16. researchgate.net [researchgate.net]
- 17. tiarisbiosciences.com [tiarisbiosciences.com]
- 18. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]
A Comparative Guide to the Pharmacokinetic Properties of Diaza-spiro[4.5]decane Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 6,9-diaza-spiro[4.5]decane scaffold and its isomers are of significant interest in medicinal chemistry, forming the core of various potent and selective inhibitors targeting key proteins in disease signaling pathways. The pharmacokinetic (PK) profile of these derivatives is a critical determinant of their therapeutic potential. This guide provides a comparative overview of the available pharmacokinetic data for several classes of diaza-spiro[4.5]decane derivatives, details of the experimental protocols used to obtain this data, and visualizations of the relevant biological pathways.
Comparative Pharmacokinetic Data
The following table summarizes the available pharmacokinetic parameters for different diaza-spiro[4.5]decane derivatives from preclinical studies. It is important to note that the data is compiled from different studies and for different molecular entities, which may not allow for a direct head-to-head comparison due to variations in experimental conditions.
| Compound Class | Specific Derivative | Target(s) | Species | Dose & Route | Tmax (h) | Cmax (ng/mL) | t½ (h) | Oral Bioavailability (%) | Key Findings |
| EZH2 PROTAC | Compound 5g (2,8-diazaspiro[4.5]decane linker) | EZH2 | Mouse | Not Specified | Not Reported | Not Reported | Not Reported | 8.91[1] | Exhibited acceptable predicted ADMET properties and oral bioavailability.[1] |
| TYK2/JAK1 Inhibitor | Compound 18 | TYK2/JAK1 | Mouse | Not Specified | Not Reported | Not Reported | Not Reported | 59.82[2] | Demonstrated high selectivity and promising oral bioavailability for further in vivo studies.[2] |
| RIPK1 Inhibitor | Unnamed lead compound | RIPK1 | Rat | 10 mg/kg | 0.5 | 401.86 | 5.21 | 15.31[2] | A potent RIPK1 inhibitor with a good safety profile.[2] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of pharmacokinetic studies. Below are generalized methodologies for the key experiments cited.
In Vivo Pharmacokinetic Studies
Objective: To determine the pharmacokinetic profile of a test compound after administration to a preclinical species (e.g., mouse, rat).
Materials:
-
Test compound (e.g., diaza-spiro[4.5]decane derivative)
-
Vehicle for administration (e.g., saline, PEG400, Tween 80)
-
Experimental animals (e.g., male Sprague-Dawley rats or C57BL/6 mice)
-
Dosing syringes and needles
-
Blood collection supplies (e.g., EDTA-coated tubes, capillaries)
-
Centrifuge
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization: Animals are acclimated to the laboratory conditions for at least one week prior to the study.
-
Dosing:
-
Intravenous (IV) Administration: The test compound is formulated in a suitable vehicle and administered as a bolus injection into a tail vein.
-
Oral (PO) Administration: The test compound is formulated in a suitable vehicle and administered via oral gavage.
-
-
Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: The concentration of the test compound in the plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution. Oral bioavailability is calculated by comparing the AUC from oral administration to the AUC from intravenous administration.
Metabolic Stability Assay
Objective: To assess the in vitro metabolic stability of a test compound in liver microsomes.
Materials:
-
Test compound
-
Liver microsomes (from human, rat, or mouse)
-
NADPH regenerating system
-
Phosphate buffer
-
Positive control compound (with known metabolic instability)
-
LC-MS/MS system
Procedure:
-
Incubation: The test compound is incubated with liver microsomes in the presence of the NADPH regenerating system at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Preparation: The samples are centrifuged, and the supernatant is collected for analysis.
-
LC-MS/MS Analysis: The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance.
Signaling Pathways and Mechanisms of Action
Understanding the biological pathways targeted by these compounds is essential for interpreting their pharmacological effects.
PROTAC-Mediated Protein Degradation
The EZH2 inhibitor with a 2,8-diazaspiro[4.5]decane linker functions as a Proteolysis Targeting Chimera (PROTAC). PROTACs are bifunctional molecules that induce the degradation of a target protein via the ubiquitin-proteasome system.[3]
TYK2/JAK1 Signaling Pathway (JAK-STAT Pathway)
The TYK2/JAK1 inhibitor targets the Janus kinase (JAK) family of enzymes, which are critical for cytokine signaling. Inhibition of TYK2 and JAK1 blocks the phosphorylation of STAT proteins, preventing their translocation to the nucleus and subsequent gene transcription.
RIPK1 Signaling Pathway (Necroptosis)
The RIPK1 inhibitor targets Receptor-Interacting Protein Kinase 1, a key regulator of inflammation and necroptosis, a form of programmed cell death. Inhibition of RIPK1 kinase activity can block the necroptotic pathway.
References
The Ascendance of Diazaspiroalkanes: A Comparative Analysis of a Privileged Scaffold in Ligand Design
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that confer improved potency, selectivity, and pharmacokinetic properties is relentless. Among the rising stars in medicinal chemistry are diazaspiroalkanes, rigid three-dimensional structures that are increasingly being incorporated into ligand design to overcome the limitations of traditional, often planar, heterocyclic moieties like piperazine. This guide provides a comparative analysis of diazaspiroalkane cores against other common scaffolds, supported by experimental data, to illuminate their potential in modern drug discovery.
The inherent conformational constraint of diazaspiroalkanes offers a distinct advantage in pre-organizing a molecule for optimal interaction with its biological target. This rigidity can lead to a lower entropic penalty upon binding, potentially translating to higher affinity and selectivity.[1][2] Furthermore, the three-dimensional nature of these scaffolds allows for exploration of chemical space beyond the reach of flatter molecules, opening new avenues for targeting challenging proteins.[2]
Comparative Analysis of Diazaspiroalkane-Based Ligands
The true measure of a scaffold's utility lies in its performance. The following tables summarize quantitative data from studies directly comparing diazaspiroalkane-containing ligands with their non-spirocyclic counterparts, showcasing their impact on biological activity and cellular effects.
Kinase Inhibitors
The conformational rigidity of diazaspiroalkanes has proven advantageous in the design of potent and selective kinase inhibitors.
Table 1: Comparison of Diazaspiroalkane-Based Kinase Inhibitors with Non-Spirocyclic Analogues
| Target | Diazaspiroalkane Derivative | IC50 (nM) | Non-Spirocyclic Analogue | IC50 (nM) | Fold Difference | Reference |
| RIPK1 | Compound 41 (2,8-diazaspiro[4.5]decan-1-one) | 92 | Hit Compound 8 (1,3,8-triazaspiro[4.5]decane-2,4-dione) | >10,000 | >108 | [3][4] |
| TYK2 | Compound 48 (2,8-diazaspiro[4.5]decan-1-one) | 6 | Reported TYK2 Inhibitor 14l | - | - | [5] |
| JAK1 | Compound 48 (2,8-diazaspiro[4.5]decan-1-one) | 37 | - | - | - | [5] |
| PARP-1 | 10e (2,6-diazaspiro[3.3]heptane) | 12.6 | Olaparib (piperazine) | - | - | [6][7] |
Note: A direct IC50 for the comparator of Compound 48 was not provided in the source material, but Compound 48 was developed based on the structure of 14l and showed superior potency. Olaparib's IC50 for PARP-1 is in the low nanomolar range, making 10e a potent analogue.
G Protein-Coupled Receptor (GPCR) Ligands
As bioisosteres for commonly used motifs like piperazine, diazaspiroalkanes can significantly influence the affinity and selectivity of GPCR ligands.
Table 2: Comparison of Diazaspiroalkane-Based Sigma-2 Receptor Ligands with a Piperazine Analogue
| Diazaspiroalkane Core | Ki (nM) for σ2R | Ki (nM) for σ1R | Selectivity (σ1R/σ2R) | Reference |
| Piperazine (Compound 1) | <10 | - | - | [1] |
| 2,6-Diazaspiro[3.3]heptane | Reduced Affinity | No Change/Modest Increase | - | [1] |
| Homopiperazine (2t) | <10 | - | - | [1] |
| 2,5-Diazabicyclo[2.2.1]heptane (2r) | 10-25 | - | - | [1] |
Note: The study indicated a general loss of affinity for the σ2 receptor when replacing piperazine with diazaspiroalkanes in this specific chemical series, while the homopiperazine and bridged diazabicycloheptane analogues retained nanomolar affinities.[1]
Cellular Activity and Pharmacokinetics
Beyond target engagement, the choice of a core scaffold can impact a compound's cellular effects and pharmacokinetic properties.
Table 3: Cellular and Pharmacokinetic Data for Diazaspiroalkane-Containing Compounds
| Compound | Target/Application | Key Finding | Parameter | Value | Reference |
| Compound 41 | RIPK1 Inhibitor | Significant anti-necroptotic effect in U937 cells | - | - | [3][4] |
| Compound 48 | TYK2/JAK1 Inhibitor | More potent anti-inflammatory efficacy than tofacitinib in a mouse model of colitis | - | - | [5] |
| 10e | PARP-1 Inhibitor | Reduced DNA damage and cytotoxicity compared to olaparib | EC50 (UWB1.289 cells) | 1.5 µM (vs. 0.2 µM for olaparib) | [7] |
| 5g | EZH2 PROTAC with a 2,8-diazaspiro[4.5]decane linker | Acceptable predicted ADMET properties | Oral Bioavailability | 8.91% | [8] |
| [(18)F]5a | σ1 Receptor Ligand for PET Imaging | High tumor accumulation in mouse xenograft models | Ki (σ1) | 5.4 nM | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are representative protocols for key assays used in the characterization of diazaspiroalkane-based ligands.
RIPK1 Kinase Inhibition Assay (Western Blot for Necroptosis Signaling)
This protocol is adapted from methodologies used to assess the inhibition of the necroptosis pathway.[10]
-
Cell Culture: Seed human monocytic U937 cells in 6-well plates and culture until confluent.
-
Compound Treatment: Pre-treat the cells with varying concentrations of the test compound (e.g., a 2,8-diazaspiro[4.5]decan-1-one derivative) for 1-2 hours.
-
Necroptosis Induction: Induce necroptosis by adding a combination of TNF-α, a Smac mimetic, and a pan-caspase inhibitor (TSZ).
-
Cell Lysis: After a suitable incubation period (e.g., 4-8 hours), lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phosphorylated RIPK1 (p-RIPK1), total RIPK1, and a loading control (e.g., GAPDH).
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a suitable detection method.
-
-
Data Analysis: Quantify the band intensities to determine the extent of RIPK1 phosphorylation inhibition by the test compound.
TYK2/JAK1 Cellular Functional Assay (Phospho-STAT Analysis)
This protocol is based on methods for evaluating the inhibition of cytokine-induced JAK-STAT signaling.[11]
-
Cell Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) and seed them in a 96-well plate.
-
Compound Incubation: Pre-incubate the cells with serial dilutions of the test compound (e.g., a 2,8-diazaspiro[4.5]decan-1-one derivative) or vehicle control for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with an appropriate cytokine to activate the TYK2/JAK1 pathway (e.g., IFN-α or IL-12) for a short period (15-30 minutes).
-
Cell Fixation and Permeabilization: Fix and permeabilize the cells according to a standard flow cytometry staining protocol.
-
Staining: Stain the cells with fluorescently labeled antibodies against phosphorylated STAT proteins (e.g., pSTAT1 or pSTAT4).
-
Flow Cytometry: Analyze the cells using a flow cytometer to quantify the levels of STAT phosphorylation.
-
Data Analysis: Determine the IC50 value of the test compound by plotting the inhibition of STAT phosphorylation against the compound concentration.
Sigma-2 Receptor Radioligand Binding Assay
This protocol is a standard method for determining the binding affinity of ligands to the sigma-2 receptor.[12][13][14][15]
-
Membrane Preparation: Prepare membrane homogenates from a suitable tissue source rich in sigma-2 receptors (e.g., rat liver).
-
Assay Setup: In a 96-well plate, combine the membrane homogenate, the radioligand ([3H]-DTG), a masking ligand for the sigma-1 receptor ((+)-pentazocine), and varying concentrations of the test compound in a suitable buffer.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 120 minutes) to allow binding to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound and determine the Ki value using the Cheng-Prusoff equation.
Visualizing the Role of Diazaspiroalkanes in Ligand Design
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a representative signaling pathway and a general experimental workflow.
Caption: TYK2/JAK1 Signaling Pathway Inhibition.
Caption: Ligand Evaluation Workflow.
References
- 1. Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of a bioavailable EZH2 PROTAC with a 2,8-diazaspiro[4.5]decane linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. med.upenn.edu [med.upenn.edu]
A Comparative Guide to the Synthesis of Diaza-spiro[4.5]decane-dione Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The diaza-spiro[4.5]decane framework is a valuable scaffold in medicinal chemistry, offering a three-dimensional architecture that can be exploited for the development of novel therapeutics. While the synthesis of the specific 6,9-diaza-spiro[4.5]decane isomer is not widely documented in readily available literature, a comparative analysis of established routes to structurally related diaza-spiro[4.5]decane-diones provides valuable insights into the synthetic strategies for this class of compounds. This guide objectively compares two distinct synthesis routes for diaza-spiro[4.5]decane-dione scaffolds, presenting supporting experimental data and detailed protocols.
Comparison of Synthetic Routes
This guide evaluates two distinct approaches to the synthesis of diaza-spiro[4.5]decane-dione cores:
-
Route A: A direct, one-step condensation reaction to form an 8-azaspiro[4.5]decane-7,9-dione.
-
Route B: A multi-step synthesis of a substituted 1,3-diazaspiro[4.5]decane-2,4-dione.
The following table summarizes the key quantitative data for each route, allowing for a direct comparison of their efficiency and reaction conditions.
| Parameter | Route A: 8-Azaspiro[4.5]decane-7,9-dione Synthesis | Route B: 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione Synthesis |
| Starting Materials | 1,1-Cyclopentanediacetic acid, Urea | 4-Phenylcyclohexanone, Methylamine, Sodium Cyanide, Potassium Cyanate |
| Number of Steps | 1 | 3 |
| Overall Yield | 89.5%[1] | 60%[2] |
| Reaction Temperature | 160-170 °C[1] | Step 1: RT, Step 2: 35 °C, Step 3: 45 °C[2] |
| Reaction Time | 1 hour[1] | Step 1: Not specified, Step 2: 1 hour, Step 3: 4 days[2] |
| Key Reagents | None (thermal condensation) | NaCN, KOCN, NaH |
| Solvent(s) | None (neat reaction), Ethanol (recrystallization) | Acetic Acid, Water, DMF |
| Product Purity | Not explicitly stated, purified by recrystallization | High, intermediates used without further purification[2] |
Experimental Protocols
Route A: Synthesis of 8-Azaspiro[4.5]decane-7,9-dione
This protocol is adapted from a patented procedure for the direct synthesis of 8-azaspiro[4.5]decane-7,9-dione.[1]
Materials:
-
1,1-Cyclopentanediacetic acid (93.1 g, 0.5 mol)
-
Urea (42.0 g, 0.7 mol)
-
50% Ethanol
-
Activated carbon
Procedure:
-
1,1-Cyclopentanediacetic acid and urea are mixed and stirred.
-
The mixture is heated to 160-170 °C and the reaction is allowed to proceed for 1 hour.
-
After cooling slightly, 450 mL of 50% ethanol is added to dissolve the product.
-
1 gram of activated carbon is added, and the solution is filtered while hot.
-
The filtrate is cooled to induce crystallization.
-
The resulting white, flake-like crystals are collected by filtration, washed, and dried.
-
This procedure yields 74.8 g (89.5%) of 8-azaspiro[4.5]decane-7,9-dione.[1]
Route B: Synthesis of 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione
This three-step protocol describes the synthesis of a substituted 1,3-diazaspiro[4.5]decane-2,4-dione, a hydantoin derivative.[2]
Step 1: Synthesis of 1-(methylamino)-4-phenylcyclohexane-1-carbonitrile
-
Materials: 4-Phenylcyclohexanone, Methylamine solution (40% in water), Sodium cyanide, Methanol, Acetic acid.
-
Procedure: To a solution of 4-phenylcyclohexanone in methanol, an aqueous solution of methylamine is added, followed by the dropwise addition of an aqueous solution of sodium cyanide. Acetic acid is then added dropwise while maintaining the temperature below 20 °C. The reaction mixture is stirred, and the resulting precipitate is filtered, washed with water, and dried to yield the aminonitrile intermediate.
Step 2: Synthesis of 1-(1-Cyano-4-phenylcyclohexyl)-1-methylurea
-
Materials: 1-(Methylamino)-4-phenylcyclohexane-1-carbonitrile, Potassium cyanate, Acetic acid, Water.
-
Procedure: To a solution of the aminonitrile in acetic acid, a solution of potassium cyanate in water is added. The mixture is stirred at 35 °C for 1 hour. The reaction mixture is then poured into water and extracted with chloroform. The combined organic layers are washed, dried, and the solvent is evaporated to yield the urea intermediate, which is used in the next step without further purification.[2]
Step 3: Synthesis of 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione
-
Materials: 1-(1-Cyano-4-phenylcyclohexyl)-1-methylurea, Sodium hydride (60% dispersion in mineral oil), Dry DMF, 10% HCl.
-
Procedure: A stirred solution of the urea intermediate in dry DMF is cooled in an ice bath, and sodium hydride is added portion-wise. The mixture is stirred at 45 °C under an Argon atmosphere for 4 days. The reaction is then treated with 10% HCl and stirring is continued for 24 hours at 45 °C. The mixture is poured into an ice-water mixture and extracted with chloroform. The combined organic extracts are washed, dried, and the solvent is evaporated to yield the final product.[2]
Visualization of Synthetic Workflows
The logical flow of each synthetic route can be visualized to better understand the sequence of transformations.
Caption: Workflow for the synthesis of 8-Azaspiro[4.5]decane-7,9-dione.
Caption: Workflow for the synthesis of a substituted 1,3-diazaspiro[4.5]decane-2,4-dione.
References
Assessing the Novelty of 6,9-Diaza-spiro[4.5]decane Scaffolds: A Comparative Guide for Drug Discovery
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that offer unique three-dimensional arrangements and improved pharmacological properties is paramount. Among the diverse array of heterocyclic systems, the 6,9-diaza-spiro[4.5]decane scaffold presents a compelling, yet underexplored, opportunity in medicinal chemistry. This guide provides a comparative analysis of this scaffold, assessing its novelty by drawing parallels with related, well-studied isomers and outlining its potential in the design of next-generation therapeutics.
The incorporation of spirocyclic systems into drug candidates has gained significant traction due to their ability to confer conformational rigidity, enhance target specificity, and improve physicochemical properties. The 6,9-diaza-spiro[4.5]decane core, characterized by a unique spatial orientation of its nitrogen atoms, offers a distinct structural motif compared to more common heterocyclic scaffolds. While direct experimental data on the biological activity of a wide range of 6,9-diaza-spiro[4.5]decane derivatives remains limited in the public domain, an analysis of its isomers, such as the 2,8- and 6,7-diazaspiro[4.5]decane systems, provides valuable insights into its potential applications and advantages.
Comparative Analysis of Physicochemical Properties
The novelty of the 6,9-diaza-spiro[4.5]decane scaffold can be initially assessed by comparing its predicted physicochemical properties with those of a commonly used flexible linker, piperazine, and a related spirocyclic isomer, 6,7-diazaspiro[4.5]decane. The rigid nature of the spirocyclic core is expected to influence key drug-like properties.
| Property | Piperazine (Flexible) | 6,7-Diazaspiro[4.5]decane (Spiro Isomer) | 6,9-Diazaspiro[4.5]decane (Hypothesized) | Rationale for Novelty |
| Conformational Flexibility | High | Low | Low | The spirocyclic nature imparts a rigid, well-defined three-dimensional structure, which can lead to higher binding affinity and selectivity for biological targets. |
| Lipophilicity (cLogP) | Low | Moderate | Moderate | The increased sp3 carbon count compared to piperazine can enhance membrane permeability, a desirable trait for oral bioavailability. |
| Aqueous Solubility | High | Moderate | Moderate | While potentially lower than highly soluble linkers, the solubility is expected to be tunable through appropriate substitutions. |
| Metabolic Stability | Susceptible to N-dealkylation | Potentially Improved | Potentially Improved | The steric hindrance around the nitrogen atoms in the spirocyclic core may offer protection against metabolic enzymes, leading to a longer half-life. |
Potential Therapeutic Applications: Insights from Related Scaffolds
While specific biological data for 6,9-diaza-spiro[4.5]decane derivatives is scarce, the activities of other diazaspiro[4.5]decane isomers suggest promising avenues for investigation, particularly in the realm of kinase and central nervous system (CNS) targets.
Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1) and dual Tyrosine Kinase 2 (TYK2)/Janus Kinase 1 (JAK1) inhibitors, highlighting the potential of the diazaspiro[4.5]decane core in modulating inflammatory pathways.[1][2] For instance, a 2,8-diazaspiro[4.5]decan-1-one derivative demonstrated an IC50 of 92 nM against RIPK1, offering a lead for the development of treatments for necroptosis-driven inflammatory diseases.[3] Another derivative showed excellent potency against TYK2 (IC50 = 6 nM) and JAK1 (IC50 = 37 nM), suggesting its utility in autoimmune disorders.[2]
Furthermore, the broader class of azaspiro[4.5]decane derivatives has shown significant activity as sigma-1 (σ1) receptor ligands and M1 muscarinic acetylcholine receptor agonists, indicating their potential for treating CNS disorders.[1] The unique spatial arrangement of the nitrogen atoms in the 6,9-diaza-spiro[4.5]decane scaffold could lead to novel interactions with these and other biological targets.
Experimental Protocols
While specific protocols for the synthesis and biological evaluation of a wide range of 6,9-diaza-spiro[4.5]decane derivatives are not extensively documented, the following sections provide generalized methodologies based on the available literature for related compounds.
General Synthesis of Diaza-spiro[4.5]decane Scaffolds
A one-step domino reaction has been reported for the synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds.[4][5] This method involves the palladium-catalyzed reaction of unactivated yne-en-ynes with substituted aryl halides, forming three new carbon-carbon bonds in a highly regioselective manner.
General Procedure: A mixture of the yne-en-yne (1.0 equiv), aryl halide (1.2 equiv), Pd(OAc)2 (5 mol%), and PPh3 (10 mol%) in a suitable solvent (e.g., toluene) is heated under an inert atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
In Vitro Kinase Inhibition Assay (General Protocol)
To assess the potential of 6,9-diaza-spiro[4.5]decane derivatives as kinase inhibitors, a common method is a biochemical assay measuring the phosphorylation of a substrate by the target kinase.
Materials:
-
Test compounds (6,9-diaza-spiro[4.5]decane derivatives)
-
Recombinant kinase enzyme
-
Kinase substrate (e.g., a peptide or protein)
-
ATP (adenosine triphosphate)
-
Assay buffer
-
Detection reagent (e.g., an antibody that recognizes the phosphorylated substrate or a luminescence-based ATP detection reagent)
Procedure:
-
The test compounds are serially diluted to various concentrations.
-
The kinase, substrate, and test compound are pre-incubated in the assay buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate or remaining ATP is quantified using the detection reagent.
-
The half-maximal inhibitory concentration (IC50) values are calculated by fitting the dose-response data to a suitable model.
Visualizing the Drug Discovery Workflow and Potential Signaling Pathways
To conceptualize the integration of the 6,9-diaza-spiro[4.5]decane scaffold into a drug discovery pipeline and its potential mechanism of action, the following diagrams are provided.
Caption: Drug discovery workflow for 6,9-diaza-spiro[4.5]decane.
Caption: Potential inhibition of a kinase signaling pathway.
Conclusion
The 6,9-diaza-spiro[4.5]decane scaffold represents a novel and largely unexplored area within medicinal chemistry. Its inherent rigidity and unique three-dimensional geometry, when compared to more flexible and commonly employed linkers, suggest a high potential for the development of potent and selective modulators of various biological targets. While direct comparative data is currently limited, the promising activities of its isomers in targeting kinases and CNS receptors provide a strong rationale for its further investigation. The synthesis of diverse libraries based on the 6,9-diaza-spiro[4.5]decane core and their subsequent biological evaluation are critical next steps to unlock the full therapeutic potential of this intriguing scaffold. This guide serves as a foundational resource to stimulate and inform such future research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystallography of Diazaspiro[4.5]decane Salts and Analogs
For Researchers, Scientists, and Drug Development Professionals
The diazaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, appearing in a diverse array of biologically active compounds. Its rigid, three-dimensional architecture provides a unique framework for the precise spatial orientation of functional groups, making it an attractive core for the design of novel therapeutics. The formation of salts is a critical step in the development of amine-containing drug candidates, as it can significantly influence key physicochemical properties such as solubility, stability, and bioavailability. X-ray crystallography stands as the definitive method for elucidating the three-dimensional structure of these salts at the atomic level, providing invaluable insights into intermolecular interactions and solid-state packing.
This guide offers a comparative overview of the X-ray crystallographic data of a diazaspiro[4.5]decane analog. Due to the limited availability of publicly accessible, detailed crystallographic data for a range of diazaspiro[4.5]decane salts, this guide will present a comprehensive analysis of a structurally related thia-azaspiro[4.5]decan-3-one derivative to exemplify the depth of information that can be gleaned from single-crystal X-ray diffraction studies.
The Significance of the Diazaspiro[4.5]decane Core
The diazaspiro[4.5]decane framework is a key component in the development of various therapeutic agents. Its spirocyclic nature, where two rings share a single carbon atom, imparts a conformational rigidity that is often exploited to enhance binding affinity and selectivity for biological targets. This structural unit is found in compounds investigated for a range of activities, including but not limited to, inhibitors of enzymes and modulators of receptors.
Principles of Salt Formation and X-ray Crystallography
The basic nitrogen atoms within the diazaspiro[4.5]decane core readily form salts with various acids. This process is fundamental in pharmaceutical development for optimizing the properties of a drug substance. X-ray crystallography provides an unparalleled view of the resulting crystal lattice, revealing crucial details about:
-
Molecular Conformation: The precise three-dimensional shape of the diazaspiro[4.5]decane cation.
-
Counter-ion Interactions: The nature and geometry of interactions between the cation and the salt-forming anion.
-
Hydrogen Bonding Networks: The intricate web of hydrogen bonds that stabilize the crystal structure.
-
Crystal Packing: The arrangement of molecules in the unit cell, which influences crystal morphology and physical properties.
Comparative Crystallographic Data
While a direct comparison of multiple diazaspiro[4.5]decane salts is hampered by the scarcity of public data, a detailed examination of a closely related analog, 4-benzyl-8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one, provides a valuable case study. The crystallographic data for this compound is summarized in the table below.
| Compound | 4-benzyl-8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one |
| Chemical Formula | C21H23NOS |
| Molecular Weight | 337.46 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell Dimensions | a = 9.8299(9) Å, b = 15.3823(14) Å, c = 12.0833(10) Å |
| α = 90°, β = 108.717(4)°, γ = 90° | |
| Volume | 1730.4(3) ų |
| Z | 4 |
| Density (calculated) | 1.294 Mg/m³ |
| Key Conformational Features | The cyclohexane ring adopts a chair conformation. The thiazolidine ring exhibits a twist conformation. |
| Intermolecular Interactions | The crystal structure is primarily stabilized by a weak C—H···π interaction. |
Experimental Protocols
The synthesis and crystallization of 4-benzyl-8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one were performed as follows:
Synthesis: The specific details of the multi-step synthesis are outlined in the primary literature. The final step typically involves the reaction of a precursor molecule with appropriate reagents to form the spirocyclic core.
Crystallization: Single crystals suitable for X-ray diffraction were grown by slow evaporation of a solution of the compound in an appropriate solvent system. The choice of solvent is critical and is often determined empirically to yield high-quality crystals.
X-ray Data Collection: A suitable single crystal was mounted on a diffractometer. Data were collected at a low temperature (e.g., 100 K) to minimize thermal vibrations and improve data quality. The diffraction data were processed to yield a set of reflection intensities.
Structure Solution and Refinement: The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
Visualizing a Diazaspiro[4.5]decane Salt Formation
The following diagram illustrates the general chemical structure of a 1,8-diazaspiro[4.5]decane molecule and its protonation to form a dihydrochloride salt.
Caption: Formation of a diazaspiro[4.5]decane salt.
Experimental Workflow for X-ray Crystallography
The process of determining a crystal structure via X-ray crystallography follows a well-defined workflow, from sample preparation to the final structural analysis.
Caption: X-ray crystallography workflow.
Conclusion
This guide highlights the importance of X-ray crystallography in characterizing diazaspiro[4.5]decane salts and their analogs. The detailed analysis of 4-benzyl-8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one serves as a practical example of the valuable structural information that can be obtained. While a broader comparative analysis is currently limited by the public availability of crystallographic data for a series of diazaspiro[4.5]decane salts, the principles and methodologies outlined here provide a solid foundation for researchers in the field. The continued deposition of crystal structure data into public databases will be crucial for enabling more extensive comparative studies in the future, ultimately aiding in the rational design of new and improved therapeutic agents based on the versatile diazaspiro[4.5]decane scaffold.
Safety Operating Guide
Essential Guide to the Proper Disposal of 6,9-Diaza-spiro[4.5]decane dihydrochloride
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of 6,9-Diaza-spiro[4.5]decane dihydrochloride (CAS No. 145122-55-0), ensuring the safety of laboratory personnel and compliance with environmental regulations.
Disclaimer: A specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available. The following procedures are based on general best practices for the disposal of non-hazardous or low-toxicity, solid, water-soluble laboratory chemicals. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and requirements in your location.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) |
| Safety glasses or goggles |
| Chemical-resistant gloves |
| Laboratory coat |
Step-by-Step Disposal Protocol
This protocol outlines the procedure for the disposal of small quantities of this compound typically used in a research setting.
1. Waste Identification and Classification:
-
Treat this compound as a chemical waste product.
-
Do not dispose of this chemical down the drain or in regular trash unless explicitly permitted by your institution's EHS office.[1]
2. Preparing for Disposal:
-
Solid Waste:
-
Carefully sweep the solid material, avoiding dust generation.
-
Place the swept material into a designated, clean, and compatible chemical waste container.
-
-
Contaminated Materials:
-
Any materials, such as weighing paper, gloves, or paper towels, that have come into contact with the chemical should be considered contaminated.
-
Place all contaminated materials into the same designated chemical waste container.[2]
-
3. Waste Container Selection and Labeling:
-
Container: Use a container that is in good condition, compatible with the chemical, and has a secure lid.
-
Labeling: Proper labeling is critical for safety and compliance. The label must be legible and securely attached to the container.[2][3][4] Your institution may provide specific hazardous waste labels. If not, the label should include the following information:
-
Full chemical name: "this compound".
-
CAS Number: "145122-55-0".
-
An indication of the hazards (e.g., "Irritant" - assuming based on similar compounds, but should be confirmed).
-
The name and contact information of the generating researcher or laboratory.
-
The accumulation start date (the date the first particle of waste was placed in the container).[2][4]
4. Storage of Chemical Waste:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[2][5]
-
The SAA should be located at or near the point of generation and under the control of the laboratory personnel.[2]
-
Ensure the storage area is well-ventilated and away from incompatible materials.
-
Secondary containment is recommended to prevent the spread of material in case of a leak.[2]
5. Arranging for Final Disposal:
-
Once the waste container is full or you are ready for it to be removed, contact your institution's EHS department to schedule a pickup.
-
Do not attempt to transport the chemical waste off-site yourself. Disposal must be handled by a licensed professional waste disposal service.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: A flowchart outlining the key steps for the safe disposal of this compound.
References
- 1. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 2. Laboratory/Chemical Waste Guidelines | YSU [ysu.edu]
- 3. safetyservices.ucdavis.edu [safetyservices.ucdavis.edu]
- 4. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 5. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Essential Safety and Logistical Information for Handling 6,9-Diaza-spiro[4.5]decane dihydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for 6,9-Diaza-spiro[4.5]decane dihydrochloride (CAS: 145122-55-0), including operational and disposal plans.
Chemical Identifier:
Hazard Identification and Personal Protective Equipment (PPE)
Based on available safety data, this compound is classified as an irritant. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[2][3] Adherence to appropriate personal protective equipment protocols is critical to mitigate these risks.
Hazard Summary:
| Hazard Statement | GHS Classification | Signal Word | Pictogram |
| H315: Causes skin irritation | Skin Irritation Category 2 | Warning | ! |
| H319: Causes serious eye irritation | Eye Irritation Category 2A | Warning | ! |
| H335: May cause respiratory irritation | STOT SE Category 3 | Warning | ! |
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specification |
| Eye/Face Protection | Wear safety glasses with side-shields or chemical safety goggles.[4][5] A face shield may be necessary for splash hazards.[4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) are required.[5] A lab coat or chemical-resistant suit should be worn to protect skin and clothing.[4][6] |
| Respiratory Protection | Use a NIOSH-approved respirator if ventilation is inadequate or if dusts are generated.[4][7] |
| Hand Protection | Wear appropriate chemical-resistant gloves.[4][6] |
Operational and Handling Procedures
Proper handling procedures are essential to minimize exposure and ensure a safe laboratory environment.
Workflow for Safe Handling:
Caption: A workflow diagram illustrating the key stages of safely handling this compound.
Experimental Protocols:
-
Preparation:
-
Handling:
-
Decontamination and Cleanup:
-
In case of a spill, avoid breathing dust and ensure the area is well-ventilated.[2]
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
Wash hands thoroughly after handling.[2]
-
Disposal Plan
Proper disposal of chemical waste is crucial for environmental safety and regulatory compliance.
Disposal Decision Tree:
Caption: A decision tree for the proper segregation and disposal of waste contaminated with this compound.
Disposal Guidelines:
-
Unused Material: Dispose of contents and container to an approved waste disposal plant.[2] Do not allow the product to enter drains.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, filter paper, and containers, should be treated as hazardous waste and disposed of accordingly.
-
Local Regulations: Always consult and adhere to your institution's and local environmental regulations for chemical waste disposal.
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[2] Seek medical attention if you feel unwell.[3] |
| Skin Contact | Wash the affected area with plenty of soap and water.[2] If skin irritation occurs, get medical advice.[3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] If eye irritation persists, get medical advice.[3] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. |
Storage
Proper storage conditions are necessary to maintain the integrity of the compound and ensure safety.
Storage Conditions:
| Parameter | Recommendation |
| Container | Keep containers tightly closed.[2] |
| Environment | Store in a dry, cool, and well-ventilated place.[2] |
| Incompatible Materials | Strong oxidizing agents.[2] |
| Atmosphere | For sensitive applications, consider storing under an inert atmosphere like argon.[2] |
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
